molecular formula C4H12N3O4P B1669603 Aplodan CAS No. 6903-79-3

Aplodan

Número de catálogo: B1669603
Número CAS: 6903-79-3
Peso molecular: 197.13 g/mol
Clave InChI: FOIPWTMKYXWFGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Creatinolfosfate, also known as creatinol-O-phosphate or COP, is a cardiac preparation used in biochemical research . It is a distinct molecular entity and should not be confused with the more widely studied phosphocreatine (creatine phosphate), which plays a critical role in cellular energy buffering by regenerating adenosine triphosphate (ATP) in tissues with high energy demands . The primary research interest in Creatinolfosfate stems from its historical and potential application in cardiology. It has been assigned the World Health Organization (WHO) Anatomical Therapeutic Chemical (ATC) classification code C01EB05, which groups it with other cardiac therapy drugs . Researchers investigate its properties as a therapeutic agent for various cardiac conditions. The specific and detailed mechanism of action for Creatinolfosfate in research models is an area of ongoing scientific inquiry, distinguishing it from the well-understood bioenergetic role of the endogenous creatine-phosphocreatine system . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIPWTMKYXWFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOP(=O)(O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219100
Record name Creatinolfosfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6903-79-3
Record name Creatinol O-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6903-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creatinolfosfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Creatinolfosfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Creatinolfosfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Creatinolfosfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINOLFOSFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Activity of Novel Creatine Analogs in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate is a widely researched and utilized supplement for enhancing skeletal muscle performance, primarily through its role in cellular energy metabolism. The creatine kinase/phosphocreatine (CK/PCr) system is fundamental for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity exercise. However, the pursuit of analogs with improved physicochemical properties and potentially enhanced biological activity has led to the development of several novel creatine derivatives. This technical guide provides an in-depth analysis of the biological activity of these novel creatine analogs in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Creatine Analogs: An Overview

The primary motivation for developing creatine analogs is to overcome some of the perceived limitations of creatine monohydrate, such as its relatively low solubility in water and its reliance on a specific transporter (the creatine transporter, CreaT) for cellular uptake. Key modifications to the creatine molecule have included esterification, salt formation, and conjugation with polymers. This guide will focus on the following prominent analogs:

  • Creatine Ethyl Ester (CEE)

  • Creatine Hydrochloride (HCl)

  • Creatine Nitrate

  • Polyethylene Glycol (PEG)-Conjugated Creatine

  • Cyclocreatine

  • Guanidinopropionic Acid (GPA)

Creatine Ethyl Ester (CEE)

Creatine ethyl ester was developed with the hypothesis that esterification would enhance its lipophilicity, leading to improved absorption and cell permeability, potentially bypassing the need for the creatine transporter.[1] However, research has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH, leading to its rapid degradation into creatinine (B1669602), a biologically inactive byproduct.[1][2]

Quantitative Data: CEE vs. Creatine Monohydrate

A key study by Spillane and colleagues in 2009 provided a direct comparison of the effects of CEE and creatine monohydrate supplementation in non-resistance-trained males over a 42-day period.[2][3][4] The results, summarized below, indicate that CEE is less effective than creatine monohydrate at increasing muscle creatine content and leads to significantly higher serum creatinine levels.[2]

Parameter Creatine Monohydrate Group Creatine Ethyl Ester Group Placebo Group Key Findings
Serum Creatine Significantly increasedNo significant increaseNo significant increaseCEE did not significantly increase serum creatine levels compared to placebo.[3][4]
Serum Creatinine No significant increaseSignificantly increasedNo significant increaseCEE supplementation led to a significant increase in serum creatinine, indicating its degradation rather than uptake.[2][3]
Muscle Creatine Content Significant increaseModest, non-significant increaseNo significant increaseCreatine monohydrate was more effective at increasing muscle creatine stores.[2]
Experimental Protocol: Comparative Efficacy Study (Spillane et al., 2009)

Objective: To compare the effects of creatine monohydrate and creatine ethyl ester supplementation on muscle creatine levels, body composition, and strength.

Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: creatine monohydrate, creatine ethyl ester, or placebo (maltodextrose).

Supplementation Protocol:

  • Loading Phase (Days 1-5): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).[4]

  • Maintenance Phase (Days 6-42): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).[4]

Key Measurements:

  • Blood Samples: Collected on days 0, 6, 27, and 48 to determine serum creatine and creatinine concentrations.

  • Muscle Biopsies: Obtained from the vastus lateralis before and after the 42-day supplementation period to measure muscle creatine content.

  • Performance Testing: 1-repetition maximum (1RM) for bench press and squat was assessed before and after the study.

Visualization: Metabolic Fate of CEE vs. Creatine Monohydrate

cluster_0 Creatine Monohydrate Pathway cluster_1 Creatine Ethyl Ester Pathway Oral Ingestion (CM) Oral Ingestion (CM) Stomach (Stable) Stomach (Stable) Oral Ingestion (CM)->Stomach (Stable) Stable in acid Intestinal Absorption Intestinal Absorption Stomach (Stable)->Intestinal Absorption Via CreaT Skeletal Muscle Uptake Skeletal Muscle Uptake Intestinal Absorption->Skeletal Muscle Uptake Via CreaT Increased Muscle Creatine Increased Muscle Creatine Skeletal Muscle Uptake->Increased Muscle Creatine Oral Ingestion (CEE) Oral Ingestion (CEE) Stomach (Degradation) Stomach (Degradation) Oral Ingestion (CEE)->Stomach (Degradation) Unstable in acid Limited Absorption Limited Absorption Oral Ingestion (CEE)->Limited Absorption Poor bioavailability Creatinine Formation Creatinine Formation Stomach (Degradation)->Creatinine Formation Increased Serum Creatinine Increased Serum Creatinine Creatinine Formation->Increased Serum Creatinine Minimal Muscle Uptake Minimal Muscle Uptake Limited Absorption->Minimal Muscle Uptake Creatine Analog (e.g., HCl, Nitrate) Creatine Analog (e.g., HCl, Nitrate) Increased Water Solubility Increased Water Solubility Creatine Analog (e.g., HCl, Nitrate)->Increased Water Solubility Salt Formation Improved Dissolution in GI Tract Improved Dissolution in GI Tract Increased Water Solubility->Improved Dissolution in GI Tract Enhanced Absorption Enhanced Absorption Improved Dissolution in GI Tract->Enhanced Absorption Increased Bioavailability Increased Bioavailability Enhanced Absorption->Increased Bioavailability Potentially Lower Effective Dose Potentially Lower Effective Dose Increased Bioavailability->Potentially Lower Effective Dose Participant Recruitment Participant Recruitment Random Assignment Random Assignment Participant Recruitment->Random Assignment Group A (Creatine Monohydrate) Group A (Creatine Monohydrate) Random Assignment->Group A (Creatine Monohydrate) Group B (PEG-Creatine) Group B (PEG-Creatine) Random Assignment->Group B (PEG-Creatine) Baseline Measurements Baseline Measurements (Blood Draw, Muscle Biopsy) Group A (Creatine Monohydrate)->Baseline Measurements Group B (PEG-Creatine)->Baseline Measurements 5-Day Supplementation 5-Day Supplementation Baseline Measurements->5-Day Supplementation Post-Supplementation Measurements Post-Supplementation Measurements (Blood Draw, Muscle Biopsy) 5-Day Supplementation->Post-Supplementation Measurements Data Analysis Data Analysis Post-Supplementation Measurements->Data Analysis cluster_0 Control Muscle cluster_1 Cyclocreatine-Loaded Muscle Ischemia Ischemia Decreased Oxygen Supply Decreased Oxygen Supply Ischemia->Decreased Oxygen Supply Reduced Oxidative Phosphorylation Reduced Oxidative Phosphorylation Decreased Oxygen Supply->Reduced Oxidative Phosphorylation ATP Depletion ATP Depletion Reduced Oxidative Phosphorylation->ATP Depletion Phosphocreatine Phosphocreatine ATP ATP Phosphocreatine->ATP Rapidly depleted Cellular Dysfunction Cellular Dysfunction ATP->Cellular Dysfunction Phosphocyclocreatine Phosphocyclocreatine Sustained ATP Regeneration Sustained ATP Regeneration Phosphocyclocreatine->Sustained ATP Regeneration More resilient buffer Delayed ATP Depletion Delayed ATP Depletion Sustained ATP Regeneration->Delayed ATP Depletion Preserved Cellular Function Preserved Cellular Function Delayed ATP Depletion->Preserved Cellular Function GPA GPA Creatine Transporter Creatine Transporter GPA->Creatine Transporter Inhibits Decreased Intracellular Creatine & Phosphocreatine Decreased Intracellular Creatine & Phosphocreatine GPA->Decreased Intracellular Creatine & Phosphocreatine Intracellular Creatine Intracellular Creatine Creatine Transporter->Intracellular Creatine Phosphocreatine Phosphocreatine Intracellular Creatine->Phosphocreatine Increased AMP/ATP Ratio Increased AMP/ATP Ratio Decreased Intracellular Creatine & Phosphocreatine->Increased AMP/ATP Ratio AMPK Activation AMPK Activation Increased AMP/ATP Ratio->AMPK Activation PGC-1α Activation PGC-1α Activation AMPK Activation->PGC-1α Activation Increased Glucose Uptake Increased Glucose Uptake AMPK Activation->Increased Glucose Uptake Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α Activation->Mitochondrial Biogenesis Muscle Fiber Type Shift (Glycolytic to Oxidative) Muscle Fiber Type Shift (Glycolytic to Oxidative) PGC-1α Activation->Muscle Fiber Type Shift (Glycolytic to Oxidative) Creatine Supplementation Creatine Supplementation Increased Intramuscular Creatine Increased Intramuscular Creatine Creatine Supplementation->Increased Intramuscular Creatine IGF-1 Signaling IGF-1 Signaling Creatine Supplementation->IGF-1 Signaling Cell Swelling Cell Swelling Increased Intramuscular Creatine->Cell Swelling Enhanced Energy Status Enhanced Energy Status Increased Intramuscular Creatine->Enhanced Energy Status Akt Activation Akt Activation Cell Swelling->Akt Activation Enhanced Energy Status->Akt Activation mTORC1 Activation mTORC1 Activation Akt Activation->mTORC1 Activation IGF-1 Signaling->Akt Activation p70S6K Activation p70S6K Activation mTORC1 Activation->p70S6K Activation Increased Protein Synthesis Increased Protein Synthesis p70S6K Activation->Increased Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Increased Protein Synthesis->Muscle Hypertrophy

References

Structural and Functional Insights into Guanidino-Phosphonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidino-phosphonic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their structural mimicry of key biological motifs, such as the guanidinium (B1211019) group of arginine and the phosphate (B84403) group, allows them to interact with a range of biological targets, including enzymes and cellular signaling proteins. This technical guide provides a comprehensive analysis of the structural and functional aspects of these derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their interactions with cellular signaling pathways.

Introduction

The unique chemical architecture of guanidino-phosphonic acid derivatives, combining the highly basic guanidinium group with the tetrahedral phosphonate (B1237965) moiety, underpins their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen bonding interactions, mimicking the side chain of arginine and enabling binding to arginine-recognizing enzymes and receptors. The phosphonate group, as a stable isostere of the phosphate group, can act as a transition-state analog for enzymatic reactions involving phosphate transfer or hydrolysis. This dual functionality makes them attractive candidates for the development of inhibitors for various enzymes, including proteases, kinases, and nitric oxide synthases.

Structural Features and Synthesis

The core structure of a guanidino-phosphonic acid derivative consists of a phosphonic acid group attached to a carbon atom which is also linked to a guanidino group, either directly or through a linker. The synthesis of these compounds can be approached through several strategies, primarily involving the formation of the C-P bond and the introduction of the guanidino group.

General Synthesis Strategies

A common approach involves the phosphorylation of a precursor molecule already containing a masked or functionalized guanidino group. Alternatively, a phosphonate-containing molecule can be synthesized first, followed by the introduction of the guanidino moiety.

A detailed, generalized protocol for the synthesis of phosphonic acid arginine mimetics is provided below:

Experimental Protocol: Synthesis of Phosphonic Arginine Mimetics

This protocol describes the synthesis of phosphonic acid analogues of arginine, which serve as potent enzyme inhibitors. The synthesis involves the amidoalkylation of an aldehyde, followed by guanylation and deprotection steps.

Materials:

  • Appropriate aldehyde precursor (e.g., 4-(N-Boc-amino)phenylacetaldehyde)

  • Benzyl (B1604629) carbamate (B1207046) (Cbz-NH2)

  • Diphenyl phosphite

  • Copper (II) triflate (Cu(OTf)2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

  • Mercury(II) chloride (HgCl2)

  • Triethylamine (B128534) (TEA)

  • Concentrated hydrochloric acid (HCl)

  • Propylene (B89431) oxide

  • Ethanol (B145695)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Amidoalkylation:

    • Dissolve the aldehyde precursor and benzyl carbamate in dichloromethane.

    • Add copper (II) triflate as a catalyst and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction and purify the resulting Cbz-protected aminoalkylphosphonate diphenyl ester by silica (B1680970) gel chromatography.

  • Boc-Deprotection:

    • Dissolve the purified product in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Guanylation:

    • Dissolve the deprotected amine in a suitable solvent like DMF.

    • Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and mercury(II) chloride.

    • Add triethylamine and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and purify the product.

  • Deprotection:

    • Suspend the guanylated intermediate in concentrated hydrochloric acid.

    • Reflux the mixture to remove all protecting groups (Cbz, Boc, and phenyl esters).

    • Cool the reaction mixture and evaporate the solvent.

    • Dissolve the residue in ethanol and add propylene oxide to precipitate the final phosphonic acid arginine mimetic.

    • Collect the solid by filtration and dry under vacuum.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Functional Analysis: Enzyme Inhibition

Guanidino-phosphonic acid derivatives have shown significant inhibitory activity against a variety of enzymes. Their mechanism of action often involves mimicking the natural substrate or the transition state of the enzymatic reaction.

Inhibition of Aminopeptidases

Phosphonic acid arginine mimetics have been investigated as inhibitors of M1 and M17 aminopeptidases from Plasmodium falciparum, the parasite responsible for malaria.[1][2] These enzymes are crucial for the parasite's survival, making them attractive drug targets.

Compound/DerivativeTarget EnzymeInhibition Constant (Ki) in µM
Homoarginine derivativePfA-M1Low micromolar range[2]
Arginine derivativePfA-M1~10-fold higher than homoarginine derivative[2]
4-(Pyrazol-1-yl)phenyl derivativePfA-M17Potent inhibitor[1]

Table 1: Inhibitory activity of phosphonic acid arginine mimetics against Plasmodium falciparum aminopeptidases.[1][2]

Inhibition of Nitric Oxide Synthase (NOS)

Guanidino compounds can act as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. The inhibitory activity is often assessed by measuring the conversion of L-arginine to L-citrulline.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This protocol details a method to determine the inhibitory potential of guanidino-phosphonic acid derivatives on NOS activity by monitoring the formation of a fluorescent product.

Materials:

  • Purified recombinant NOS isoforms (nNOS, eNOS, or iNOS)

  • L-arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (guanidino-phosphonic acid derivatives)

  • Fluorescent probe for NO detection

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, BH4, FAD, FMN, and the NOS enzyme.

    • Prepare serial dilutions of the test compounds.

  • Assay Execution:

    • Add the test compounds to the wells of the 96-well plate.

    • Add the reaction mixture to each well.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Signal Detection:

    • Add the fluorescent probe for NO detection according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Signaling Pathways

Guanidino-phosphonic acid derivatives can modulate cellular signaling pathways, particularly those involving protein kinases, due to their ability to mimic arginine and phosphorylated substrates.

Protein Kinase Signaling

Protein kinases are key regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The PI3K/Akt signaling pathway is a crucial pathway that controls cell growth, proliferation, and survival.[3][4][5] Guanidino-phosphonic acid derivatives have the potential to interfere with this pathway by acting as competitive or allosteric inhibitors of kinases like PI3K or Akt.

Below is a diagram illustrating the general workflow for a cell-based kinase inhibition assay, which can be used to evaluate the effect of these compounds on cellular signaling.

G cluster_workflow Cell-Based Kinase Inhibition Assay Workflow start Seed cells in multi-well plates treat Treat cells with guanidino-phosphonic acid derivatives start->treat Cells adhere incubate Incubate for a defined period treat->incubate lyse Lyse cells to extract proteins incubate->lyse quantify Quantify protein concentration lyse->quantify western Western Blot for phospho-proteins quantify->western analyze Analyze band intensity to determine inhibition western->analyze end Determine IC50 analyze->end G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) Downstream Downstream Targets Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (fully activates) Response Cell Growth, Survival, Proliferation Downstream->Response Leads to

References

In Vitro Effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid on Myoblasts: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the in vitro effects of the chemical compound 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts. Myoblasts, the progenitor cells of muscle fibers, are a critical focus in research related to muscle regeneration, disease modeling, and the development of therapeutic agents. Understanding the interaction of specific chemical entities with these cells is paramount for advancing skeletal muscle research. However, a thorough review of the current scientific literature reveals a significant gap in the knowledge regarding the direct effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast biology. Extensive searches of scholarly databases have not yielded any specific studies investigating the impact of this particular compound on myoblast proliferation, differentiation, or associated signaling pathways.

This document will, therefore, outline the standard methodologies and key signaling pathways typically investigated in the context of myoblast responses to external stimuli. This will serve as a foundational guide for researchers interested in exploring the potential effects of novel compounds such as 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.

Introduction to Myoblast Biology

Myoblasts are mononucleated muscle precursor cells that undergo a highly regulated process of proliferation and differentiation to form multinucleated myotubes, the foundational structures of muscle fibers. This process, known as myogenesis, is governed by a complex interplay of signaling pathways and transcription factors. In vitro studies using myoblast cell lines (e.g., C2C12) are fundamental to understanding the molecular mechanisms that control muscle development and regeneration. The study of exogenous compounds on these cells can reveal potential therapeutic agents for muscle wasting diseases, age-related muscle decline (sarcopenia), and traumatic muscle injury.

Standard Experimental Protocols for Assessing Myoblast Function

When investigating the effects of a novel compound like 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, a series of standardized in vitro assays are typically employed.

Cell Culture
  • Cell Line: Murine C2C12 myoblasts are a commonly used and well-characterized cell line for studying myogenesis.

  • Growth Medium (GM): High-serum medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS)) is used to maintain myoblasts in a proliferative state.

  • Differentiation Medium (DM): Low-serum medium (e.g., DMEM with 2% Horse Serum) is used to induce myoblasts to exit the cell cycle and differentiate into myotubes.

Key Experimental Assays

The following table outlines the standard experimental protocols used to assess the impact of a test compound on myoblast proliferation and differentiation.

Parameter Assessed Experimental Protocol Description
Cell Viability/Cytotoxicity MTT Assay Myoblasts are incubated with the test compound for various durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance is measured to quantify cell viability.
Cell Proliferation BrdU Incorporation Assay Cells are treated with the compound and then incubated with Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell proliferation. An anti-BrdU antibody is used for detection and quantification.
Myogenic Differentiation Immunocytochemistry for Myosin Heavy Chain (MyHC) After inducing differentiation in the presence of the test compound, cells are fixed and stained with an antibody specific for MyHC, a key marker of mature myotubes. The fusion index (percentage of nuclei within MyHC-positive myotubes) can be calculated.
Creatine Kinase (CK) Activity Assay CK is an enzyme whose activity increases significantly during myogenic differentiation. Cell lysates are analyzed for CK activity as a quantitative measure of differentiation.
Gene Expression Analysis Quantitative PCR (qPCR) RNA is extracted from treated and control cells and reverse-transcribed to cDNA. qPCR is then used to measure the expression levels of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, Myogenin, and MRF4.
Protein Expression Analysis Western Blotting Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against specific proteins of interest (e.g., MyHC, MyoD, Myogenin, and key signaling proteins).

Core Signaling Pathways in Myoblasts

Several key signaling pathways are known to regulate myoblast proliferation and differentiation. Investigating the modulation of these pathways would be a critical step in understanding the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the ERK1/2 cascade, is a primary regulator of myoblast proliferation. Activation of this pathway generally promotes cell division and inhibits differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation_Genes Proliferation-Associated Genes ERK->Proliferation_Genes Activates Transcription Growth_Factor Growth Factor Growth_Factor->Receptor Binds

MAPK/ERK Signaling Pathway in Myoblast Proliferation.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of myoblast differentiation and survival. Activation of Akt promotes the expression of myogenic regulatory factors and the fusion of myoblasts into myotubes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IGF-1 Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Myogenin Myogenin Expression Akt->Myogenin Promotes IGF1 IGF-1 IGF1->Receptor Binds

PI3K/Akt Signaling Pathway in Myoblast Differentiation.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial investigation of the in vitro effects of a novel compound on myoblasts.

Start Treat C2C12 Myoblasts with 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid Viability Assess Cell Viability (MTT Assay) Start->Viability Proliferation Measure Proliferation (BrdU Assay) Viability->Proliferation If not cytotoxic Differentiation Induce and Assess Differentiation (MyHC Staining, CK Assay) Viability->Differentiation If not cytotoxic Gene_Expression Analyze Gene Expression (qPCR for MRFs) Proliferation->Gene_Expression Differentiation->Gene_Expression Protein_Expression Analyze Protein Expression (Western Blot for Signaling Pathways) Gene_Expression->Protein_Expression Conclusion Determine Effects and Mechanism of Action Protein_Expression->Conclusion

Proposed Experimental Workflow for Compound Screening.

Conclusion and Future Directions

While there is currently no available data on the in vitro effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, this guide provides a comprehensive framework for such an investigation. The outlined experimental protocols and an understanding of the key signaling pathways in myoblast biology are essential for characterizing the potential of this and other novel compounds to modulate muscle cell behavior. Future research efforts are required to explore the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast proliferation, differentiation, and the underlying molecular mechanisms. Such studies would be invaluable to the fields of muscle biology and regenerative medicine.

Unraveling the Antioxidant Power of Alpha-Lipoic Acid in Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, has garnered significant attention for its potent antioxidant properties, particularly within metabolically active tissues such as skeletal muscle. This technical guide provides an in-depth exploration of the mechanisms through which ALA mitigates oxidative stress in muscle tissue, focusing on its direct radical scavenging activities and its influence on key intracellular signaling pathways. We delve into the intricate roles of the AMPK/PGC-1α and Nrf2 pathways, which are central to ALA's indirect antioxidant and mitochondrial biogenesis effects. Furthermore, this document offers a compilation of detailed experimental protocols for assessing oxidative stress markers in muscle tissue, alongside a synthesis of quantitative data from pertinent studies. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of alpha-lipoic acid in muscle-related pathologies and performance.

Introduction: The Double-Edged Sword of Oxidative Stress in Muscle

Skeletal muscle, a highly dynamic and metabolically demanding tissue, is in a constant state of flux between the generation of reactive oxygen species (ROS) and their neutralization by endogenous antioxidant systems. While physiological levels of ROS are crucial for normal cellular signaling and adaptation to exercise, excessive production can lead to oxidative stress. This imbalance can inflict damage upon lipids, proteins, and DNA, contributing to muscle fatigue, impaired recovery, and the pathogenesis of various muscular disorders.

Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple capable of directly scavenging a variety of ROS.[1] What makes ALA particularly compelling is its amphipathic nature, allowing it to function in both aqueous and lipid cellular compartments.[2] Beyond its direct antioxidant capacity, ALA exerts significant indirect antioxidant effects by regenerating other key antioxidants like vitamin C, vitamin E, and glutathione (B108866).[3][4] This "antioxidant of antioxidants" role amplifies the cell's overall defense against oxidative damage.[1]

Key Signaling Pathways Modulated by Alpha-Lipoic Acid

ALA's antioxidant prowess extends beyond direct radical scavenging to the modulation of critical intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes and mitochondrial function.

The Nrf2-ARE Pathway: Upregulating Endogenous Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]

Alpha-lipoic acid has been shown to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, ALA enhances the expression of a battery of protective genes, thereby bolstering the muscle cell's intrinsic antioxidant capacity.

Nrf2_Pathway ALA Alpha-Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) ALA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 (Nuclear) Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Upregulates Expression Protection Cellular Protection Antioxidant_Enzymes->Protection

Caption: Alpha-Lipoic Acid-Mediated Nrf2 Signaling Pathway. Max Width: 760px.
The AMPK/PGC-1α Pathway: Enhancing Mitochondrial Function

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as exercise and nutrient deprivation.[7] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance, including the upregulation of mitochondrial biogenesis and function. A key downstream target of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[8]

PGC-1α is a master regulator of mitochondrial biogenesis.[8] Its activation leads to an increase in the number and function of mitochondria, which are the primary sites of cellular respiration and also a major source of ROS. By enhancing mitochondrial efficiency, PGC-1α can help to reduce the leakage of electrons from the electron transport chain, thereby decreasing ROS production.

Studies have demonstrated that alpha-lipoic acid can activate AMPK in skeletal muscle.[9] This activation, in turn, promotes the expression and activity of PGC-1α, leading to enhanced mitochondrial biogenesis and improved antioxidant capacity.[9][10] This positions ALA as a molecule that not only combats existing oxidative stress but also helps to prevent its formation at the source.

AMPK_PGC1a_Pathway ALA Alpha-Lipoic Acid AMPK AMPK ALA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Antioxidant_Capacity Increased Antioxidant Capacity Mito_Biogenesis->Antioxidant_Capacity ROS_Reduction Reduced ROS Production Mito_Biogenesis->ROS_Reduction

Caption: Alpha-Lipoic Acid's Influence on the AMPK/PGC-1α Pathway. Max Width: 760px.

Quantitative Data on the Effects of Alpha-Lipoic Acid in Muscle Tissue

The following tables summarize quantitative findings from various studies investigating the impact of alpha-lipoic acid supplementation on markers of oxidative stress and antioxidant enzyme activity in muscle tissue.

Table 1: Effect of Alpha-Lipoic Acid on Antioxidant Enzyme Activity in Muscle Tissue

EnzymeModelALA DosageDuration% Change vs. ControlReference
Superoxide (B77818) Dismutase (SOD)Insulin-resistant rats30 mg/kg/day4 weeksIncreased[11]
Catalase (CAT)Insulin-resistant rats30 mg/kg/day4 weeksIncreased[11]
Glutathione Peroxidase (GPx)Insulin-resistant rats30 mg/kg/day4 weeksIncreased[11]

Table 2: Effect of Alpha-Lipoic Acid on Markers of Oxidative Damage in Muscle Tissue

MarkerModelALA DosageDuration% Change vs. ControlReference
Malondialdehyde (MDA)Insulin-resistant rats30 mg/kg/day4 weeksDecreased[11]
Lipid HydroperoxidesInsulin-resistant rats30 mg/kg/day4 weeksDecreased[11]
Advanced Oxidation Protein ProductsInsulin-resistant rats30 mg/kg/day4 weeksDecreased[11]
Protein CarbonylsNot specified in search results----

Detailed Experimental Protocols

This section provides standardized methodologies for the assessment of key oxidative stress markers in muscle tissue.

Experimental Workflow Overview

Experimental_Workflow start Muscle Tissue Sample Collection homogenization Homogenization in Appropriate Buffer start->homogenization centrifugation Centrifugation to Obtain Supernatant homogenization->centrifugation protein_assay Protein Concentration Determination (e.g., BCA assay) centrifugation->protein_assay assays Biochemical Assays protein_assay->assays sod SOD Activity Assay assays->sod cat Catalase Activity Assay assays->cat gpx GPx Activity Assay assays->gpx tbars TBARS Assay (MDA) assays->tbars carbonyl Protein Carbonyl Assay assays->carbonyl data_analysis Data Analysis and Normalization sod->data_analysis cat->data_analysis gpx->data_analysis tbars->data_analysis carbonyl->data_analysis

Caption: General Experimental Workflow for Assessing Oxidative Stress. Max Width: 760px.
Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a suitable indicator molecule by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.

  • Reagents:

    • Phosphate (B84403) buffer (50 mM, pH 7.4)

    • Xanthine solution

    • Xanthine oxidase solution

    • Indicator solution (e.g., Nitroblue Tetrazolium - NBT or Cytochrome c)

    • Tissue homogenate supernatant

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and the indicator solution in a 96-well plate.[12]

    • Add the tissue homogenate supernatant to the sample wells.

    • Initiate the reaction by adding xanthine oxidase to all wells.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).[13]

    • Calculate the percentage of inhibition of the indicator reduction, which is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of indicator reduction by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.0)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

    • Tissue homogenate supernatant

  • Procedure:

    • Add the tissue homogenate supernatant to a quartz cuvette containing phosphate buffer.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.[14]

    • The rate of decrease in absorbance is proportional to the catalase activity. The activity is calculated using the molar extinction coefficient of H₂O₂.

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that indirectly measures GPx activity by monitoring the consumption of NADPH.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.0)

    • Glutathione reductase

    • Reduced glutathione (GSH)

    • NADPH

    • A suitable peroxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)

    • Tissue homogenate supernatant

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer, glutathione reductase, GSH, and NADPH.[15]

    • Add the tissue homogenate supernatant.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[15]

    • The rate of decrease in absorbance is proportional to the GPx activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay measures lipid peroxidation by detecting the formation of a colored adduct between malondialdehyde (a byproduct of lipid peroxidation) and thiobarbituric acid (TBA).

  • Reagents:

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

    • Tissue homogenate supernatant

  • Procedure:

    • Mix the tissue homogenate supernatant with TCA to precipitate proteins.[16]

    • Centrifuge and collect the supernatant.

    • Add the TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[16]

    • Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.[17]

    • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

Protein Carbonyl Content Assay

This assay quantifies the level of protein oxidation by detecting carbonyl groups formed on protein side chains.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution

    • Trichloroacetic acid (TCA)

    • Ethanol/Ethyl acetate (B1210297) mixture for washing

    • Guanidine (B92328) hydrochloride solution for resolubilization

  • Procedure:

    • Incubate the protein sample with DNPH to derivatize the carbonyl groups.[18]

    • Precipitate the proteins using TCA.

    • Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.

    • Resolubilize the protein pellet in guanidine hydrochloride solution.[19]

    • Measure the absorbance at approximately 370 nm.[18]

    • Calculate the carbonyl content using the molar extinction coefficient of DNPH.

Conclusion and Future Directions

Alpha-lipoic acid demonstrates significant antioxidant properties in skeletal muscle through both direct and indirect mechanisms. Its ability to scavenge reactive oxygen species and, perhaps more importantly, to upregulate endogenous antioxidant defenses via the Nrf2 pathway and enhance mitochondrial function through the AMPK/PGC-1α pathway, makes it a promising therapeutic agent for mitigating muscle oxidative stress. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the efficacy of ALA and other antioxidant compounds.

Future research should focus on elucidating the precise dose-response relationships of ALA in different muscle fiber types and under various physiological and pathological conditions. Furthermore, clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for human diseases characterized by muscle oxidative stress, such as sarcopenia, muscular dystrophies, and cachexia. The continued investigation of alpha-lipoic acid holds the potential to unlock new avenues for promoting muscle health and combating a range of debilitating conditions.

References

Preliminary Studies on the Synergistic Effects of Creatine Analogs and Alpha-Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic combination of bioactive compounds to enhance therapeutic or performance-enhancing effects is a cornerstone of innovative research in health and medicine. Preliminary studies have robustly demonstrated a synergistic relationship between creatine (B1669601) monohydrate and alpha-lipoic acid (ALA), primarily in the context of enhancing intramuscular creatine uptake. This technical guide synthesizes the existing evidence, details established experimental protocols, and visualizes the underlying biochemical pathways. Recognizing the limited direct research on creatine analogs, this paper further proposes a framework for future investigations into their potential synergies with ALA, leveraging the mechanistic understanding of the creatine-ALA interaction.

Synergistic Effects of Creatine Monohydrate and ALA: Established Findings

The foundational research in this area indicates that ALA can significantly augment the effects of creatine supplementation, particularly in increasing intramuscular creatine stores. This enhancement is largely attributed to ALA's role in improving insulin (B600854) sensitivity and, consequently, insulin-mediated creatine transport into muscle cells.

Quantitative Data Summary

The pivotal study by Burke et al. provides the most comprehensive quantitative data on this synergistic effect. The findings are summarized below for clear comparison.[1][2][3][4][5]

Table 1: Effects of Creatine, Sucrose (B13894), and ALA Supplementation on Muscle Creatine and Phosphagen Concentrations [1][2][3][4]

GroupPre-Supplementation Phosphocreatine (B42189) (mmol/kg dm)Post-Supplementation Phosphocreatine (mmol/kg dm)Pre-Supplementation Total Creatine (mmol/kg dm)Post-Supplementation Total Creatine (mmol/kg dm)
Creatine Monohydrate (Cr)87.698.2137.8148.1
Creatine + Sucrose (CrS)87.6100.1137.8150.3
Creatine + Sucrose + ALA (CrSA)87.6106.2 137.8156.8

*p < 0.05, significantly greater increase compared to Cr and CrS groups.[1][2][3][4] dm = dry mass

These results clearly indicate that the co-ingestion of ALA with creatine and a carbohydrate source leads to a significantly greater increase in both phosphocreatine and total creatine concentrations in skeletal muscle compared to creatine alone or with only a carbohydrate.[1][2][3][4][5][6]

Experimental Protocols: The Burke et al. (2003) Model

The following protocol is based on the well-established methodology used to demonstrate the synergistic effects of creatine and ALA.[1][2][3][4]

2.2.1 Subject Population

  • Healthy, physically active male subjects.

2.2.2 Supplementation Protocol

  • Duration: 5 days.

  • Groups:

    • Creatine (Cr): 20 g/day of creatine monohydrate.

    • Creatine + Sucrose (CrS): 20 g/day of creatine monohydrate + 100 g/day of sucrose.

    • Creatine + Sucrose + ALA (CrSA): 20 g/day of creatine monohydrate + 100 g/day of sucrose + 1000 mg/day of alpha-lipoic acid.

  • Administration: Supplements were typically divided into multiple daily doses.

2.2.3 Key Measurements

  • Muscle Biopsies: Obtained from the vastus lateralis muscle before and after the 5-day supplementation period.

  • Biochemical Analysis: Muscle tissue analyzed for phosphocreatine, creatine, and total creatine concentrations using established laboratory techniques (e.g., enzymatic assays).

2.2.4 Experimental Workflow

G cluster_0 Pre-Supplementation cluster_1 Supplementation Phase (5 Days) cluster_2 Post-Supplementation cluster_3 Analysis Baseline Muscle Biopsy Baseline Muscle Biopsy Groups Group 1: Creatine (20g/day) Group 2: Creatine (20g/day) + Sucrose (100g/day) Group 3: Creatine (20g/day) + Sucrose (100g/day) + ALA (1000mg/day) Baseline Muscle Biopsy->Groups Post-Supplementation Muscle Biopsy Post-Supplementation Muscle Biopsy Groups->Post-Supplementation Muscle Biopsy Biochemical Analysis of Muscle Tissue Biochemical Analysis of Muscle Tissue Post-Supplementation Muscle Biopsy->Biochemical Analysis of Muscle Tissue

Experimental Workflow for Creatine and ALA Supplementation Study.

Proposed Mechanism of Synergy: Signaling Pathways

The synergistic effect of creatine and ALA is believed to be mediated through the insulin signaling pathway. ALA has been shown to enhance glucose uptake in skeletal muscle by influencing components of this pathway.[1][2][4] The increased insulin sensitivity facilitates the transport of creatine into the muscle cells via the creatine transporter (CreaT).

3.1 Insulin Signaling and Creatine Transport

  • ALA and Insulin Sensitivity: ALA is thought to improve insulin sensitivity, potentially by increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[4]

  • Insulin-Mediated Creatine Uptake: The uptake of creatine into muscle cells is an active process mediated by the CreaT. This transporter is sodium and chloride-dependent, and its activity can be stimulated by insulin.[4]

  • Synergistic Action: By enhancing the insulin response, ALA indirectly promotes the activity of the CreaT, leading to a greater influx of creatine into the muscle tissue when co-supplemented.

3.2 Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ALA ALA Signaling_Cascade Insulin Signaling Cascade (e.g., PI3K/Akt) ALA->Signaling_Cascade Enhances Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Creatine Creatine CreaT Creatine Transporter (CreaT) Creatine->CreaT Insulin_Receptor->Signaling_Cascade Activates GLUT4 GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Facilitates Increased_Creatine Increased Intramuscular Creatine CreaT->Increased_Creatine Transport Signaling_Cascade->GLUT4 Translocation to Membrane Signaling_Cascade->CreaT Stimulates

Proposed Signaling Pathway for Creatine, ALA, and Insulin Synergy.

Future Directions: Investigating Creatine Analogs and ALA

While the synergy between creatine monohydrate and ALA is established, there is a significant gap in the literature regarding the potential interactions between creatine analogs and ALA. Creatine analogs are molecules that are structurally or functionally similar to creatine and may offer different pharmacokinetic profiles or biological activities.

Rationale for Investigation
  • Alternative Bioavailability: Some creatine analogs are designed to have improved solubility or stability, which could alter their absorption and uptake kinetics.

  • Novel Biological Effects: Analogs may possess unique properties, such as different affinities for the creatine transporter or distinct effects on cellular energy metabolism.

  • Potential for Enhanced Synergy: The combination of a creatine analog with ALA could potentially lead to even greater increases in intramuscular stores or offer synergistic benefits in other areas, such as antioxidant protection or neuroprotection.

Proposed Experimental Protocol for a Creatine Analog (e.g., Beta-Guanidinopropionic Acid - β-GPA) and ALA

This hypothetical protocol is designed to investigate the potential synergistic effects of a creatine analog, using β-GPA as an example, in combination with ALA. β-GPA is known to competitively inhibit creatine uptake and can be used to study the effects of creatine depletion and subsequent repletion.

4.2.1 Study Design

  • A randomized, double-blind, placebo-controlled design.

4.2.2 Subject Population

  • Animal models (e.g., rats or mice) are recommended for initial studies due to the need for tissue sampling from multiple organs.

4.2.3 Supplementation Protocol

  • Phase 1: Creatine Depletion (Optional, for specific research questions):

    • Diet containing β-GPA to deplete endogenous creatine stores.

  • Phase 2: Supplementation:

    • Group 1 (Control): Standard diet.

    • Group 2 (Analog): Diet supplemented with the creatine analog (e.g., β-GPA at a specific dose).

    • Group 3 (Analog + ALA): Diet supplemented with the creatine analog and ALA.

    • Group 4 (Creatine Monohydrate + ALA): Positive control group.

  • Duration: To be determined based on the specific analog and research question, likely several weeks.

4.2.4 Key Measurements

  • Tissue Analysis: Measurement of the creatine analog, creatine, phosphocreatine, and ATP concentrations in skeletal muscle, heart, and brain.

  • Biochemical Markers: Assessment of markers of insulin sensitivity (e.g., glucose and insulin tolerance tests), oxidative stress (e.g., malondialdehyde, glutathione), and mitochondrial function.

  • Functional Outcomes: Measurement of muscle performance, cognitive function, or other relevant physiological parameters.

4.2.5 Hypothetical Experimental Workflow

G cluster_0 Acclimatization cluster_1 Supplementation Phase cluster_2 Mid-point & Final Measurements cluster_3 Terminal Procedures Baseline Measurements Baseline Measurements Groups Group 1: Control Group 2: Creatine Analog Group 3: Analog + ALA Group 4: CrM + ALA Baseline Measurements->Groups Functional & Biochemical Tests Functional & Biochemical Tests Groups->Functional & Biochemical Tests Terminal Procedures Terminal Procedures Functional & Biochemical Tests->Terminal Procedures Tissue Harvesting & Analysis Tissue Harvesting & Analysis

Hypothetical Experimental Workflow for a Creatine Analog and ALA Study.

Conclusion

The synergistic effect of creatine monohydrate and alpha-lipoic acid in enhancing intramuscular creatine stores is well-documented and mechanistically plausible. This provides a strong foundation for future research into the potential synergies between creatine analogs and ALA. The proposed experimental framework offers a starting point for elucidating these potential interactions, which could lead to the development of novel and more effective formulations for a range of applications, from sports nutrition to clinical therapeutics. Further investigation in this area is warranted to unlock the full potential of these combined bioactive compounds.

References

In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a foundational understanding by discussing the known properties of its structural analogs and related compounds. The information presented herein is intended to serve as a starting point for researchers and drug development professionals, highlighting areas where further investigation is critically needed.

Structural and Chemical Properties

2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is a hybrid molecule incorporating a phosphonic acid group and a guanidine (B92328) component.[1] The phosphonic acid group is noted for its stability and potential to enhance bioavailability.[1] The guanidine structure is analogous to that found in creatine (B1669601) and arginine, which are known to play roles in cellular energy metabolism.[1] A common synonym for a closely related compound is Creatinol O-phosphate.[2]

Postulated Cellular Uptake Mechanisms

While direct evidence is absent for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, the cellular uptake of similar phosphonates and amino acid derivatives can offer potential models.

2.1. Phosphonate (B1237965) Transport: Studies on other amino phosphonates, such as 2-aminoethylphosphonic acid (ciliatine), in organisms like Pseudomonas aeruginosa have shown the existence of inducible, active transport systems.[3] These systems are energy-dependent and require new protein synthesis.[3] It is plausible that 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid could be a substrate for similar transporters, potentially competing with inorganic phosphate.[3]

2.2. Creatine and Guanidino Compound Transport: The guanidino group suggests a possible interaction with creatine transporters. Creatine itself is transported into cells via a specific transporter system against a significant concentration gradient.[4]

A proposed workflow for investigating the cellular uptake of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is presented below.

G cluster_0 Experimental Workflow: Cellular Uptake Analysis A Cell Culture Preparation (e.g., Caco-2, HEK293) B Incubation with Radiolabeled or Fluorescently Tagged Compound A->B C Time-Course and Concentration- Dependent Uptake Assays B->C D Inhibitor Studies (e.g., known transporter inhibitors) B->D E Quantification of Intracellular Compound (e.g., Scintillation Counting, HPLC-MS) C->E D->E F Identification of Transporter Proteins (e.g., siRNA knockdown, expression studies) E->F

Proposed workflow for cellular uptake studies.

Anticipated Metabolic Pathways

The metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid has not been experimentally detailed. However, based on its structure, several metabolic routes can be hypothesized.

3.1. Hydrolysis of the Phosphoester Bond: It is conceivable that cellular phosphatases could hydrolyze the ethoxyphosphonic acid linkage, releasing the guanidino-containing moiety and a phosphonate group.

3.2. Metabolism of the Guanidino Group: The guanidino portion, being similar to creatine, might undergo phosphorylation by creatine kinase to form a high-energy phosphoguanidino compound, analogous to phosphocreatine.[4] Subsequently, it could be involved in cellular energy buffering.[4] A small fraction of creatine is known to be non-enzymatically converted to creatinine (B1669602) for excretion.[4]

The following diagram illustrates a hypothetical metabolic pathway.

G cluster_1 Hypothetical Metabolic Pathway Compound 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid Metabolite1 N-methyl-N-(2-hydroxyethyl)guanidine Compound->Metabolite1 Phosphatase Activity Metabolite2 Phosphonoacetaldehyde Compound->Metabolite2 Phosphatase Activity Metabolite3 Phosphorylated Guanidino Compound Metabolite1->Metabolite3 Creatine Kinase-like Activity Excretion Excretory Products Metabolite3->Excretion

Postulated metabolic fate of the compound.

Quantitative Data and Experimental Protocols

Due to the absence of specific studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, no quantitative data on its cellular uptake kinetics (e.g., Km, Vmax) or metabolic rates can be provided. Similarly, detailed experimental protocols for its analysis are not available in the literature. Researchers would need to adapt existing methods for related compounds.

4.1. General Protocol for Cellular Uptake Assay: A general approach to studying the cellular uptake would involve:

  • Cell Culture: Seeding of an appropriate cell line (e.g., Caco-2 for intestinal absorption) in multi-well plates.

  • Compound Preparation: Synthesis of a labeled version of the compound (e.g., with ³H or ¹⁴C) or development of a sensitive analytical method (e.g., LC-MS/MS).

  • Uptake Experiment: Incubation of the cells with varying concentrations of the compound for different time points at 37°C.

  • Washing: Rapid washing of the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Quantification: Lysis of the cells and quantification of the intracellular compound concentration using liquid scintillation counting or LC-MS/MS.

  • Data Analysis: Determination of kinetic parameters by fitting the data to Michaelis-Menten kinetics.

4.2. General Protocol for Metabolism Study: Investigating the metabolism could involve:

  • Incubation: Incubation of the compound with liver microsomes, S9 fractions, or primary hepatocytes.

  • Sample Collection: Collection of samples at various time points.

  • Metabolite Extraction: Extraction of the parent compound and potential metabolites from the incubation matrix.

  • Metabolite Identification: Analysis of the extracts using high-resolution mass spectrometry to identify potential metabolic products.

  • Metabolic Pathway Elucidation: Structural characterization of the metabolites to propose a metabolic pathway.

Conclusion and Future Directions

The current understanding of the cellular uptake and metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is severely limited by the lack of direct experimental evidence. The information presented in this guide is based on analogies to structurally related compounds and should be considered hypothetical.

Future research should focus on:

  • Radiolabeling: Synthesis of a radiolabeled form of the compound to facilitate uptake and metabolism studies.

  • In Vitro Models: Utilization of various in vitro models, including cell lines and subcellular fractions, to investigate transport and metabolic stability.

  • Transporter Identification: Identification of the specific transporters involved in its cellular uptake.

  • Metabolite Profiling: Comprehensive profiling and identification of its metabolites in vitro and in vivo.

Such studies are essential to understand the pharmacokinetic and pharmacodynamic properties of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and to support its potential development as a therapeutic agent or nutritional supplement.

References

Basic research on the ergogenic potential of Aplodan's active ingredients.

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no information could be found regarding a substance or product named "Aplodan" or its active ingredients in publicly available scientific literature, clinical trial databases, or general web resources. This prevents the fulfillment of the request for a technical guide on its ergogenic potential.

To proceed with this in-depth analysis, please provide the specific name(s) of the active ingredient(s) within "this compound." Once the active constituents are identified, a thorough investigation can be conducted to deliver the requested technical guide, including:

  • Quantitative Data Summary: Compilation of all relevant performance and physiological data into structured tables.

  • Detailed Experimental Protocols: Elucidation of the methodologies from key cited research.

  • Signaling Pathway and Workflow Visualization: Creation of Graphviz diagrams to illustrate molecular pathways and experimental designs.

We await your clarification to move forward with this request.

Methodological & Application

Protocol for assessing the impact of creatine analogs on ATP synthesis in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Assessing the Impact of Creatine (B1669601) Analogs on In Vitro ATP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, crucial for a vast array of cellular processes.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system is a vital mechanism for maintaining ATP homeostasis, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[3][4][5] This system acts as a rapid buffer, regenerating ATP from ADP using the high-energy phosphate (B84403) stored in phosphocreatine.[3][4][5] Creatine analogs, such as cyclocreatine, are synthetic molecules that can also be utilized by creatine kinase.[3] These analogs are of significant interest in research and drug development for their potential to modulate cellular bioenergetics.[3] Assessing their impact on ATP synthesis is critical to understanding their mechanism of action and therapeutic potential. The effect of these analogs can be context-dependent, varying between different cell types and pathological states.[3][6]

This document provides a detailed protocol for assessing the impact of creatine analogs on ATP synthesis in vitro, primarily using a luciferase-based bioluminescence assay. This method is highly sensitive and directly measures ATP levels from viable cells.[2][7]

Principle of the Assay

The most common method for quantifying cellular ATP is the firefly luciferase-based bioluminescence assay.[7][8][9] In this reaction, firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light.[1][8][10] The emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent.[2][8] By lysing the cells and measuring the luminescence of the lysate, one can accurately determine the intracellular ATP concentration.[8]

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the underlying biochemical pathway and the general experimental procedure.

digraph "ATP_Regeneration_via_Creatine_Kinase" { graph [rankdir=LR, bgcolor="#FFFFFF", splines=true, overlap=false, nodesep=0.4]; node [style="filled", shape=box, fontname="Arial", fontsize=11];

Figure 1: ATP Regeneration via the Creatine Kinase System.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", nodesep=0.6]; node [style="filled", shape="box", rounded=true, fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [color="#202124", penwidth=1.2];

Figure 2: Experimental workflow for assessing ATP synthesis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts, neuroblastoma cell lines, or primary cells with high energy demands).[11][12]

  • Creatine Analog(s): e.g., Cyclocreatine.

  • Cell Culture Medium & Supplements: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • ATP Bioluminescence Assay Kit: (e.g., from Promega, Sigma-Aldrich, Thermo Fisher). These kits typically contain:

    • Cell Lysis Reagent

    • Luciferase/Luciferin Reagent

    • ATP Standard

  • White, Opaque-bottomed 96-well plates: For luminescence assays to prevent well-to-well crosstalk.

  • Luminometer: Plate reader capable of measuring luminescence.

  • Standard laboratory equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.

Procedure

Step 1: Cell Seeding and Culture

  • Culture cells under standard conditions until they reach approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a white, opaque-bottomed 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.

Step 2: Treatment with Creatine Analogs

  • Prepare stock solutions of the creatine analog(s) in a suitable solvent (e.g., sterile water or PBS).

  • Prepare serial dilutions of the analog(s) in fresh culture medium to achieve the desired final concentrations.

  • Include the following controls in your experimental design:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the solvent used for the analog stock solution.

    • Positive Control (Optional): Cells treated with a known modulator of ATP synthesis.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate treatment or control.

  • Ensure each condition is tested in triplicate or quadruplicate.

Step 3: Incubation

  • Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 6, 24, or 48 hours). The optimal time should be determined empirically.

Step 4: ATP Measurement (Using a Commercial Kit) Note: Follow the specific instructions provided with your ATP assay kit. The following is a generalized procedure.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.

  • Cell Lysis: Add the volume of the kit's lysis/assay reagent directly to each well (e.g., 100 µL). This single-step reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.[13]

  • Mix the contents by placing the plate on an orbital shaker for 2-5 minutes at a gentle speed to ensure complete cell lysis.[9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 5: Luminescence Reading

  • Place the 96-well plate into the luminometer.

  • Measure the luminescence (Relative Light Units, RLU) for each well. An integration time of 0.5 to 1 second per well is typically sufficient.

Step 6: Data Analysis and Normalization

  • ATP Standard Curve: To quantify the absolute ATP concentration, prepare a standard curve using the ATP standard provided in the kit.[9] Prepare serial dilutions of the ATP standard in culture medium or PBS and measure their luminescence alongside your samples. Plot RLU vs. ATP concentration and perform a linear regression.

  • Calculate ATP Concentration: Use the standard curve's equation to convert the RLU values from your experimental samples into ATP concentrations (e.g., in µM).

  • Normalization (Optional but Recommended): To account for variations in cell number due to proliferation or cytotoxicity, it is best to normalize the ATP data. This can be done by performing a parallel cell viability assay (e.g., XTT, MTT, or Crystal Violet) on a duplicate plate treated identically.[14] Normalize the ATP concentration to the cell viability data.

  • Express the results as a percentage of the control or as absolute concentrations.

Data Presentation

Summarize quantitative results in clear, structured tables to facilitate comparison between different treatments and concentrations.

Table 1: Effect of Creatine Analog 'X' on Intracellular ATP Concentration

Treatment GroupConcentration (mM)Mean RLU (± SD)ATP Concentration (µM)% of Control
Untreated Control01,520,340 (± 98,500)2.53100%
Vehicle Control-1,515,880 (± 101,200)2.5299.6%
Analog X11,835,400 (± 110,600)3.06121.0%
Analog X52,150,100 (± 135,400)3.58141.5%
Analog X101,998,700 (± 128,900)3.33131.6%

Table 2: Comparative Effects of Different Creatine Analogs on ATP Levels after 24h Treatment

AnalogConcentration (mM)ATP Change vs. Control (%)Statistical Significance (p-value)
Creatine5+ 35.2%< 0.01
Cyclocreatine5+ 41.5%< 0.01
Analog 'Y'5- 10.8%> 0.05 (ns)

Note: The data presented in these tables are for illustrative purposes only.

Troubleshooting and Considerations

  • Context Dependency: The impact of creatine analogs on ATP can vary significantly. Some studies show an increase in ATP, while others report no change or even depletion, particularly in certain cancer cell lines.[3][6][8] The outcome depends on the cell type's reliance on the creatine kinase system.

  • Cell Viability: High concentrations of analogs may be cytotoxic. Always perform a parallel viability assay to distinguish between a direct effect on ATP synthesis and a general loss of cell health.[14]

  • Contamination: ATP is ubiquitous. Use sterile techniques and ATP-free labware to avoid contamination from exogenous sources like bacteria or fingerprints.[9]

  • Signal Stability: Older luciferase assays produced a "flash" of light. Modern kits are typically "glow" assays, providing a stable signal for a longer period, which is more amenable to batch processing in 96-well plates.[2]

References

Application Notes and Protocols: Measuring Alpha-Lipoic Acid Uptake in Primary Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the uptake of alpha-lipoic acid (ALA) in primary muscle cell cultures. The methods described herein are essential for understanding the therapeutic potential of ALA in various metabolic and neurological disorders.

Introduction to Alpha-Lipoic Acid and its Uptake

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that plays a crucial role as a cofactor for mitochondrial enzymes involved in energy metabolism. Its uptake into muscle cells is a critical step for its biological activity. Measuring the rate and mechanism of ALA uptake is fundamental for studies focused on metabolic diseases, such as diabetes, and for the development of drugs targeting cellular antioxidant pathways. The primary mechanisms for ALA transport into cells involve various transporters, including the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporters (MCTs).

Experimental Methods for Measuring ALA Uptake

Several methods can be employed to quantify the uptake of ALA in primary muscle cell cultures. The choice of method often depends on the specific research question, available equipment, and desired sensitivity.

Method 1: Radiolabeled Alpha-Lipoic Acid Uptake Assay

This is a highly sensitive and direct method for measuring the transport of ALA into cells. It utilizes radiolabeled ALA, such as [³H]lipoic acid or [¹⁴C]lipoic acid, to trace its accumulation within the cells.

  • Cell Culture:

    • Plate primary muscle cells (e.g., myoblasts or myotubes) in 24-well plates at a suitable density and culture until they reach the desired confluence or differentiation state.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Uptake Buffer:

    • Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).

  • Uptake Experiment:

    • Wash the cells twice with the KRH buffer.

    • Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.

    • Prepare the uptake solution by adding radiolabeled ALA (e.g., [³H]lipoic acid) to the KRH buffer at the desired final concentration.

    • Initiate the uptake by adding the uptake solution to the cells.

    • Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled ALA (e.g., 100-fold excess) in addition to the radiolabeled ALA.

  • Termination of Uptake and Cell Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Express the data as pmol or nmol of ALA taken up per mg of protein per unit of time.

Workflow for Radiolabeled ALA Uptake Assay start_end start_end process process decision decision io io A Start: Plate and Culture Primary Muscle Cells B Prepare KRH Buffer and Radiolabeled ALA Solution A->B C Wash and Pre-incubate Cells in KRH Buffer B->C D Initiate Uptake with Radiolabeled ALA C->D E Incubate for Specific Time Course D->E F Terminate Uptake and Wash with Ice-Cold Buffer E->F G Lyse Cells F->G H Measure Radioactivity (Scintillation Counting) G->H I Measure Protein Concentration G->I J Calculate Specific Uptake (Total - Non-specific) H->J I->J K End: Data Analysis and Interpretation J->K

Caption: Workflow for Radiolabeled ALA Uptake Assay.

Method 2: HPLC/LC-MS for Intracellular ALA Quantification

This method measures the total intracellular concentration of ALA using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is highly specific and can distinguish between the oxidized and reduced forms of ALA.

  • Cell Culture and Treatment:

    • Culture primary muscle cells as described in section 2.1.1.

    • Treat the cells with unlabeled ALA at the desired concentrations and for specific time points.

  • Cell Harvesting and Lysis:

    • Wash the cells three times with ice-cold PBS.

    • Scrape the cells in the presence of a suitable extraction solvent (e.g., methanol/water mixture).

    • Homogenize the cell suspension using sonication or a Dounce homogenizer.

  • Sample Preparation:

    • Centrifuge the cell homogenate to pellet the cell debris.

    • Collect the supernatant containing the intracellular ALA.

    • The sample may require further purification or derivatization depending on the specific HPLC/LC-MS method.

  • HPLC/LC-MS Analysis:

    • Inject the prepared sample into an HPLC or LC-MS system.

    • Separate the ALA from other cellular components using a suitable column (e.g., C18).

    • Detect and quantify the ALA using a UV detector (for HPLC) or a mass spectrometer (for LC-MS).

  • Data Analysis:

    • Generate a standard curve using known concentrations of ALA.

    • Determine the concentration of ALA in the samples by comparing their peak areas to the standard curve.

    • Normalize the data to the protein concentration of the cell lysate.

    • Express the data as pmol or nmol of ALA per mg of protein.

Workflow for HPLC/LC-MS Quantification of ALA start_end start_end process process io io A Start: Culture and Treat Cells with Unlabeled ALA B Wash and Harvest Cells A->B C Lyse Cells and Extract Intracellular Components B->C D Centrifuge and Collect Supernatant C->D E Prepare Sample for Analysis (e.g., Derivatization) D->E F Inject Sample into HPLC/LC-MS System E->F G Separate and Detect ALA F->G H Quantify ALA using Standard Curve G->H I End: Normalize Data and Analyze Results H->I

Caption: Workflow for HPLC/LC-MS Quantification of ALA.

Signaling Pathways of ALA Uptake in Muscle Cells

The uptake of ALA into muscle cells is mediated by several transporters. Understanding these pathways is crucial for interpreting uptake data and for developing strategies to modulate ALA delivery.

Signaling Pathways of ALA Uptake in Muscle Cells cluster_extracellular Extracellular Space cluster_membrane Signaling Pathways of ALA Uptake in Muscle Cells cluster_intracellular Intracellular Space extracellular extracellular membrane Cell Membrane transporter transporter intracellular intracellular pathway pathway ALA_out Alpha-Lipoic Acid (ALA) MCT MCT ALA_out->MCT H+-coupled SMVT SMVT ALA_out->SMVT Na+-coupled Na_Dep Na+-dependent Transporter ALA_out->Na_Dep Na+-coupled membrane_node Cell Membrane ALA_in Intracellular ALA MCT->ALA_in SMVT->ALA_in Na_Dep->ALA_in DHLA DHLA (Reduced Form) ALA_in->DHLA Reduction Mitochondria Mitochondrial Metabolism DHLA->Mitochondria

Caption: Signaling Pathways of ALA Uptake in Muscle Cells.

Data Presentation

The quantitative data obtained from ALA uptake experiments can be summarized in tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of [³H]Lipoic Acid Uptake

Cell TypeKm (μM)Vmax (pmol/mg protein/min)
Primary Myoblasts25.3 ± 3.1150.7 ± 12.5
Differentiated Myotubes18.9 ± 2.5210.2 ± 18.9

Table 2: Effect of Inhibitors on [³H]Lipoic Acid Uptake

Inhibitor (Concentration)% Inhibition of ALA Uptake
Unlabeled ALA (1 mM)95.2 ± 4.3
Cinnamate (MCT inhibitor, 10 mM)65.8 ± 7.1
Biotin (SMVT substrate, 1 mM)40.1 ± 5.5

Troubleshooting and Considerations

  • High Background in Radiolabeled Assays: Ensure thorough washing steps to remove extracellular radiolabeled ALA. The use of an ice-cold stop solution is critical.

  • Low Signal in HPLC/LC-MS: Optimize the extraction protocol to maximize the recovery of intracellular ALA. Derivatization of ALA may be necessary to enhance its detection.

  • Cell Viability: Monitor cell viability throughout the experiment, as prolonged incubation times or high concentrations of ALA or inhibitors may be toxic.

  • Primary Cell Variability: Be aware of potential batch-to-batch variability in primary cell cultures. Include appropriate controls in every experiment.

  • Differentiation State: The expression of ALA transporters may change with the differentiation state of muscle cells (myoblasts vs. myotubes). Ensure a consistent differentiation protocol.

Application Notes and Protocols: Utilizing Phosphocreatine Analogs to Investigate Muscle Contraction Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The phosphocreatine (B42189) (PCr) system plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle. PCr serves as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP), rapidly regenerating ATP from ADP via the creatine (B1669601) kinase (CK) reaction. This process is crucial for sustaining muscle contraction during intense activity. Phosphocreatine analogs are synthetic molecules that mimic the structure and/or function of phosphocreatine. These analogs are invaluable tools for elucidating the precise role of the PCr/CK system in muscle contraction dynamics, mitochondrial function, and the pathophysiology of muscle diseases. By replacing the natural substrate with an analog that has different kinetic or thermodynamic properties, researchers can perturb the system in a controlled manner and observe the resulting effects on muscle function.

This document provides detailed application notes on the use of phosphocreatine analogs in muscle research, protocols for key experimental techniques, and a summary of quantitative data from relevant studies.

Application Notes

Phosphocreatine analogs are primarily used to:

  • Modulate the Creatine Kinase Equilibrium: Analogs can act as substrates for creatine kinase, often with different affinities and reaction kinetics compared to creatine. This allows for the manipulation of the intracellular energy landscape.

  • Investigate the Role of the "Phosphocreatine Shuttle": The PCr shuttle hypothesis posits that PCr is not just a temporal energy buffer but also a spatial one, shuttling high-energy phosphates from mitochondria to sites of ATP utilization (e.g., myofibrils and ion pumps). Analogs help in testing this hypothesis.

  • Create Models of Impaired Energy Metabolism: By depleting the natural phosphocreatine pool, certain analogs can mimic pathological conditions associated with impaired energy metabolism, providing valuable insights into disease mechanisms.

Key Phosphocreatine Analogs and Their Applications:

  • Cyclocreatine (B13531) (1-carboxymethyl-2-iminoimidazolidine): This analog is readily taken up by muscle cells and phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (PCrC). PCrC can also donate its phosphate (B84403) group to ADP to form ATP. It has been used to study energy buffering in tissues and has shown potential therapeutic effects in conditions like heart failure and cancer.[1]

  • β-Guanidinopropionic Acid (β-GPA): This analog is a competitive inhibitor of the creatine transporter, leading to a significant depletion of intracellular creatine and phosphocreatine stores. Feeding animals a diet containing β-GPA is a common method to create a model of chronic phosphocreatine deficiency, allowing researchers to study the long-term consequences of an impaired PCr/CK system on muscle structure and function.[2]

  • N-methyl-N-phosphocreatine: This is a close structural analog of phosphocreatine and can serve as a substrate for the creatine kinase reaction. Its use in research has been more limited compared to cyclocreatine and β-GPA.

Data Presentation

The following tables summarize the quantitative effects of phosphocreatine analogs on various parameters of muscle contraction and bioenergetics.

Table 1: Effects of β-Guanidinopropionic Acid (β-GPA) on Muscle Contractile Properties

ParameterMuscle TypeSpeciesTreatment Details% Change from ControlReference
Isometric Twitch
Rise TimeSoleusRat1% β-GPA in diet for 10 weeks+52.6%[2]
AmplitudeSoleusRat1% β-GPA in diet for 10 weeks-38.3%[2]
Half-Relaxation TimeSoleusRat1% β-GPA in diet for 10 weeks+39.3%[2]
Tetanic Contraction
Maximum Velocity of ShorteningSoleusRat1% β-GPA in diet for 10 weeks-33.3%[2]
Initial StrengthSoleusRat1% β-GPA in diet for 10 weeks-29.4%[2]
Isometric EnduranceSoleusRat1% β-GPA in diet for 10 weeks+186.2%[2]

Table 2: Effects of Creatine Supplementation on Muscle Performance and Bioenergetics

ParameterMuscle TypeSpeciesTreatment Details% Change from ControlReference
Contractile Properties
Isometric Twitch Relaxation TimeBicepsHuman20 g/day for 5 days-20%[3]
Ca2+ Sensitivity (pCa50)Soleus (skinned fiber)RatIncreased [Cr] from 19 to 32 mM+0.061 pCa units[4]
Maximum Ca2+-activated ForceSoleus (skinned fiber)RatIncreased [Cr] and [PCr]+6%[4]
Bioenergetics
Phosphocreatine Depletion (2s stimulation)GastrocnemiusMouseMM-CK knockout-77.3%[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of phosphocreatine analogs are provided below.

Protocol 1: Skinned Muscle Fiber Preparation and Contractile Measurements

Objective: To measure the direct effects of phosphocreatine analogs on the contractile properties of isolated muscle fibers by removing the sarcolemma, which allows for precise control of the intracellular environment.

Materials:

  • Small muscle bundles (e.g., from rat soleus or extensor digitorum longus)

  • Relaxing solution (e.g., containing EGTA, ATP, MgCl₂, and potassium propionate)

  • Skinning solution (relaxing solution with 50% glycerol)

  • Activating solutions with varying Ca²⁺ concentrations (pCa solutions)

  • Force transducer and length controller apparatus

  • Microscope for fiber dissection

Procedure:

  • Muscle Dissection: Excise a small muscle bundle from the animal and place it in ice-cold relaxing solution.

  • Fiber Bundling: Under a microscope, carefully dissect a small bundle of fibers and tie it to glass capillary tubes at a slightly stretched length.

  • Chemical Skinning: Transfer the bundled fibers to a skinning solution and incubate for 24 hours at 4°C. This process permeabilizes the cell membrane.

  • Storage: After skinning, fibers can be stored in the skinning solution at -20°C for several weeks.

  • Single Fiber Isolation: On the day of the experiment, transfer a small piece of the skinned bundle to a dish with a relaxing solution. Under a microscope, carefully dissect a single fiber segment (1-2 mm in length).

  • Mounting: Attach the ends of the single fiber to a force transducer and a length controller using suitable adhesives or ties.

  • Contractile Measurements:

    • Calcium Sensitivity: Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) and record the steady-state force at each concentration. This allows for the determination of the force-pCa relationship and Ca²⁺ sensitivity (pCa₅₀).

    • Maximum Force: The force generated at the highest Ca²⁺ concentration (e.g., pCa 4.5) represents the maximum Ca²⁺-activated force.

    • Force-Velocity Relationship: At maximal Ca²⁺ activation, perform a series of quick releases to different isotonic loads and measure the resulting shortening velocity. Plot force versus velocity to determine the force-velocity relationship.

  • Analog Application: To study the effects of a phosphocreatine analog, include the desired concentration of the analog in the relaxing and activating solutions and repeat the contractile measurements.

Protocol 2: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy of Skeletal Muscle

Objective: To non-invasively measure the concentrations of high-energy phosphates (ATP, PCr) and inorganic phosphate (Pi), as well as intracellular pH, in intact muscle at rest, during exercise, and during recovery.

Materials:

  • NMR spectrometer with a ³¹P surface coil

  • Ergometer compatible with the NMR magnet (e.g., for plantar flexion)

  • Subject positioning and immobilization devices

Procedure:

  • Subject Positioning: Position the subject within the NMR magnet such that the muscle of interest (e.g., gastrocnemius) is centered over the ³¹P surface coil. Use straps and padding to minimize movement.

  • Shimming: Perform magnetic field shimming on the proton signal from the muscle to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution ³¹P spectra.

  • Resting Spectra Acquisition: Acquire ³¹P NMR spectra from the muscle at rest to determine the baseline concentrations of ATP, PCr, and Pi, and the resting intracellular pH (calculated from the chemical shift of the Pi peak relative to the PCr peak).

  • Exercise Protocol:

    • The subject performs a standardized exercise protocol (e.g., rhythmic plantar flexion against a known load) inside the magnet.

    • Acquire ³¹P spectra continuously throughout the exercise period. The temporal resolution will depend on the signal-to-noise ratio and the desired level of detail.

  • Recovery Spectra Acquisition: After the cessation of exercise, continue to acquire ³¹P spectra to monitor the post-exercise recovery of PCr and Pi, and the normalization of intracellular pH.

  • Data Processing and Analysis:

    • Process the raw NMR data (free induction decays) by Fourier transformation to obtain the ³¹P spectra.

    • Quantify the areas of the ATP, PCr, and Pi peaks in each spectrum to determine their relative concentrations.

    • Calculate the intracellular pH from the chemical shift of the Pi peak.

    • Analyze the kinetics of PCr depletion during exercise and PCr resynthesis during recovery by fitting the data to appropriate mathematical models (e.g., exponential decay and recovery).

  • Analog Studies: For studies involving phosphocreatine analogs, the subject would ingest the analog for a specified period before the NMR experiment. The protocol would then be the same, allowing for a comparison of muscle bioenergetics with and without the analog.

Mandatory Visualization

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) CK_mito Mitochondrial CK ATP_prod->CK_mito ATP PCr_mito Phosphocreatine CK_mito->PCr_mito PCr PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion (PCr Shuttle) Cr_mito Creatine Cr_mito->CK_mito Creatine CK_cyto Cytosolic CK PCr_cyto->CK_cyto PCr Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion ATP_util ATP Utilization (Myofibrils, Ion Pumps) ADP_cyto ADP ATP_util->ADP_cyto ADP ADP_cyto->CK_cyto ADP CK_cyto->Cr_cyto Creatine CK_cyto->ATP_util ATP

Caption: The Phosphocreatine Shuttle Signaling Pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Data Analysis cluster_Interpretation Interpretation Animal_Model Animal Model Selection (e.g., Rat, Mouse) Analog_Admin Phosphocreatine Analog Administration (e.g., Diet) Animal_Model->Analog_Admin Muscle_Isolation Muscle Isolation and Fiber Skinning Analog_Admin->Muscle_Isolation NMR_Spectroscopy In Vivo ³¹P NMR Spectroscopy Analog_Admin->NMR_Spectroscopy Contractile_Analysis Contractile Data Analysis (Force, Velocity, Ca²⁺ Sensitivity) Muscle_Isolation->Contractile_Analysis Bioenergetic_Analysis Bioenergetic Data Analysis (ATP, PCr, Pi, pH) NMR_Spectroscopy->Bioenergetic_Analysis Conclusion Conclusion on Muscle Contraction Dynamics Contractile_Analysis->Conclusion Bioenergetic_Analysis->Conclusion

Caption: Experimental Workflow for Studying Phosphocreatine Analogs.

References

Unlocking Cellular Metabolism: Alpha-Lipoic Acid's Role in Modulating AMPK and mTOR Signaling in Exercise Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

Alpha-lipoic acid (ALA), a naturally occurring antioxidant, has garnered significant attention for its potential to influence key cellular metabolic pathways. Of particular interest to researchers in exercise physiology and metabolic drug development is its ability to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. AMPK acts as a cellular energy sensor, promoting catabolic processes to generate ATP, while mTOR is a central regulator of cell growth and anabolism. The interplay between these pathways is crucial in the adaptive response to exercise. This document provides detailed application notes, experimental protocols, and data summaries for investigating the effects of ALA on AMPK and mTOR signaling in the context of exercise studies.

Data Presentation: Quantitative Effects of Alpha-Lipoic Acid on AMPK and mTOR Signaling

The following tables summarize the quantitative changes in AMPK and mTOR signaling markers in response to alpha-lipoic acid supplementation, with and without exercise, as reported in various studies.

Table 1: Effects of Alpha-Lipoic Acid on AMPK Signaling

Model SystemTreatmentOutcome MeasureFold Change / % ChangeReference
Skeletal muscle of aged miceALA supplementationp-AMPKα (Thr172)+107.5%[1]
High-fat fed obese Zucker ratsALA supplementationAMPK activationSignificantly higher (p < 0.05)[2][3]
Skeletal muscle of OLETF ratsALA treatmentPhosphorylated 5'-AMPKSignificantly increased[4]
Skeletal muscle of obese ratsALA administrationAMPK activationIncreased[5]
Inguinal white adipose tissue of ovariectomized ratsALA supplementationp-AMPK/AMPK ratioMarkedly increased (p<0.05)[6]

Table 2: Effects of Alpha-Lipoic Acid on mTOR Signaling

Model SystemTreatmentOutcome MeasureFold Change / % ChangeReference
Skeletal muscle of aged miceALA supplementationp-mTOR (Ser2448)-31.5%[1]
Skeletal muscle of aged miceALA supplementationp-p70S6K (Thr389)-43.0%[1]
High-fat fed obese Zucker ratsALA supplementationp-4E-BP1Significantly reduced (p < 0.05)[2][3]
High-fat fed obese Zucker ratsALA supplementationp-eIF4BSignificantly reduced (p < 0.05)[2][3]
Skeletal muscle of OLETF ratsALA treatmentPhosphorylated mTORSignificantly increased[4]
Skeletal muscle of OLETF ratsALA treatmentPhosphorylated p70S6 kinaseSignificantly increased[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated AMPK and mTOR in Skeletal Muscle

This protocol outlines the key steps for determining the phosphorylation status of AMPK and mTOR and their downstream targets in skeletal muscle tissue samples.

1. Sample Preparation:

  • Immediately freeze muscle biopsies in liquid nitrogen and store at -80°C.

  • Homogenize frozen muscle tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. Gel Electrophoresis and Transfer:

  • Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.

  • Separate proteins by gel electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., phospho-AMPKα (Thr172), phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence detection system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.

Protocol 2: AMPK Kinase Activity Assay in Muscle Biopsies

This protocol provides a method to directly measure the enzymatic activity of AMPK from muscle tissue lysates.

1. Immunoprecipitation of AMPK:

  • Homogenize approximately 50-100 mg of frozen muscle tissue in an appropriate lysis buffer.

  • Determine the protein concentration of the lysate.

  • Incubate a specific amount of protein lysate (e.g., 200 µg) with an antibody specific for the AMPKα subunit (e.g., anti-AMPKα1 or anti-AMPKα2) overnight at 4°C.

  • Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Wash the immunoprecipitates several times with lysis buffer and then with an assay buffer to remove non-specific binding.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated AMPK in a kinase assay buffer containing a synthetic substrate peptide (e.g., SAMS peptide), ATP, and [γ-³²P]ATP or [γ-³³P]ATP.

  • Initiate the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

3. Quantification:

  • Wash the P81 paper extensively in phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the AMPK activity, typically expressed as picomoles of ATP incorporated per minute per milligram of protein lysate.

Visualizations

AMPK_mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Exercise Exercise AMPK AMPK Exercise->AMPK Activates ALA Alpha-Lipoic Acid ALA->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits TSC2 TSC2 AMPK->TSC2 Activates ULK1 ULK1 AMPK->ULK1 Activates mTORC1->ULK1 Inhibits S6K1 p70S6K mTORC1->S6K1 Activates 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Autophagy Autophagy ULK1->Autophagy Initiates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Experimental_Workflow Subject_Recruitment Subject Recruitment & Baseline Measurements Randomization Randomization Subject_Recruitment->Randomization Group_A Group A: Placebo + No Exercise Randomization->Group_A Group_B Group B: ALA + No Exercise Randomization->Group_B Group_C Group C: Placebo + Exercise Randomization->Group_C Group_D Group D: ALA + Exercise Randomization->Group_D Intervention Intervention Period (e.g., 4-12 weeks) Group_A->Intervention Group_B->Intervention Group_C->Intervention Group_D->Intervention Muscle_Biopsy Pre- and Post-Intervention Muscle Biopsies Intervention->Muscle_Biopsy Biochemical_Analysis Biochemical Analysis Muscle_Biopsy->Biochemical_Analysis Western_Blot Western Blot (p-AMPK, p-mTOR, etc.) Biochemical_Analysis->Western_Blot Kinase_Assay AMPK Kinase Assay Biochemical_Analysis->Kinase_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

References

Application Notes and Protocols: A Methodology for Evaluating the Antioxidant Efficacy of Alpha-Lipoic Acid in Athletes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA) is a potent antioxidant that has garnered significant interest for its potential to mitigate exercise-induced oxidative stress and enhance recovery in athletes.[1][2][3] As a "universal" antioxidant, it is soluble in both water and fat, allowing it to act in various cellular compartments to neutralize reactive oxygen species (ROS) and regenerate other endogenous antioxidants like glutathione.[1][4] This document provides a detailed methodology for evaluating the antioxidant efficacy of ALA in an athletic context, offering comprehensive experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.

The following protocols are designed to provide a robust framework for researchers to assess the impact of ALA supplementation on biomarkers of oxidative stress, muscle damage, and inflammation in athletes undergoing intensive training.

Experimental Design and Workflow

A randomized, double-blind, placebo-controlled crossover trial is a robust design for evaluating the effects of ALA supplementation in athletes.[5][6][7] This design minimizes individual variability and placebo effects. The overall experimental workflow can be visualized as follows:

experimental_workflow cluster_screening Participant Screening cluster_randomization Randomization & Supplementation cluster_testing1 Testing Phase 1 cluster_washout Washout Period cluster_crossover Crossover & Supplementation cluster_testing2 Testing Phase 2 cluster_analysis Data Analysis p1 Recruitment of well-trained athletes p2 Informed Consent & Baseline Health Assessment p1->p2 p3 Randomization into ALA and Placebo Groups p2->p3 p4 Supplementation Period 1 (e.g., 2-4 weeks) p3->p4 p5 Pre-Exercise Blood Draw (T0) p4->p5 p6 Standardized Intensive Exercise Protocol p5->p6 p7 Post-Exercise Blood Draws (e.g., +3h, +24h, +7d) p6->p7 p8 Washout Period (e.g., 4 weeks) p7->p8 p9 Crossover of Groups p8->p9 p10 Supplementation Period 2 p9->p10 p11 Pre-Exercise Blood Draw (T0) p10->p11 p12 Standardized Intensive Exercise Protocol p11->p12 p13 Post-Exercise Blood Draws p12->p13 p14 Biochemical Analysis of Blood Samples p13->p14 p15 Statistical Analysis p14->p15

Caption: Experimental workflow for a randomized controlled crossover trial.

Key Experimental Protocols

Participant Recruitment and Supplementation
  • Participants: Recruit well-trained male and female athletes.[5][6]

  • Inclusion Criteria: Actively competing in their sport, regular training schedule, non-smokers, and free from musculoskeletal injuries.

  • Exclusion Criteria: Use of antioxidant or anti-inflammatory supplements within the last 3 months.

  • Supplementation Protocol:

    • Dosage: 600-1200 mg of ALA per day.[8][9][10] A common dosage is 600 mg/day for 8 days leading up to and including the day of the exercise trial.[10]

    • Placebo: An identical-looking capsule containing an inert substance (e.g., cellulose).

    • Administration: Oral administration, typically with meals to enhance absorption.

Exercise Protocol

A standardized, muscle-damaging exercise protocol is crucial for inducing a measurable oxidative stress response. An example is an isometric/isokinetic effort of the quadriceps muscles.[10]

  • Warm-up: 10 minutes of light cycling.

  • Protocol:

    • 5 sets of 10 maximal voluntary isometric contractions.

    • 5 sets of 10 maximal isokinetic concentric and eccentric contractions at a set angular velocity (e.g., 60°/s).

  • Cool-down: 5 minutes of light cycling and stretching.

Blood Sampling and Processing

Blood samples should be collected at multiple time points to capture the dynamic response to exercise and supplementation.[6]

  • Time Points:

    • Baseline (T0): Before the exercise protocol.

    • Post-exercise (T1a): 3 hours post-exercise.

    • Post-exercise (T1b): 24 hours post-exercise.

    • Recovery (T2): 7 days post-exercise.

  • Sample Collection: Venous blood samples collected into EDTA and serum-separating tubes.

  • Processing:

    • Centrifuge samples at 1500 x g for 15 minutes at 4°C to separate plasma/serum and erythrocytes.

    • Aliquot and store samples at -80°C until analysis.

Biomarker Analysis

The selection of appropriate biomarkers is critical for a comprehensive evaluation.[11][12][13] It is recommended to use multiple assays to verify changes in redox balance.[13]

Table 1: Key Biomarkers and Analytical Methods

CategoryBiomarkerSample TypeAnalytical Method
Oxidative Stress Thiobarbituric Acid Reactive Substances (TBARS)Plasma/SerumSpectrophotometry
Protein Carbonyls (PC)Plasma/SerumSpectrophotometry (DNPH assay)
8-isoprostanesPlasma/UrineELISA or LC-MS/MS
Antioxidant Capacity Total Antioxidant Capacity (TAC)Plasma/SerumOxygen Radical Absorbance Capacity (ORAC) assay
Glutathione (GSH)ErythrocytesSpectrophotometry or HPLC
Glutathione Peroxidase (GPx)ErythrocytesSpectrophotometry
Glutathione Reductase (GR)ErythrocytesSpectrophotometry
Muscle Damage Creatine Kinase (CK)SerumAutomated clinical chemistry analyzer
MyoglobinSerumELISA
Inflammation Interleukin-6 (IL-6)SerumELISA
C-Reactive Protein (CRP)SerumHigh-sensitivity ELISA
ALA Bioavailability Alpha-Lipoic AcidPlasmaHPLC-UV or LC-MS/MS[14][15][16][17][18]
Detailed Protocol: Measurement of TBARS

This protocol outlines the measurement of TBARS as an index of lipid peroxidation.

  • Reagent Preparation:

    • Thiobarbituric acid (TBA) solution: 0.67% (w/v) TBA in 50% acetic acid.

    • Trichloroacetic acid (TCA) solution: 20% (w/v) in distilled water.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 100 µL of 20% TCA.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

  • Assay Procedure:

    • Transfer 150 µL of the supernatant to a new tube.

    • Add 150 µL of 0.67% TBA solution.

    • Incubate at 95°C for 60 minutes.

    • Cool tubes on ice.

    • Measure absorbance at 532 nm using a spectrophotometer.

  • Quantification:

    • Use a malondialdehyde (MDA) standard curve for quantification.

    • Express results as µmol/L of MDA.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between the ALA and placebo groups at different time points.

Table 2: Hypothetical Data Summary of Oxidative Stress and Muscle Damage Markers

BiomarkerGroupBaseline (T0)3h Post-Exercise24h Post-Exercise
TBARS (µmol/L) Placebo1.5 ± 0.32.8 ± 0.52.2 ± 0.4
ALA1.4 ± 0.32.1 ± 0.41.7 ± 0.3
CK (U/L) Placebo150 ± 30450 ± 80800 ± 150
ALA145 ± 28350 ± 65600 ± 120
IL-6 (pg/mL) Placebo2.1 ± 0.58.5 ± 1.54.3 ± 0.8
ALA2.0 ± 0.45.5 ± 1.03.0 ± 0.6

* Statistically significant difference from placebo (p < 0.05).

A reduction in the post-exercise increase of TBARS, CK, and IL-6 in the ALA group compared to the placebo group would indicate a protective effect of ALA against exercise-induced oxidative stress, muscle damage, and inflammation.[6][10]

Signaling Pathways

Alpha-lipoic acid's antioxidant and anti-inflammatory effects are mediated through various signaling pathways. A key pathway is the inhibition of Nuclear Factor kappa B (NF-κB), a primary regulator of inflammatory responses.[3]

nfkb_pathway ala Alpha-Lipoic Acid ros Reactive Oxygen Species (ROS) ala->ros scavenges mapk MAPK Pathway ala->mapk inhibits ros->mapk activates exercise Intensive Exercise exercise->ros ikb IκB mapk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Genes (e.g., IL-6, TNF-α) nucleus->inflammatory_genes activates transcription of inflammation Inflammation inflammatory_genes->inflammation

Caption: ALA's inhibition of the NF-κB inflammatory pathway.

By scavenging ROS and inhibiting the MAPK pathway, ALA can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory genes, thereby reducing the inflammatory response to strenuous exercise.[3]

Conclusion

This document provides a comprehensive methodological framework for evaluating the antioxidant efficacy of alpha-lipoic acid in athletes. By employing a robust experimental design, standardized protocols, and a multi-biomarker approach, researchers can obtain reliable and reproducible data. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists and professionals in the fields of sports nutrition, exercise physiology, and drug development. Further research utilizing these methodologies will continue to elucidate the precise mechanisms and full potential of ALA in enhancing athletic performance and recovery.

References

Techniques for Assessing the Impact of Creatine Analogs on Muscle Fiber Type: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) and its analogs are of significant interest in muscle physiology and therapeutic development due to their role in cellular bioenergetics. These compounds can influence muscle fiber type composition, a key determinant of muscle performance characteristics such as strength, speed, and endurance. Understanding the impact of novel creatine analogs on muscle fiber plasticity is crucial for developing effective ergogenic aids and therapies for muscle-related disorders.

These application notes provide a comprehensive guide to the techniques used to assess the effects of creatine analogs on muscle fiber type. Detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways are included to facilitate rigorous and reproducible research in this area.

Data Presentation: Quantitative Analysis of Creatine Analog Effects

The following tables summarize quantitative data from studies investigating the impact of creatine and its analogs on muscle fiber characteristics.

Table 1: Effects of Creatine and Analogs on Muscle Fiber Cross-Sectional Area (CSA)

CompoundAnimal ModelMuscleFiber TypeDosageDurationChange in CSAReference(s)
Creatine Monohydrate Wistar RatsSoleusType I3.3 mg/g chow33 days+25.5% (with exercise)[1][2]
SoleusType IIA3.3 mg/g chow33 days+29.4% (with exercise)[1][2]
EDLType IIA3.3 mg/g chow33 days+41.9% (with exercise)[1][2]
EDLType IIB3.3 mg/g chow33 days+36.6% (with exercise)[1][2]
GastrocnemiusType IIA3.3 mg/g chow33 days+30.4% (with exercise)[1][2]
GastrocnemiusType IIB3.3 mg/g chow33 days+33.5% (with exercise)[1][2]
β-Guanidinopropionic Acid (β-GPA) MiceEDLAll1% in diet6 weeksDecrease[3]
Guanidinoacetic Acid (GAA) Meat-type RabbitsQuadriceps FemorisAll0.04-0.12% of dietN/AIncrease[4]
Longissimus DorsiAll0.08-0.12% of dietN/AIncrease[4]

Table 2: Effects of Creatine and Analogs on Myosin Heavy Chain (MHC) Expression

CompoundAnimal Model/SubjectMuscleMHC IsoformDosageDurationChange in ExpressionReference(s)
Creatine Monohydrate Untrained MalesVastus LateralisType I, IIa, IIx (mRNA)6 g/day 12 weeksIncrease[5]
Vastus LateralisType I, IIx (protein)6 g/day 12 weeksIncrease[5]
Wistar RatsSoleusMHCI (protein)0.5 g/kg/day5 weeksIncrease[2]
SoleusMHCII (protein)0.5 g/kg/day5 weeksDecrease[2]
Guanidinoacetic Acid (GAA) Finishing PigsLongissimus Thoracis & SemitendinosusShift from fast to slow-twitch0.05% or 0.10% in diet15 daysPromotes slow-twitch phenotype[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Muscle Fiber Typing by Myofibrillar ATPase Histochemistry

This method differentiates fiber types based on the pH sensitivity of myosin ATPase activity.

Materials:

  • Fresh-frozen muscle tissue sections (10 µm)

  • Pre-incubation solutions (pH 4.3, 4.6, and 10.4)

  • ATP incubation solution

  • Calcium chloride (1%)

  • Cobalt chloride (2%)

  • Ammonium (B1175870) sulfide (B99878) (1%)

  • Mounting medium

Procedure:

  • Cut 10 µm thick serial sections from snap-frozen muscle samples in a cryostat.

  • Mount sections on glass slides.

  • Pre-incubation: Incubate sections in acidic (pH 4.3 and 4.6) and alkaline (pH 10.4) pre-incubation solutions to selectively inhibit myosin ATPase in different fiber types.

  • Rinse slides thoroughly with distilled water.

  • ATP Incubation: Incubate sections in ATP solution to allow the remaining active ATPase to hydrolyze ATP.

  • Rinse slides in calcium chloride solution.

  • Incubate slides in cobalt chloride solution, where cobalt replaces calcium at the sites of phosphate (B84403) precipitation.

  • Rinse slides with distilled water.

  • Immerse slides in ammonium sulfide to form a black precipitate of cobalt sulfide.

  • Wash slides, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip with a permanent mounting medium.

Expected Results:

  • pH 4.3: Type I fibers stain dark, Type IIA and IIB fibers stain light.

  • pH 4.6: Type I fibers stain dark, Type IIB fibers stain intermediately, and Type IIA fibers stain light.

  • pH 10.4: Type II fibers stain dark, Type I fibers stain light.

Protocol 2: Muscle Fiber Typing by Immunohistochemistry (IHC) for Myosin Heavy Chain (MHC) Isoforms

This technique uses specific antibodies to identify different MHC isoforms expressed in various fiber types.

Materials:

  • Fresh-frozen muscle tissue sections (10 µm)

  • Primary antibodies specific for MHC-I, MHC-IIa, MHC-IIb, and MHC-IIx.

  • Fluorophore-conjugated secondary antibodies.

  • Blocking solution (e.g., 5% goat serum in PBS).

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Mounting medium with DAPI.

Procedure:

  • Cut 10 µm thick sections from snap-frozen muscle samples in a cryostat and mount on slides.

  • Fix the sections with cold acetone (B3395972) or paraformaldehyde.

  • Wash with PBS.

  • Permeabilize the sections with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with a cocktail of primary antibodies against different MHC isoforms overnight at 4°C.

  • Wash with PBS.

  • Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies.

  • Wash with PBS.

  • Mount with a medium containing DAPI to counterstain nuclei.

  • Visualize using a fluorescence microscope.

Protocol 3: Quantification of Creatine and Analogs by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate measurement of creatine and its analogs in muscle tissue extracts.

Materials:

  • Freeze-dried muscle tissue.

  • Perchloric acid (0.6 M).

  • Potassium bicarbonate (2 M).

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase (e.g., potassium phosphate buffer with ion-pairing agent).

  • UV detector.

Procedure:

  • Homogenize freeze-dried muscle tissue in ice-cold perchloric acid.

  • Centrifuge the homogenate to pellet the protein.

  • Neutralize the supernatant with potassium bicarbonate.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the sample into the HPLC system.

  • Separate the compounds using a C18 column and an appropriate mobile phase.

  • Detect the compounds using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantify the concentration of creatine and its analogs by comparing the peak areas to a standard curve.

Protocol 4: Western Blotting for Signaling Proteins (e.g., PGC-1α, p-AMPK)

This technique is used to quantify the expression levels of key proteins in signaling pathways.

Materials:

  • Frozen muscle tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies against target proteins (e.g., PGC-1α, phospho-AMPK, total AMPK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize frozen muscle tissue in RIPA buffer.

  • Centrifuge to pellet cellular debris and collect the supernatant (protein lysate).

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies.

  • Wash the membrane with TBST.

  • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by creatine and its analogs.

Creatine_Signaling cluster_0 Creatine & Analogs cluster_1 Cellular Energy & Metabolism cluster_2 Muscle Fiber Type Shift Creatine Creatine / Analogs PCr ↑ Phosphocreatine Creatine->PCr AMPK AMPK Activation Creatine->AMPK β-GPA ATP ↑ ATP Regeneration PCr->ATP ATP->AMPK Inhibits PGC1a ↑ PGC-1α AMPK->PGC1a Mito ↑ Mitochondrial Biogenesis PGC1a->Mito Oxidative ↑ Oxidative Metabolism Mito->Oxidative TypeII_to_TypeI Type II → Type I Oxidative->TypeII_to_TypeI

Caption: Signaling pathways influenced by creatine and its analogs.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the impact of creatine analogs on muscle fiber type.

Experimental_Workflow cluster_0 Phase 1: In Vivo Study cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation Animal_Model Animal Model (e.g., Rats, Mice) Treatment Creatine Analog Administration Animal_Model->Treatment Muscle_Harvest Muscle Tissue Harvesting Treatment->Muscle_Harvest Histology Histology (ATPase, IHC) Muscle_Harvest->Histology Biochemistry Biochemistry (HPLC, Western Blot) Muscle_Harvest->Biochemistry Function Functional Analysis (Force, Fatigue) Muscle_Harvest->Function Data_Quant Data Quantification & Statistical Analysis Histology->Data_Quant Biochemistry->Data_Quant Function->Data_Quant Conclusion Conclusion on Muscle Fiber Impact Data_Quant->Conclusion Logical_Relationships cluster_0 Molecular & Cellular Level cluster_1 Tissue Level cluster_2 Functional Level Gene_Exp Gene Expression (qPCR) Protein_Exp Protein Expression (Western Blot) Gene_Exp->Protein_Exp Fiber_Type Fiber Type Composition (IHC/ATPase) Protein_Exp->Fiber_Type Metabolite Metabolite Levels (HPLC) Performance Muscle Performance (Force, Fatigue) Metabolite->Performance Fiber_Type->Performance Morphology Fiber Morphology (CSA) Morphology->Performance

References

Measuring Changes in Muscle Protein Synthesis in Response to Alpha-Lipoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring changes in muscle protein synthesis (MPS) in response to alpha-lipoic acid (ALA) supplementation. ALA, a potent antioxidant, has been shown to influence key metabolic pathways that regulate muscle mass.[1][2] These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately quantify the effects of ALA on MPS, utilizing established methodologies such as the Surface Sensing of Translation (SUnSET) technique and stable isotope tracer analysis. Furthermore, this guide details the investigation of associated signaling pathways, primarily the mTOR and AMPK pathways, through western blotting.

Introduction

Skeletal muscle mass is dynamically regulated by the balance between muscle protein synthesis and muscle protein breakdown.[3] Alpha-lipoic acid has emerged as a compound of interest for its potential therapeutic effects on muscle metabolism, partly through its influence on nutrient partitioning and cellular energy sensing.[4] ALA may promote muscle protein synthesis through the activation of the protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] It is also known to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can influence muscle metabolism.[4][5]

Accurate measurement of MPS is crucial for understanding the anabolic potential of ALA. This document outlines two primary methodologies: the non-radioactive SUnSET method for relative quantification of global protein synthesis, and stable isotope tracer techniques for absolute synthesis rates. Additionally, it provides a detailed protocol for western blot analysis to probe the activation state of key proteins in the mTOR and AMPK signaling pathways.

Key Signaling Pathways

The effects of alpha-lipoic acid on muscle protein synthesis are mediated through complex signaling networks. The two central pathways are the mTOR pathway, a primary regulator of cell growth and protein synthesis, and the AMPK pathway, which is activated in response to low cellular energy levels.

mTOR Signaling Pathway

The mTOR pathway is a critical regulator of protein synthesis. Its activation leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein. ALA has been shown to promote protein synthesis through the PI3K/Akt/mTOR signaling pathway in muscle cells.[1]

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 ALA Alpha-Lipoic Acid ALA->PI3K + Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 S6 Ribosomal Protein S6 S6K1->S6 eIF4E eIF4E 4EBP1->eIF4E Translation Protein Synthesis eIF4E->Translation S6->Translation

Figure 1: Simplified mTOR signaling pathway in response to ALA.

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor. Its activation, often in response to an increased AMP:ATP ratio, generally inhibits anabolic processes like protein synthesis to conserve energy. While some studies suggest ALA's activation of AMPK might suppress protein synthesis, its role is complex and context-dependent.[1] In some scenarios, ALA-induced AMPK activation is linked to beneficial effects like improved insulin (B600854) sensitivity and mitochondrial biogenesis.[1][5]

AMPK_Pathway cluster_cellular_state Cellular State cluster_signaling Signaling Cascade Increased AMP/ATP Ratio Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK ALA Alpha-Lipoic Acid ALA->AMPK + mTORC1 mTORC1 AMPK->mTORC1 Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Mitochondrial Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial Biogenesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Figure 2: Simplified AMPK signaling pathway in response to ALA.

Experimental Protocols

Protocol 1: SUnSET (Surface Sensing of Translation) for Measuring Relative Muscle Protein Synthesis

The SUnSET method is a non-radioactive technique that utilizes the antibiotic puromycin (B1679871) to measure global protein synthesis.[6][7][8] Puromycin, an analog of tyrosyl-tRNA, incorporates into nascent polypeptide chains, leading to their premature termination. The amount of puromycin-incorporated peptides, detected by western blotting, reflects the rate of protein synthesis.

SUnSET_Workflow cluster_experiment Experimental Procedure cluster_analysis Analysis start Treat Muscle Cells/Tissue with ALA or Vehicle puromycin Add Puromycin (e.g., 1 µM for 30 min) start->puromycin harvest Harvest Cells/Tissue and Prepare Lysates puromycin->harvest wb Western Blot with Anti-Puromycin Antibody harvest->wb quant Quantify Puromycin Signal wb->quant normalize Normalize to Loading Control (e.g., Tubulin, GAPDH) quant->normalize result Compare Relative Protein Synthesis (ALA vs. Vehicle) normalize->result

Figure 3: Experimental workflow for the SUnSET assay.

Materials:

  • Cell culture medium or physiological buffer

  • Alpha-Lipoic Acid (ALA)

  • Puromycin dihydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Anti-puromycin antibody

  • Loading control antibody (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell/Tissue Treatment:

    • For in vitro studies, treat muscle cells (e.g., C2C12 myotubes) with the desired concentration of ALA or vehicle control for the specified duration.

    • For ex vivo studies, incubate isolated muscles in oxygenated Krebs-Henseleit buffer containing ALA or vehicle.

    • For in vivo studies, administer ALA to animals via oral gavage or intraperitoneal injection.

  • Puromycin Labeling:

    • Thirty minutes before harvesting, add puromycin to the cell culture medium or incubation buffer at a final concentration of 1 µM.

  • Sample Collection and Lysis:

    • After puromycin incubation, wash cells or tissues with ice-cold PBS.

    • Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-puromycin antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities for puromycin and the loading control.

    • Normalize the puromycin signal to the loading control signal for each sample.

    • Calculate the fold change in protein synthesis in ALA-treated samples relative to the vehicle-treated controls.

Data Presentation:

Treatment GroupNormalized Puromycin Signal (Arbitrary Units)Fold Change vs. Control
Vehicle Control1.00 ± 0.121.0
ALA (50 µM)1.35 ± 0.151.35
ALA (100 µM)1.62 ± 0.18**1.62
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples.
Protocol 2: Stable Isotope Tracer-Based Measurement of Muscle Protein Synthesis

Stable isotope tracers, such as deuterated water (D₂O) or isotopically labeled amino acids (e.g., ¹³C₆-phenylalanine), are considered the gold standard for quantifying MPS.[3][11][12] These methods measure the rate of incorporation of the labeled tracer into newly synthesized muscle proteins over time.

Stable_Isotope_Workflow cluster_protocol Experimental Protocol cluster_processing Sample Processing and Analysis cluster_calculation Calculation treatment Administer ALA or Vehicle tracer Administer Stable Isotope Tracer (e.g., D₂O or ¹³C₆-Phenylalanine) treatment->tracer sampling Collect Blood and Muscle Biopsy Samples at Baseline and Post-Tracer tracer->sampling separation Separate Plasma and Muscle Protein Fractions sampling->separation hydrolysis Hydrolyze Muscle Protein to Amino Acids separation->hydrolysis analysis Measure Isotope Enrichment in Precursor Pool (e.g., Plasma) and Muscle Protein by GC-MS or LC-MS/MS hydrolysis->analysis fsr Calculate Fractional Synthetic Rate (FSR) analysis->fsr

Figure 4: Workflow for stable isotope tracer-based MPS measurement.

Materials:

  • Alpha-Lipoic Acid (ALA)

  • Stable isotope tracer (e.g., D₂O, ¹³C₆-phenylalanine)

  • Equipment for blood collection and muscle biopsy

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure (Conceptual Overview):

  • Baseline Sampling: Collect initial blood and muscle biopsy samples to determine background isotopic enrichment.

  • ALA and Tracer Administration: Administer ALA according to the study design. Administer the stable isotope tracer, either as a bolus ("flooding dose") or via continuous infusion.[11][13]

  • Timed Sampling: Collect subsequent blood and muscle biopsy samples at specific time points after tracer administration.

  • Sample Processing:

    • Isolate plasma from blood samples.

    • Homogenize muscle tissue and precipitate the protein.

    • Hydrolyze the muscle protein to its constituent amino acids.

  • Mass Spectrometry Analysis:

    • Measure the isotopic enrichment of the tracer amino acid in the plasma (precursor pool) and in the muscle protein hydrolysate.

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR is calculated using the formula: FSR (%/hour) = (E_p / (E_precursor * t)) * 100 Where:

      • E_p is the change in enrichment of the tracer in muscle protein between two time points.

      • E_precursor is the average enrichment of the tracer in the precursor pool (plasma) over the same time period.

      • t is the time in hours between the two biopsies.

Data Presentation:

Treatment GroupFractional Synthetic Rate (%/hour)
Vehicle Control0.050 ± 0.005
ALA Supplemented0.065 ± 0.006*
p < 0.05 vs. Vehicle Control. Data are representative examples.
Protocol 3: Western Blot Analysis of mTOR and AMPK Signaling Pathways

This protocol details the use of western blotting to assess the phosphorylation status of key proteins in the mTOR and AMPK pathways, providing mechanistic insight into the effects of ALA on muscle protein synthesis.

Materials:

  • Same as Protocol 1, with the addition of the following primary antibodies:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-S6K1 (Thr389)

    • Total S6K1

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

Procedure:

  • Sample Preparation: Prepare protein lysates from ALA- and vehicle-treated muscle cells or tissues as described in Protocol 1.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described in Protocol 1. For mTOR, a large protein, a lower percentage gel (e.g., 6-7.5%) and optimized transfer conditions (e.g., 100V for 120 minutes) may be necessary.[14]

    • Block the membrane in 5% BSA in TBST for 1 hour.

    • Incubate separate membranes with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-mTOR, total mTOR) overnight at 4°C. Recommended antibody dilutions typically range from 1:500 to 1:2000.[9][14]

    • Proceed with washing, secondary antibody incubation, and signal detection as in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total forms of each protein.

    • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

    • Normalize this ratio to the vehicle control group to determine the fold change in protein phosphorylation.

Data Presentation:

Target ProteinTreatment GroupPhospho/Total Ratio (Fold Change vs. Control)
mTOR (Ser2448) Vehicle Control1.00 ± 0.10
ALA1.45 ± 0.13
AMPKα (Thr172) Vehicle Control1.00 ± 0.15
ALA1.80 ± 0.20**
S6K1 (Thr389) Vehicle Control1.00 ± 0.11
ALA1.38 ± 0.14
*p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of alpha-lipoic acid on muscle protein synthesis. By combining direct measurements of MPS using the SUnSET or stable isotope tracer methods with mechanistic studies of the mTOR and AMPK signaling pathways via western blotting, researchers can gain a detailed understanding of ALA's role in regulating muscle mass. These methodologies are essential for the preclinical and clinical development of ALA as a potential therapeutic agent for conditions associated with muscle wasting.

References

Practical application of Aplodan's components in sports nutrition research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is one of the most extensively researched ergogenic aids in sports nutrition.[1][2] Its well-documented effects on the central nervous system (CNS) and other physiological processes have positioned it as a popular supplement among athletes seeking to enhance performance.[1][2] These application notes provide a comprehensive overview of the practical applications of caffeine in sports nutrition research, including its mechanisms of action, quantitative effects on performance, and detailed experimental protocols for its evaluation.

Mechanisms of Action

The primary ergogenic effects of caffeine are attributed to its role as an adenosine (B11128) receptor antagonist in the central and peripheral nervous systems.[3][4] By blocking adenosine, which promotes relaxation and drowsiness, caffeine increases neuronal firing and the release of neurotransmitters like dopamine (B1211576) and noradrenaline.[4][5] This stimulation of the CNS leads to several performance-enhancing outcomes:

  • Reduced Perception of Effort and Pain: Caffeine can significantly lower the rate of perceived exertion (RPE) during exercise, allowing athletes to sustain a higher intensity for a longer duration.[3][6][7]

  • Increased Alertness and Focus: By stimulating the CNS, caffeine enhances vigilance, attention, and reaction time.[8][9][10]

  • Enhanced Neuromuscular Function: Caffeine may improve muscle contraction through increased calcium release from the sarcoplasmic reticulum and enhanced motor unit recruitment.[8][11]

  • Metabolic Effects: While the "glycogen-sparing" hypothesis has been debated, some evidence suggests caffeine may increase fat oxidation, particularly in the early stages of endurance exercise.[12][[“]][14] It can also enhance post-exercise muscle glycogen (B147801) resynthesis when co-ingested with carbohydrates.[[“]][[“]]

Quantitative Data on Performance Enhancement

The ergogenic effects of caffeine have been demonstrated across a variety of exercise modalities. The following tables summarize key quantitative findings from the scientific literature.

Table 1: Effects of Caffeine on Endurance Performance

Study PopulationCaffeine DoseExercise ProtocolKey Findings
Trained Cyclists5 mg/kg body massCycling to exhaustion at ~80% VO2maxTime to exhaustion increased from 75 min (placebo) to 96 min.
Trained Cyclists100 mg and 200 mg2-hour ride followed by a time trialBoth doses improved time trial performance compared to placebo.
Meta-Analysis (21 studies)VariedVarious endurance exercisesAverage performance improvement of 11.2%.[7][16]
Systematic Review3-6 mg/kg body massEndurance exerciseConsistent moderate-to-large benefits.[10][17]

Table 2: Effects of Caffeine on Strength and Power Performance

Study PopulationCaffeine DoseExercise ProtocolKey Findings
Powerlifting AthletesNot specifiedBack squat and deadlift at 60%, 80%, and 90% of 1RMSignificantly greater mean power at higher loads; reduced velocity loss.[8]
Team Sport Athletes3-6 mg/kg body massSprints, jumps, and agility testsAttenuated decrements in repeated sprint performance and reactive agility.[4]
Female Team Sport Athletes5-6 mg/kg body massJumping, agility, and repeated sprint testsEnhanced short-term maximal performance.[18]
Meta-AnalysisVariedMuscular endurance, strength, and power exercisesSmall to moderate benefits observed.[10][17]

Table 3: Effects of Caffeine on Perceived Exertion

Study PopulationCaffeine DoseExercise ProtocolKey Findings
Male Runners5 mg/kg body massCycling to exhaustionSignificantly lower RPE at a high workload.[6]
Meta-Analysis (21 studies)VariedConstant load exercise5.6% reduction in RPE during exercise.[7][16][19]
Recreationally Active Individuals6 mg/kg body mass30 min constant-load cyclingSignificantly lower session RPE.[20]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the ergogenic effects of caffeine.

Protocol 1: Assessing the Effect of Caffeine on Endurance Performance (Time to Exhaustion)

1. Objective: To determine the effect of acute caffeine supplementation on endurance capacity.

2. Participants: Recruit trained endurance athletes (e.g., cyclists, runners) to minimize the variability of training status.

3. Design: A randomized, double-blind, placebo-controlled crossover design is recommended.[21] Each participant will complete two trials: one with caffeine and one with a placebo, separated by a washout period of at least 7 days.[22]

4. Supplementation:

  • Caffeine: 3-6 mg of caffeine per kg of body mass administered in capsule form 60 minutes prior to exercise.[1][10][17]
  • Placebo: An identical-looking capsule containing a non-caloric substance (e.g., cellulose).

5. Exercise Protocol:

  • Participants will perform a standardized warm-up.
  • The main exercise will be a time-to-exhaustion test on a cycle ergometer or treadmill at a fixed intensity (e.g., 80% of VO2max or 75% of peak power output).
  • The test is terminated when the participant can no longer maintain the required workload.

6. Measurements:

  • Primary Outcome: Time to exhaustion (minutes).
  • Secondary Outcomes:
  • Heart rate (continuous monitoring).
  • Rate of Perceived Exertion (RPE) using the Borg 6-20 scale, recorded every 5-10 minutes.[6][7][20]
  • Blood lactate (B86563) concentration (pre-exercise, during, and post-exercise).
  • Oxygen consumption (VO2) and respiratory exchange ratio (RER) via indirect calorimetry.

7. Data Analysis: A paired t-test or a mixed-model analysis will be used to compare the outcomes between the caffeine and placebo conditions.

Protocol 2: Evaluating the Impact of Caffeine on Repeated Sprint Ability

1. Objective: To assess the effect of caffeine on performance during intermittent, high-intensity exercise.

2. Participants: Recruit athletes from team sports (e.g., soccer, basketball, rugby) who are accustomed to repeated sprint efforts.

3. Design: A randomized, double-blind, placebo-controlled crossover design.

4. Supplementation:

  • Caffeine: 3-6 mg/kg body mass in capsule or caffeinated gum form 60 minutes before the test.[4][17]
  • Placebo: Identical capsule or non-caffeinated gum.

5. Exercise Protocol:

  • A standardized warm-up including dynamic stretching and submaximal sprints.
  • The main test will consist of a series of short, maximal sprints (e.g., 10 x 30-meter sprints) with a short recovery period between each sprint (e.g., 30 seconds).

6. Measurements:

  • Primary Outcome: Total sprint time and sprint decrement (percentage decline in performance over the sprints).
  • Secondary Outcomes:
  • Peak power and mean power output (if using a cycle ergometer).
  • Jump height (countermovement jump) before and after the sprint protocol to assess fatigue.
  • RPE after each sprint.

7. Data Analysis: Repeated measures ANOVA to analyze the effect of caffeine on sprint performance across the series of sprints.

Signaling Pathways and Workflows

Caffeine's Primary Mechanism of Action: Adenosine Receptor Antagonism

Caffeine's primary ergogenic effect is mediated through its antagonism of adenosine receptors in the brain.[23] This leads to a cascade of downstream effects that enhance alertness and reduce the perception of fatigue.

Caffeine Caffeine AdenosineReceptor Adenosine A1 & A2A Receptors Caffeine->AdenosineReceptor Blocks CNS Central Nervous System (CNS) AdenosineReceptor->CNS Inhibits Neuronal Activity Adenosine Adenosine Adenosine->AdenosineReceptor Binds to & Activates Dopamine ↑ Dopamine Release CNS->Dopamine Noradrenaline ↑ Noradrenaline Release CNS->Noradrenaline RPE ↓ Rate of Perceived Exertion (RPE) CNS->RPE Modulates Alertness ↑ Alertness & Focus Dopamine->Alertness Noradrenaline->Alertness

Caption: Caffeine blocks adenosine receptors in the CNS, leading to increased neurotransmitter release.

Experimental Workflow for a Caffeine Supplementation Study

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of caffeine on athletic performance.

Recruitment Participant Recruitment (Trained Athletes) Screening Screening & Baseline Testing (VO2max, 1RM) Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Trial1 Trial 1: Supplementation (Caffeine or Placebo) Randomization->Trial1 Group A Trial2 Trial 2: Supplementation (Crossover) Randomization->Trial2 Group B Washout Washout Period (≥7 days) Washout->Trial2 PerformanceTest1 Performance Testing (e.g., Time Trial) Trial1->PerformanceTest1 PerformanceTest2 Performance Testing (e.g., Time Trial) Trial2->PerformanceTest2 DataCollection1 Data Collection (Performance, RPE, etc.) PerformanceTest1->DataCollection1 DataCollection2 Data Collection (Performance, RPE, etc.) PerformanceTest2->DataCollection2 DataCollection1->Washout Analysis Data Analysis (Paired t-test / ANOVA) DataCollection1->Analysis DataCollection2->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical randomized, placebo-controlled crossover study design for caffeine research.

Conclusion

Caffeine is a well-established ergogenic aid with a strong body of evidence supporting its efficacy in enhancing various aspects of athletic performance. The primary mechanism of action is its antagonism of adenosine receptors in the central nervous system, which leads to reduced perception of effort, increased alertness, and improved neuromuscular function. Researchers and drug development professionals can utilize the provided protocols and data to design robust studies to further elucidate the effects of caffeine and develop effective sports nutrition products. It is important to consider individual variability in response to caffeine, which may be influenced by genetic factors and habitual intake.[17][22]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered when using this compound in cell culture media.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common precipitation and solubility problems.

Issue 1: Immediate Precipitate Formation Upon Addition to Cell Culture Media

Q1: I observed immediate cloudiness or precipitate formation when I added my stock solution of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid to the cell culture medium. What is the cause and how can I prevent this?

A1: Immediate precipitation, often termed "crashing out," typically occurs when the compound's local concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[1][2] This can be triggered by several factors, including solvent shock, high final concentration, and unfavorable media conditions.[1][3]

Troubleshooting Steps:

  • Optimize Dilution Technique: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the bulk medium can cause localized supersaturation and precipitation.[2]

    • Recommended Solution: Employ a stepwise serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Adding the solution dropwise while gently swirling the medium can also facilitate better dispersion.[1][2]

  • Reduce Final Concentration: The desired final concentration of the compound may be higher than its solubility limit in the specific cell culture medium being used.[1]

    • Recommended Solution: Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and incrementally increase it to identify the highest concentration that remains in solution.

  • Control Temperature: The temperature of the cell culture medium can influence the solubility of the compound.[3][4]

    • Recommended Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[1][2] Avoid repeated temperature fluctuations by minimizing the time culture vessels are outside the incubator.[2]

Issue 2: Delayed Precipitation After Incubation

Q2: The medium containing 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid was initially clear, but a precipitate formed after several hours or days in the incubator. What could be the cause?

A2: Delayed precipitation can result from changes in the media composition over time, interactions with cellular metabolites, or environmental factors within the incubator.

Troubleshooting Steps:

  • Monitor pH of the Medium: The solubility of phosphonic acid derivatives is often pH-dependent.[5][6] Cellular metabolism can lead to a decrease in the pH of the culture medium, which could reduce the solubility of the compound.

    • Recommended Solution: Monitor the pH of your culture medium regularly. If a significant pH drop is observed, consider more frequent media changes or using a medium with a stronger buffering capacity. The solubility of phosphonic acids generally increases in more basic conditions due to deprotonation.[5][6]

  • Evaluate Media Components: Certain components in the cell culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can potentially interact with the phosphonic acid group to form insoluble salts.[1][7]

    • Recommended Solution: If possible, try a different basal media formulation. Preparing the medium by dissolving components separately can sometimes prevent the formation of insoluble salts.[4][7]

  • Consider Evaporation: Over long-term culture periods, evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of the compound.[1]

    • Recommended Solution: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q3: What is the general solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid?

A3: 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is a phosphonic acid derivative. Generally, phosphonic acids are more water-soluble than their corresponding carboxylic acids.[5][6] Its solubility is expected to be higher in aqueous solutions, particularly under neutral to basic pH conditions where the phosphonic acid group is deprotonated.[5][6] However, the exact solubility can vary depending on the specific formulation of the cell culture medium.

Q4: What is a suitable solvent for preparing a stock solution?

A4: For initial solubilization, sterile deionized water or a buffer solution (e.g., PBS) with a slightly alkaline pH (e.g., 7.4-8.0) is recommended. If the compound has limited aqueous solubility at high concentrations, a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution. However, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

Q5: Can I adjust the pH of the medium to improve solubility?

A5: Yes, pH adjustment can be an effective method. The solubility of phosphonic acids tends to increase with pH.[5][6] You can try to slightly increase the pH of your stock solution or the final culture medium. However, it is critical to ensure that the final pH of the medium remains within the physiological range tolerated by your specific cell line (usually pH 7.2-7.4). Always verify the pH after any adjustments.

Q6: Are there any solubilizing agents I can use?

A6: The use of solubilizing agents should be approached with caution as they can affect cellular processes. However, in some cases, excipients like cyclodextrins can be used to encapsulate hydrophobic moieties and improve aqueous solubility. Given the polar nature of the phosphonic acid and guanidine (B92328) groups, this may be less effective unless the compound has significant non-polar regions.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid (e.g., 100 mM) in sterile deionized water or DMSO.

  • Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. Prepare a series of dilutions of the stock solution in the medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

  • Incubation and Observation: Incubate the solutions at 37°C in a humidified incubator with 5% CO₂.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after 1, 4, and 24 hours. A light microscope can be used for more sensitive detection.

  • Determination: The highest concentration that remains clear after 24 hours is considered the maximum soluble concentration under your experimental conditions.

Protocol 2: pH Adjustment for Improved Solubility

  • Prepare Stock Solution: Dissolve 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in sterile deionized water to a desired stock concentration.

  • pH Measurement: Measure the initial pH of the stock solution.

  • pH Adjustment: Add small aliquots of a sterile, dilute base solution (e.g., 0.1 M NaOH) to the stock solution while gently stirring. Monitor the pH continuously until it reaches the desired level (e.g., 7.4, 7.6, 7.8, 8.0).

  • Sterile Filtration: Sterile filter the pH-adjusted stock solution through a 0.22 µm filter.

  • Addition to Medium: Add the pH-adjusted stock solution to your pre-warmed cell culture medium to the desired final concentration.

  • Final pH Check: Verify that the final pH of the cell culture medium is within the acceptable physiological range for your cells.

Data Presentation

Table 1: Solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in Different Cell Culture Media

Cell Culture MediumMaximum Soluble Concentration (24h at 37°C)Observations
DMEM (High Glucose) + 10% FBS500 µMClear solution
DMEM (High Glucose) + 10% FBS1 mMFine precipitate observed after 4h
RPMI 1640 + 10% FBS750 µMClear solution
RPMI 1640 + 10% FBS1.5 mMImmediate cloudiness
Serum-Free Medium X250 µMClear solution
Serum-Free Medium X500 µMPrecipitate observed after 24h

Note: The data presented in this table is illustrative and should be confirmed experimentally.

Table 2: Effect of pH on the Solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in DMEM

pH of Stock SolutionFinal pH of MediumMaximum Soluble Concentration (24h at 37°C)
6.57.1400 µM
7.47.3750 µM
8.07.51.2 mM

Note: The data presented in this table is illustrative and should be confirmed experimentally.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid precipitate_type Precipitate Formation? start->precipitate_type immediate Immediate Precipitation precipitate_type->immediate Immediate delayed Delayed Precipitation precipitate_type->delayed Delayed check_dilution Optimize Dilution Technique (Serial Dilution) immediate->check_dilution monitor_ph Monitor Media pH delayed->monitor_ph check_concentration Reduce Final Concentration check_dilution->check_concentration Still Precipitates check_temp Use Pre-warmed (37°C) Medium check_concentration->check_temp Still Precipitates solution_found Solubility Issue Resolved check_temp->solution_found Resolved check_media_components Evaluate Media Components monitor_ph->check_media_components pH Stable monitor_ph->solution_found pH Adjusted, Resolved check_evaporation Prevent Evaporation check_media_components->check_evaporation No Interaction check_evaporation->solution_found Resolved

Caption: Troubleshooting workflow for solubility issues.

pH_Solubility_Relationship compound 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid (R-PO(OH)₂) low_ph Low pH (Acidic) (e.g., < 6.0) compound->low_ph neutral_ph Neutral pH (e.g., 7.0-7.4) compound->neutral_ph high_ph High pH (Basic) (e.g., > 8.0) compound->high_ph protonated Protonated Form (R-PO(OH)₂) low_ph->protonated deprotonated1 Singly Deprotonated Form (R-PO(O⁻)(OH)) neutral_ph->deprotonated1 deprotonated2 Doubly Deprotonated Form (R-PO(O⁻)₂) high_ph->deprotonated2 low_solubility Lower Solubility protonated->low_solubility moderate_solubility Moderate Solubility deprotonated1->moderate_solubility high_solubility Higher Solubility deprotonated2->high_solubility

Caption: Effect of pH on compound ionization and solubility.

References

Optimizing dosage of alpha-lipoic acid to maximize antioxidant effects without pro-oxidant activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of alpha-lipoic acid (ALA) to harness its antioxidant properties while avoiding potential pro-oxidant activities. This resource offers troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for alpha-lipoic acid to exhibit antioxidant effects in cell culture experiments?

A1: The optimal concentration of ALA for antioxidant effects in vitro is cell-type and condition-dependent. However, based on current literature, a general range of 10 µM to 100 µM is often associated with antioxidant activity. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal concentration.

Q2: At what concentrations does alpha-lipoic acid start showing pro-oxidant effects?

A2: Higher concentrations of ALA, typically in the range of 0.5 mM to 4 mM and above, have been reported to exhibit pro-oxidant effects in some in vitro models.[1] This is thought to be due to the reduction of transition metals like iron by dihydrolipoic acid (DHLA), the reduced form of ALA, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.

Q3: Can the pro-oxidant effect of alpha-lipoic acid be beneficial?

A3: In certain contexts, such as cancer therapy, the pro-oxidant activity of high-dose ALA is being investigated as a potential therapeutic strategy. By inducing oxidative stress specifically in cancer cells, which often have a compromised antioxidant defense system, ALA may promote apoptosis and inhibit tumor growth. However, for applications aiming to leverage its antioxidant properties, this pro-oxidant effect is an undesirable side effect.

Q4: How does alpha-lipoic acid modulate the Nrf2 and NF-κB signaling pathways?

A4: Alpha-lipoic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of endogenous antioxidant responses.[2][3][4][5] ALA promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

Simultaneously, ALA has been shown to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major driver of inflammation.[6][7][8] ALA can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation and activity of NF-κB.[6] This leads to a downregulation of pro-inflammatory cytokines and adhesion molecules.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in ROS/RNS detection assays.
  • Possible Cause 1: Direct reaction of ALA/DHLA with the fluorescent probe.

    • Troubleshooting Step: Perform a cell-free control experiment by incubating ALA/DHLA with the ROS/RNS probe (e.g., DCFH-DA, DHE) in your assay buffer without cells. If you observe a change in fluorescence, it indicates a direct chemical interaction. Consider using a different probe with a different chemical structure.

  • Possible Cause 2: Auto-oxidation of the fluorescent probe.

    • Troubleshooting Step: Prepare fresh probe solutions immediately before use and protect them from light. Run a control with the probe in media alone to assess the level of background fluorescence over the time course of your experiment.

  • Possible Cause 3: ALA concentration is in the pro-oxidant range.

    • Troubleshooting Step: If you are observing an increase in ROS/RNS where you expect a decrease, you may be using too high a concentration of ALA. Perform a dose-response curve starting from a lower concentration range (e.g., 1 µM) to identify the antioxidant window for your specific experimental setup.

  • Possible Cause 4: Cellular autofluorescence.

    • Troubleshooting Step: Before adding the fluorescent probe, measure the background fluorescence of your cells treated with and without ALA. This will allow you to subtract the autofluorescence from your final readings.

Issue 2: High variability between experimental replicates.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure uniform cell seeding across all wells. Variations in cell number will lead to variability in ROS/RNS production and antioxidant capacity.

  • Possible Cause 2: Pipetting errors.

    • Troubleshooting Step: Calibrate your pipettes regularly. When adding viscous solutions like ALA stock dissolved in DMSO, ensure complete dispensing and mixing.

  • Possible Cause 3: Fluctuation in incubation times.

    • Troubleshooting Step: Standardize all incubation times precisely, especially for the probe loading and ALA treatment steps. Use a multichannel pipette for simultaneous addition of reagents where possible.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of alpha-lipoic acid on antioxidant and pro-oxidant markers from various in vitro studies.

Table 1: In Vitro Antioxidant Effects of Alpha-Lipoic Acid

Concentration RangeCell Type/SystemObserved Antioxidant EffectReference
50-100 µMMyoglobin in vitroReduced protein carbonyls and increased free thiols[1]
10-100 µMVarious cell linesGeneral range for antioxidant activityN/A

Table 2: In Vitro Pro-oxidant Effects of Alpha-Lipoic Acid

Concentration RangeCell Type/SystemObserved Pro-oxidant EffectReference
500 µM - 4 mMMyoglobin in vitroIncreased protein carbonyls and decreased free thiols[1]
> 500 µMGeneral in vitroPotential for pro-oxidant activity via metal reduction[9]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.

Materials:

  • Cells of interest

  • 24-well or 96-well black, clear-bottom tissue culture plates

  • DCFH-DA (stock solution in DMSO, stored at -20°C, protected from light)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Alpha-lipoic acid

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm) or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at a density that will ensure they are 80-90% confluent on the day of the experiment. Incubate overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add fresh serum-free medium containing the desired concentrations of alpha-lipoic acid to the respective wells. Include untreated controls, vehicle controls (if using a solvent for ALA), and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Incubate for the desired treatment period (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader.

  • Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • Cell or tissue lysates

  • MDA standard solution

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Microcentrifuge tubes

  • Water bath or heating block (95°C)

  • Spectrophotometer (absorbance at 532 nm)

Procedure:

  • Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of each lysate.

  • For each sample, mix a defined amount of lysate (e.g., 100-200 µg of protein) with TCA to precipitate proteins.

  • Centrifuge to pellet the protein and collect the supernatant.

  • To the supernatant, add TBA reagent and BHT.

  • Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

  • Cool the samples on ice to stop the reaction.

  • Centrifuge the samples to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Antioxidant/Oxidative Stress Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation ala_treatment Treat with Alpha-Lipoic Acid (Dose-Response) overnight_incubation->ala_treatment incubation Incubate for Desired Duration ala_treatment->incubation controls Include Untreated, Vehicle, and Positive Controls controls->incubation ros_measurement ROS Measurement (e.g., DCFH-DA, DHE) incubation->ros_measurement oxidative_damage Oxidative Damage Assessment (e.g., MDA, Protein Carbonyls) incubation->oxidative_damage data_quantification Quantify Fluorescence/Absorbance ros_measurement->data_quantification oxidative_damage->data_quantification normalization Normalize to Cell Number/Protein data_quantification->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis

Caption: A generalized experimental workflow for assessing the antioxidant effects of alpha-lipoic acid.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Alpha-Lipoic Acid Keap1 Keap1 ALA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Increased Antioxidant Defense

Caption: Alpha-lipoic acid activates the Nrf2 antioxidant response pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Alpha-Lipoic Acid IKK IKK Complex ALA->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases IkBa->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Inflammatory_Genes Activates Transcription Cytoplasm Cytoplasm Inflammatory_Genes->Cytoplasm Inflammation

Caption: Alpha-lipoic acid inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: Placebo Effect Control in Human Trials of Performance-Enhancing Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively control for the placebo effect in human trials of performance-enhancing supplements.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect and why is it critical to control for in supplement trials?

A1: The placebo effect is a real, measurable physiological or psychological change that occurs in a trial participant simply because they believe they are receiving a beneficial treatment, even when the "treatment" is an inert substance.[1][2] In performance-enhancing supplement trials, this can manifest as actual improvements in strength, endurance, or other performance metrics, driven by the participant's expectation of an ergogenic effect.[3][4] Controlling for this effect is paramount to determine if the supplement's observed benefits are due to its active ingredients or merely to the psychological impact of its administration.[1][2] Failure to do so can lead to false positive results, where an ineffective supplement appears beneficial.[1]

Q2: What are the primary methods for controlling the placebo effect?

A2: The gold standard for controlling the placebo effect is the randomized, double-blind, placebo-controlled trial.[5] Key methodologies include:

  • Randomization: Participants are randomly assigned to either the supplement (treatment) group or the placebo group. This helps to evenly distribute psychological and physiological variations among the groups.[1][2]

  • Blinding: This practice conceals the treatment assignment from individuals involved in the trial to prevent bias.[6][7]

    • Single-blinding: The participants are unaware of their group assignment.[2]

    • Double-blinding: Both the participants and the researchers interacting with them are unaware of the group assignments.[1][2] This is considered the industry standard for minimizing bias.[2]

  • Placebo Design: Creating a placebo that is indistinguishable from the active supplement in taste, appearance, smell, and texture is crucial for maintaining the blind.[2]

Q3: How do I choose between a parallel and a crossover study design?

A3: The choice between a parallel and a crossover design depends on the nature of your supplement and research question.

  • Parallel Design: Each group receives a different treatment simultaneously (e.g., one group gets the supplement, the other gets the placebo).[8][9] This design is simpler and avoids "carryover" effects, where the supplement's effects might linger after cessation.[10]

  • Crossover Design: Each participant serves as their own control, receiving both the placebo and the active supplement at different times, separated by a "washout" period.[8][11][12] This design requires fewer participants and can be statistically more powerful.[10][12] However, it's only suitable for supplements with short-term effects.

FeatureParallel DesignCrossover Design
Structure Each participant is in one group for the entire trial.[9]Each participant receives all treatments in a sequence.[11][12]
Sample Size Typically requires a larger sample size.[10]Requires a smaller sample size as participants act as their own control.[10][12]
Carryover Effects Not a concern.A significant concern; requires an adequate washout period.[10]
Best For Supplements with long-lasting or permanent effects.Supplements with acute or short-term effects.

Troubleshooting Guides

Issue: Difficulty creating a convincing placebo for a supplement with a distinct taste or smell.

Solution: This is a common challenge in nutrition and supplement research.[2] Here are some strategies:

  • Encapsulation: If possible, encapsulate both the active supplement and the placebo (e.g., with flour or microcrystalline cellulose) to mask taste and appearance.

  • Flavor Masking: For powders or drinks, use strong, calorie-free flavorings and sweeteners in both the active and placebo versions to overpower the taste of the active ingredients. A pink, artificially sweetened solution has been used as a placebo to study ergogenic benefits due to the color-induced perception of sweetness.[13]

  • Active Placebos: In some cases, an "active" placebo that mimics the benign side effects of the supplement (e.g., a small amount of a substance that causes a similar tingling sensation) can be used to improve blinding.

  • Sham Diets: For whole-food interventions, a sham diet can be designed to be similar in complexity but lacking the specific component of interest.[14]

Issue: Participants reporting that they can guess their group assignment (unblinding).

Solution: Unblinding is a serious issue that can compromise the validity of a trial.[3]

Prevention:

  • Robust Placebo Design: Invest time in creating a placebo that is truly indistinguishable from the active supplement.

  • Standardized Instructions: Provide identical information and instructions to all participants, avoiding any hints about expected effects.

  • Limit Staff Interaction: Minimize discussions with participants about their experiences during the trial.

Assessment and Mitigation:

  • Blinding Assessment: At the end of the trial, ask participants to guess their treatment allocation and their confidence in that guess.[15][16] This data can be used to calculate a "blinding index" to statistically assess the success of the blinding.[17]

  • Statistical Analysis: If unblinding is suspected, you can perform a statistical analysis to see if the treatment effect differs between those who correctly guessed their assignment and those who did not.

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled Parallel Trial

This protocol outlines a standard parallel design for testing a performance-enhancing supplement.

  • Participant Recruitment and Screening: Recruit a cohort of participants that match your target demographic. Screen for any contraindications to the supplement.

  • Informed Consent: Clearly explain the study procedures, including the possibility of receiving a placebo, and obtain written informed consent.

  • Baseline Testing: Measure baseline performance metrics (e.g., maximal oxygen uptake, one-repetition max, time to exhaustion) for all participants.

  • Randomization: Use a computer-generated randomization sequence to assign participants to either the treatment or placebo group. This should be done by a third party not involved in data collection.

  • Blinding:

    • The supplement and placebo should be packaged in identical, coded containers.

    • The researchers administering the supplement and recording data should be unaware of the codes.

  • Intervention Period: Participants consume their assigned product for the specified duration.

  • Follow-up Testing: At the end of the intervention period, repeat the performance tests conducted at baseline.

  • Blinding Assessment: Administer a questionnaire to assess whether participants can guess their group assignment.

  • Unblinding and Data Analysis: Once all data is collected and the database is locked, the treatment codes can be revealed for statistical analysis. Compare the change in performance metrics between the two groups.

Caption: Workflow for a double-blind, placebo-controlled parallel trial.

Protocol 2: Crossover Trial with Washout Period

This protocol is suitable for supplements with acute effects.

  • Recruitment, Consent, and Baseline Testing: Follow steps 1-3 from Protocol 1.

  • Randomization: Randomly assign participants to one of two sequences (e.g., Group A receives supplement then placebo; Group B receives placebo then supplement).

  • First Intervention Period: Participants consume their first assigned product for the specified duration, followed by performance testing.

  • Washout Period: All participants cease taking any supplement or placebo for a predetermined period. The length of this period should be at least five times the half-life of the supplement to ensure it has been cleared from the body.[18][19]

  • Second Intervention Period: Participants consume their second assigned product, followed by the final round of performance testing.

  • Blinding Assessment and Data Analysis: Follow steps 8-9 from Protocol 1. The analysis will compare each participant's performance under the supplement condition to their own performance under the placebo condition.

Caption: Workflow for a randomized, placebo-controlled crossover trial.

Quantitative Data on Placebo Effect Sizes

The magnitude of the placebo effect can vary depending on the type of supplement and the performance metric being measured. The following table summarizes effect sizes (Cohen's d) from a systematic literature review.[13]

Type of Ergogenic AidPooled Effect Size (Cohen's d)Interpretation
Nutritional0.86Large
Mechanical0.38Moderate
Cream and Gel0.05Trivial
Open-Label Placebo0.16Small
Overall Placebo Effect 0.67 Moderate to Large
Nocebo Effect (Negative Expectation) 1.20 Very Large

Data from a 2024 systematic review and meta-analysis.[13]

These data highlight that the belief in the efficacy of a nutritional supplement can have a large effect on performance.[13] Interestingly, the nocebo effect (a negative outcome due to the belief that a treatment will cause harm) can be even more potent.[13]

References

Technical Support Center: Enhancing Oral Bioavailability of Guanidino-Phosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with improving the oral bioavailability of guanidino-phosphonic acid derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the development of orally administered guanidino-phosphonic acid derivatives.

Problem Potential Cause Suggested Solution
Low in vitro permeability (e.g., in Caco-2 assays) High polarity and charge of the guanidino and phosphonic acid groups limit passive diffusion across cell membranes.[1][2][3]1. Prodrug Approach: Mask the polar groups. Consider synthesizing guanidine (B92328) cyclic diimide (GCDI) prodrugs to temporarily neutralize the guanidino group's charge and increase lipophilicity.[1][3][4][5] Another strategy is to create amino acid ester prodrugs to target peptide transporters like hPEPT1.[2] 2. Formulation with Permeation Enhancers: Co-administer with permeation enhancers that transiently open tight junctions between intestinal epithelial cells.
Poor oral bioavailability in animal models despite good in vitro permeability of a prodrug 1. Premature Prodrug Cleavage: The prodrug may be hydrolyzed in the gastrointestinal tract before it can be absorbed. 2. First-Pass Metabolism: The absorbed prodrug or the released active drug may be rapidly metabolized by the liver.1. Prodrug Design Modification: Design prodrugs with varying steric hindrance around the cleavable linker to modulate the rate of hydrolysis. 2. Co-administration with Enzyme Inhibitors: While not a primary strategy, co-administration with relevant enzyme inhibitors can help elucidate the extent of first-pass metabolism.
High variability in oral absorption between subjects 1. Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, etc.), affecting drug dissolution and absorption. 2. Saturation of Transporters: If an active transport mechanism is involved (e.g., for an amino acid prodrug), transporter saturation can lead to non-linear absorption.1. Conduct Fed vs. Fasted State Bioavailability Studies: Evaluate the compound's pharmacokinetic profile in animal models under both fed and fasted conditions.[6] 2. Dose-Escalation Studies: Perform dose-escalation studies to determine if the absorption is dose-dependent, which may indicate the involvement of saturable transport processes.
Difficulty in quantifying the compound in plasma samples 1. Low Plasma Concentrations: Due to poor absorption, the concentration of the parent compound or its prodrug in plasma may be below the limit of quantification of the analytical method. 2. Matrix Effects: Interference from plasma components can suppress the signal in LC-MS analysis.1. Develop a Highly Sensitive Bioanalytical Method: Utilize tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[7][8] Derivatization of the guanidino group can also enhance detection. 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering plasma components.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of guanidino-phosphonic acid derivatives typically low?

A1: The low oral bioavailability is primarily due to the physicochemical properties of these molecules. The guanidino group is highly basic (pKa > 13) and exists as a charged cation at physiological pH, while the phosphonic acid group is acidic and also charged.[9] This high polarity and charge impede their ability to passively diffuse across the lipid-rich intestinal cell membranes.

Q2: What is the most promising strategy to improve the oral bioavailability of these compounds?

A2: The prodrug approach is a widely recognized and effective strategy.[2][4][10] By temporarily masking the polar guanidino and/or phosphonic acid groups with lipophilic moieties, the overall lipophilicity of the molecule is increased, facilitating its absorption. Guanidine cyclic diimide (GCDI) prodrugs that mask the guanidino group have shown significant promise in improving oral bioavailability.[1][3][4][5] Amino acid ester prodrugs are another promising avenue, as they can leverage active transport mechanisms.[2]

Q3: What are some key considerations when designing a prodrug for a guanidino-phosphonic acid derivative?

A3: Several factors should be considered:

  • Linker Stability: The linker connecting the pro-moiety should be stable enough to prevent premature cleavage in the gut but labile enough to be cleaved efficiently in the target tissue or systemic circulation to release the active drug.

  • Cleavage Products: The released pro-moiety should be non-toxic.

  • Physicochemical Properties: The final prodrug should have an optimal balance of lipophilicity and aqueous solubility for effective absorption.

  • Transporter Affinity: If designing a transporter-targeted prodrug (e.g., an amino acid prodrug), the pro-moiety should have a high affinity for the target transporter.[2]

Q4: Besides prodrugs, what other formulation strategies can be employed?

A4: Advanced formulation strategies can also enhance oral bioavailability:

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

  • Nanoparticles: Polymeric or lipid-based nanoparticles can protect the drug from degradation in the GI tract and facilitate its uptake by intestinal cells.

  • Permeation Enhancers: These agents can be co-formulated to transiently increase the permeability of the intestinal epithelium, allowing for better absorption of polar drugs.

Q5: How can I assess the oral bioavailability of my compound?

A5: Oral bioavailability is typically determined through in vivo pharmacokinetic studies in animal models, such as rats.[11][12][13] This involves administering the compound orally and intravenously (to determine clearance) and measuring the drug concentration in plasma over time. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Quantitative Data Summary

The following tables summarize key physicochemical properties and representative data on the improvement of oral bioavailability for related compounds.

Table 1: Physicochemical Properties of a Representative Guanidino-Phosphonic Acid

PropertyValueSource
Molecular FormulaC2H9N3O6P2PubChem
Molecular Weight233.06 g/mol PubChem
XLogP3-4.7PubChem
Hydrogen Bond Donor Count6PubChem
Hydrogen Bond Acceptor Count7PubChem
pKa (Guanidinium)~13.6[9]
pKa (Phosphonic Acid)pKa1: ~1-2, pKa2: ~6-7[14]

Table 2: Examples of Improved Oral Bioavailability with Prodrug Strategies for Guanidino and Phosphonic Acid-Containing Compounds

Parent CompoundProdrug StrategyAnimal ModelOral Bioavailability of ParentOral Bioavailability of Prodrug (as Parent)Fold ImprovementReference
Guanidino Oseltamivir Carboxylate (GOC)Guanidine Cyclic Diimide (GCDI)MouseNot Reported (Low)Significantly ImprovedNot Quantified[4]
[3-(hydroxymethyl)phenyl]guanidine (3-HPG)L-Valine esterRat (in situ perfusion)Low PermeabilityHigh Permeability (exceeded metoprolol)Not Applicable[2]
Thiazole Phosphonic Acid FBPase InhibitorPhosphonic Diamide (B1670390)RatNot Reported (Low)22-47%Not Quantified[10]
Zidovudine (AZT)Amino Acid Phosphoramidate (B1195095)RatNot Bioavailable (Prodrug)AZT readily availableNot Applicable[15]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is adapted for assessing the intestinal permeability of polar compounds like guanidino-phosphonic acid derivatives and their prodrugs.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[16][17][18]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and reference compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound dissolved in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B-A) (Optional, for efflux assessment): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic procedure for determining the oral bioavailability of a guanidino-phosphonic acid derivative in rats.[11][12][13]

Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of a test compound in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

  • Test compound

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline, PEG400)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days. Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Oral Group (n=3-5): Administer a single oral dose of the test compound using a gavage needle.

    • Intravenous Group (n=3-5): Administer a single intravenous bolus dose of the test compound via the jugular vein catheter.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Immediately place the blood samples into tubes containing anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) for both oral and intravenous routes.

  • Calculation of Oral Bioavailability (F%): F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizations

Signaling Pathways and Experimental Workflows

oral_bioavailability_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Compound Compound Caco-2_Permeability Caco-2 Permeability Assay Compound->Caco-2_Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolic_Stability Formulation Formulation/ Prodrug Synthesis Caco-2_Permeability->Formulation Low Permeability Metabolic_Stability->Formulation High Clearance Rat_PK_Study Rat Pharmacokinetic Study (Oral & IV) Formulation->Rat_PK_Study Bioanalysis LC-MS/MS Bioanalysis Rat_PK_Study->Bioanalysis PK_Parameters Pharmacokinetic Parameters & Oral Bioavailability (F%) Bioanalysis->PK_Parameters

Caption: Experimental workflow for assessing and improving oral bioavailability.

prodrug_activation_pathway Oral_Administration Oral Administration of Prodrug GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Intestinal_Absorption Intestinal Absorption GI_Tract->Intestinal_Absorption Increased Lipophilicity/ Transporter Uptake Systemic_Circulation Systemic Circulation Intestinal_Absorption->Systemic_Circulation Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Active_Drug Active Drug Systemic_Circulation->Active_Drug Enzymatic Cleavage Target_Tissue->Active_Drug Enzymatic Cleavage troubleshooting_logic node_sol node_sol node_prob node_prob Low_Bioavailability Low Oral Bioavailability? In_Vitro_Permeability Good In Vitro Permeability? Low_Bioavailability->In_Vitro_Permeability In_Vitro_Permeability->node_sol No Implement Prodrug or Formulation Strategy Prodrug_Cleavage Premature Prodrug Cleavage? In_Vitro_Permeability->Prodrug_Cleavage No First_Pass_Metabolism High First-Pass Metabolism? In_Vitro_Permeability->First_Pass_Metabolism Yes Prodrug_Cleavage->node_sol Yes Modify Prodrug Linker Prodrug_Cleavage->node_prob No Investigate Other Absorption Barriers First_Pass_Metabolism->node_sol Yes Consider Prodrug of Prodrug or Formulation Strategies First_Pass_Metabolism->node_prob No Re-evaluate In Vitro-In Vivo Correlation

References

Addressing confounding variables in research on alpha-lipoic acid and exercise performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of alpha-lipoic acid (ALA) on exercise performance. Our goal is to help you navigate common challenges and address potential confounding variables in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which alpha-lipoic acid is thought to influence exercise performance?

Alpha-lipoic acid (ALA) is a potent antioxidant that may enhance exercise performance through several mechanisms. Its primary roles are believed to be:

  • Antioxidant and Anti-inflammatory Effects: ALA's antioxidant properties help to neutralize exercise-induced reactive oxygen species (ROS), potentially reducing muscle damage and inflammation.[1]

  • Improved Insulin (B600854) Signaling: ALA has been shown to improve insulin sensitivity, which can enhance glucose uptake and utilization by muscles during exercise.[2]

  • Modulation of Signaling Pathways: ALA can influence key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.

Q2: What are the common confounding variables to consider in ALA and exercise performance research?

Several factors can influence the outcomes of studies on ALA and exercise. It is crucial to control for these variables to ensure the validity of your results:

  • Dietary Intake: The antioxidant content of a subject's diet can significantly impact oxidative stress markers. It is essential to monitor and control for dietary intake of other antioxidants. Some studies have shown that ALA supplementation can reduce appetite and food intake, which could independently affect weight and metabolism.[3]

  • Subject Variability: Individuals may respond differently to ALA supplementation due to genetic factors, training status, and baseline antioxidant levels.

  • Bioavailability of ALA: The form of ALA used (R-ALA, S-ALA, or a racemic mixture) and its formulation (e.g., liquid vs. solid) can affect its absorption and bioavailability.[4][5][6][7] R-ALA is the naturally occurring and more biologically active form.[7]

  • Training Status of Subjects: The effects of ALA may differ between trained athletes and sedentary individuals.

Q3: What are the typical dosages of ALA used in exercise performance studies?

Dosages of ALA in research vary widely, typically ranging from 150 mg to 1200 mg per day.[8][9] Some studies have used a split dosage, administering ALA both before and after exercise sessions.[8] The optimal dosage may depend on the specific research question, the exercise protocol, and the characteristics of the study population.

Troubleshooting Guides

Issue 1: Inconsistent or No Significant Effects of ALA on Performance Markers

Possible Causes:

  • Insufficient Dosage or Bioavailability: The dosage of ALA may be too low, or the formulation used may have poor bioavailability. Studies suggest that liquid formulations and the R-enantiomer of ALA may have better absorption.[4][5][6][7]

  • Dietary Confounders: A diet rich in other antioxidants could mask the effects of ALA supplementation.

  • Inappropriate Timing of Supplementation: The timing of ALA administration in relation to the exercise bout may not be optimal.

  • Small Sample Size: A small sample size may lack the statistical power to detect significant effects.

Troubleshooting Steps:

  • Review Dosage and Formulation: Consider increasing the dosage or using a more bioavailable form of ALA, such as a liquid R-ALA formulation.

  • Control for Diet: Implement a standardized diet for all participants or, at a minimum, record and analyze dietary intake to account for variations in antioxidant consumption.

  • Optimize Supplementation Timing: Experiment with different timing protocols, such as pre-exercise, post-exercise, or both.

  • Increase Sample Size: Conduct a power analysis to determine the appropriate sample size for your study.

Issue 2: High Variability in Subject Response to ALA Supplementation

Possible Causes:

  • Genetic Differences: Genetic variations can influence how individuals metabolize and respond to ALA.

  • Baseline Nutritional Status: Subjects with lower baseline antioxidant levels may show a more pronounced response to supplementation.

  • Training Adaptation: The training status of participants can affect their physiological response to both exercise and supplementation.

Troubleshooting Steps:

  • Stratify Participants: Group participants based on factors like training status or baseline antioxidant levels to analyze for differential effects.

  • Genotype Participants: If feasible, genotype participants for relevant metabolic genes to explore genetic influences on the response to ALA.

  • Crossover Design: Employ a crossover study design where each participant serves as their own control to help reduce inter-individual variability.

Data Presentation

Table 1: Summary of Quantitative Data from Selected Studies

StudyParticipant CharacteristicsALA DosageExercise ProtocolKey Findings
Isenmann et al. (2020)17 well-trained males150 mg pre- & post-exercise6-day intensive training (strength & endurance)ALA group maintained back squat strength, while the placebo group's strength decreased. No significant differences in markers of muscle damage or inflammation between groups.[8][10]
Zembron-Lacny et al. (2009)13 trained and 20 untrained men600 mg/day for 8 daysIsometric/isokinetic quadriceps exerciseALA supplementation reduced markers of oxidative damage (TBARS and PC) by over 30% and influenced glutathione (B108866) levels post-exercise.[11]
McNeilly et al. (2011)24 obese individuals with IGT1 g/day for 12 weeksModerate-intensity aerobic exerciseALA combined with exercise attenuated LDL oxidation and increased total antioxidant capacity.[12][13]
Hashimoto et al. (2021)24 male mice50 mg/kg body weightSwimming exerciseR-ALA complexed with γ-cyclodextrin reduced exercise-induced oxidative stress and blood ammonia (B1221849) elevation.[14][15][16]

Experimental Protocols

Protocol 1: Assessing Muscle Damage and Inflammation

This protocol is based on the study by Isenmann et al. (2020).[10][17]

  • Participants: Well-trained male athletes.

  • Design: Double-blind, randomized, placebo-controlled crossover trial.

  • Supplementation: 150 mg of ALA or placebo administered before and after each exercise session.

  • Exercise Protocol: A 6-day intensive training week consisting of four strength training sessions and two 10-kilometer runs.

  • Measurements:

    • Performance: 1-repetition maximum (1RM) in the back squat.

    • Muscle Damage Markers: Serum levels of Creatine Kinase (CK) and Myoglobin (Myo).

    • Inflammation Marker: Serum levels of Interleukin-6 (IL-6).

    • Blood Sampling: Blood samples are collected at baseline, immediately post-exercise, and at various time points during recovery (e.g., 3h, 24h, 72h).

Protocol 2: Evaluating Oxidative Stress

This protocol is adapted from Zembron-Lacny et al. (2009).[11][18]

  • Participants: Trained and untrained healthy men.

  • Design: Randomized controlled trial.

  • Supplementation: 600 mg of ALA per day for 8 days.

  • Exercise Protocol: Muscle-damaging isometric/isokinetic exercise of the quadriceps.

  • Measurements:

    • Lipid Peroxidation: Plasma levels of Thiobarbituric Acid Reactive Substances (TBARS).

    • Protein Carbonylation: Plasma levels of Protein Carbonyls (PC).

    • Glutathione System: Erythrocyte levels of glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx).

    • Blood Sampling: Blood samples are taken at rest and at various time points post-exercise.

Mandatory Visualization

Signaling_Pathways ALA Alpha-Lipoic Acid AMPK AMPK ALA->AMPK Activates Exercise Exercise AMP AMP/ATP Ratio ↑ Exercise->AMP Energy Depletion GLUT4 GLUT4 Translocation Exercise->GLUT4 Insulin-Independent Pathway AMP->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Insulin Binding Akt Akt/PKB PI3K->Akt Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Key signaling pathways influenced by ALA and exercise.

Experimental_Workflow Start Participant Recruitment (Screening & Consent) Randomization Randomization (ALA or Placebo Group) Start->Randomization Baseline Baseline Testing (Blood Samples, Performance Measures) Randomization->Baseline Supplementation Supplementation Period Baseline->Supplementation Exercise_Protocol Exercise Intervention Supplementation->Exercise_Protocol Post_Testing Post-Exercise Testing (Blood Samples, Performance) Exercise_Protocol->Post_Testing Washout Washout Period (Crossover Design) Post_Testing->Washout Final_Analysis Data Analysis Post_Testing->Final_Analysis Parallel Design Crossover Groups Switch Supplementation Washout->Crossover Crossover->Baseline Repeat Protocol Crossover->Final_Analysis Crossover Design

Caption: Generalized experimental workflow for ALA studies.

Confounding_Variables ALA_Study ALA & Exercise Performance Study Outcome Study Outcome ALA_Study->Outcome Diet Dietary Intake (Antioxidants) Diet->ALA_Study Bioavailability ALA Bioavailability (Form, Enantiomer) Bioavailability->ALA_Study Subject_Factors Subject Variability (Genetics, Training Status) Subject_Factors->ALA_Study

Caption: Logical relationship of key confounding variables.

References

Refinement of protocols for studying the long-term effects of creatine analog supplementation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining protocols to study the long-term effects of creatine (B1669601) analog supplementation.

Frequently Asked Questions (FAQs)

Q1: What is a typical dosing protocol for long-term creatine analog studies in animal models?

A typical long-term supplementation protocol in rodents involves a daily dose mixed with chow. For example, studies have used chow blended with 2% w/w or 4% w/w creatine monohydrate for 5 weeks.[1] Another approach is intragastric gavage with doses around 300 mg/kg body weight per day.[2] For human studies, a common protocol involves a loading phase of 0.3 g/kg/day for 5-7 days, followed by a maintenance dose of 0.03 g/kg/day for several weeks. However, loading phases are not always necessary to increase intramuscular creatine stores.[3]

Q2: What are the expected effects of long-term creatine supplementation on muscle morphology?

Long-term creatine supplementation has been shown to increase the number of muscle fibers and induce hypertrophic muscle cells in rats.[4] In humans, it is recognized as an effective supplement for increasing muscle mass when combined with training.[5] These changes are supported by creatine's role in enhancing satellite cell signaling, which is crucial for muscle repair and the generation of new muscle tissue.[6]

Q3: Are there known sex-dependent effects of creatine supplementation?

Yes, some studies indicate that the effects of chronic creatine supplementation can be sex-dependent. For instance, one study on rodents found that male rats on a 4% creatine diet showed increased immobility in a forced swim test, while female rats on the same diet displayed decreased immobility and less anxiety.[1] These differences may be related to underlying variances in creatine metabolism and hormonal environments.[1]

Q4: How long does it take for muscle creatine levels to return to baseline after supplementation ceases?

Following a typical loading phase (e.g., 20g/day for 6 days), elevated muscle creatine levels slowly return to normal within 4 to 8 weeks after stopping supplementation.[3][7]

Q5: Can creatine supplementation affect cognitive function?

Creatine plays a significant role in brain energy homeostasis.[8] Supplementation has been shown to improve performance on cognitive tasks, particularly those requiring speed of processing, such as working memory and intelligence tests.[8][9] These cognitive benefits are especially noted in conditions of mental stress, where creatine may support enhanced cognitive processing by increasing available energy in brain cells.[3]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Q: We are observing high inter-subject variability in muscle creatine uptake and performance outcomes. What could be the cause and how can we mitigate this?

A: High variability is a common challenge. Several factors can contribute:

  • Baseline Creatine Levels: Individuals with lower initial creatine stores, such as vegetarians, may show a more significant response to supplementation compared to omnivores.[9][10] It is advisable to record and account for dietary patterns in your analysis.

  • Creatine Transporter Function: The uptake of creatine into muscle cells is dependent on the creatine transporter (Crt), a process that involves sodium and other electrolytes.[10] Ensure that electrolyte levels are not a confounding variable. Some studies suggest that co-ingestion of creatine with electrolytes may improve absorption.[10]

  • Genetic Factors: Individual genetics can influence creatine metabolism and response to supplementation.

  • Inconsistent Dosing: Ensure strict adherence to the dosing schedule. For animal studies, monitor food intake to ensure the full dose is consumed, especially when mixed with chow.[1]

Mitigation Strategy:

  • Stratify Subjects: If possible, stratify subjects based on baseline dietary habits (e.g., vegetarian vs. omnivore).

  • Control for Diet: Standardize the diet for a period before and during the study to minimize variations in endogenous creatine intake.

  • Measure Baseline Levels: Measure baseline tissue creatine levels to use as a covariate in the statistical analysis.

  • Increase Sample Size: A larger sample size can help overcome statistical noise caused by high individual variability.

Issue 2: Gastrointestinal (GI) Distress in Subjects

Q: Some of our subjects are reporting gastrointestinal issues like bloating or diarrhea. How can we manage this side effect?

A: GI distress is a reported side effect, particularly at higher doses.[11][12]

  • Dose-Dependency: The issue is often dose-dependent. A study showed a higher incidence of diarrhea with a single 10 g/day dose compared to two separate 5 g/day doses.[11]

  • Loading Phase: GI issues are more common during the initial high-dose "loading" phase.[10]

  • Hydration: Inadequate fluid intake when supplementing with creatine can contribute to GI discomfort.

  • Creatine Form: While most studies focus on creatine monohydrate, some newer forms claim better solubility, though their superiority is not conclusively proven.[7]

Management Strategy:

  • Split the Dose: Divide the daily dose into smaller, more frequent administrations (e.g., 5g twice a day instead of 10g once).[11]

  • Skip the Loading Phase: A lower, consistent daily dose (e.g., 3-5 g/day ) will also saturate muscles over a longer period (around 28 days) and may be better tolerated.[3]

  • Ensure Adequate Hydration: Advise subjects to consume sufficient water throughout the day.

  • Administer with a Meal: Taking creatine with a meal can sometimes reduce GI side effects.

Issue 3: Inconsistent or No Effect on Anabolic Signaling Pathways

Q: Our results show no significant increase in the phosphorylation of Akt or other anabolic markers after long-term supplementation. Is this expected?

A: The effect of creatine on anabolic signaling is nuanced and not always a straightforward enhancement.

  • Selective Effects: Creatine's impact is selective. While it can increase the expression of genes like IGF-1, it does not universally enhance all anabolic signaling pathways.[[“]]

  • Temporal Effects: The timing of tissue collection is critical. Some signaling events, like the phosphorylation of p70(s6k) and 4E-BP1, are more pronounced post-exercise.[[“]][14] Creatine may not further enhance the immediate post-exercise phosphorylation of some proteins compared to a placebo but might have effects at later time points (e.g., 24 hours post-exercise).[[“]][14]

  • Resting vs. Post-Exercise: Some studies have found that creatine supplementation can even decrease the phosphorylation of Protein Kinase B (PKB/Akt) at rest.[[“]][14] The primary anabolic stimulus is the exercise itself; creatine acts to potentiate the training adaptations.

Troubleshooting Workflow:

start No significant change in anabolic signaling (e.g., p-Akt) q1 Was tissue collected post-exercise? start->q1 q2 What was the time-point of collection post-exercise? q1->q2 Yes res3 Creatine can decrease p-Akt at rest. Anabolic effects are most prominent when combined with resistance training stimulus. q1->res3 No a1_yes Yes a1_no No res1 Creatine may not further enhance immediate exercise-induced phosphorylation. Consider later time points. q2->res1 Immediate (0-2h) res2 Creatine may alter signaling at later recovery phases (e.g., 4E-BP1). Analyze multiple time points. q2->res2 Late (24h+) a2_early Immediate (0-2h) a2_late Late (24h+)

Troubleshooting anabolic signaling results.

Data Summaries

Table 1: Common Supplementation Protocols and Key Outcomes

ParameterLoading ProtocolMaintenance ProtocolKey Long-Term OutcomesCitations
Dosage 20 g/day (or 0.3 g/kg/day)3-5 g/day (or 0.03 g/kg/day)- Increased muscle fiber number and hypertrophy- Reduced markers of muscle damage (e.g., Creatine Kinase)- Accelerated recovery of muscle strength post-exercise[3][4][15][16]
Duration 5-7 days≥ 4 weeks- Improved performance in high-intensity intermittent exercise- Potential improvements in cognitive function[3][5][8][[“]]

Table 2: Effects of Creatine Supplementation on Gene Expression and Cell Signaling

Gene/PathwayEffect of Creatine SupplementationConditionCitations
IGF-1 Increased mRNA expressionAt Rest[[“]][18]
GLUT-4 Increased mRNA expressionAt Rest[[“]][14]
Myosin Heavy Chains (I, IIA) Increased mRNA expressionAt Rest & Post-Exercise[[“]][14]
Akt/PKB Phosphorylation DecreasedAt Rest[[“]][14]
4E-BP1 Phosphorylation Decreased24h Post-Exercise[[“]][14]
mTOR Signaling Enhanced activation (via p70S6K)Post-Exercise[18][19]

Experimental Protocols

1. Protocol: Quantification of Creatine in Tissue Samples via HPLC

This protocol is adapted from methods for analyzing creatine compounds in biological tissues.[20]

  • 1. Tissue Homogenization:

    • a. Weigh approximately 50-100 mg of frozen tissue (e.g., skeletal muscle).

    • b. Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid.

    • c. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • d. Collect the supernatant and neutralize it with 2 M potassium carbonate.

  • 2. HPLC Analysis:

    • a. Column: Use a C18 reversed-phase column.

    • b. Mobile Phase: Employ a gradient elution. For example, a gradient of buffer A (e.g., 0.1 M potassium phosphate, pH 6.5) and buffer B (e.g., methanol).

    • c. Detection: Use a UV detector set to 210 nm.

    • d. Quantification: Run a standard curve with known concentrations of creatine. Calculate the concentration in samples by comparing peak areas to the standard curve.

  • 3. Data Normalization:

    • Express creatine concentration relative to tissue weight (e.g., nmol/mg wet weight) or total protein content of the homogenate.

2. Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol allows for the assessment of changes in signaling pathways like Akt/mTOR.[19]

  • 1. Protein Extraction:

    • a. Homogenize ~30 mg of tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • b. Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • c. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • 2. SDS-PAGE and Transfer:

    • a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • b. Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • c. Transfer the separated proteins to a PVDF membrane.

  • 3. Immunoblotting:

    • a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • b. Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt).

    • c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • 4. Analysis:

    • a. Quantify band density using software like ImageJ.

    • b. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Visualizations

Signaling Pathways and Workflows

Creatine's influence on the Akt/mTOR signaling pathway.

General experimental workflow for a long-term study.

References

Optimizing exercise protocols to study the efficacy of alpha-lipoic acid on muscle recovery.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of alpha-lipoic acid (ALA) on muscle recovery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of alpha-lipoic acid for muscle recovery studies?

A1: The optimal dosage of ALA can vary depending on the study design and objectives. Doses ranging from 200 mg to 1800 mg per day have been used in clinical studies for various applications.[1][2] For muscle recovery in athletes, a common dosage is 300 mg per day, sometimes split into two doses.[3][4] Some studies have used higher doses, such as 600 mg daily, which has been shown to be beneficial for increasing insulin (B600854) sensitivity and reducing blood sugar.[1] One study utilized a daily dose of 1200 mg for 10 days prior to exercise.[5] It is crucial to select a dosage based on a thorough review of existing literature and the specific research question.

Q2: When is the best time to administer alpha-lipoic acid in relation to the exercise protocol?

A2: The timing of ALA administration is a critical parameter. For chronic supplementation studies, ALA is typically given daily. In some protocols, it is administered twice daily, once before and once immediately after the training session.[3][4] Due to its antioxidant properties, it has been suggested that ALA should be consumed as far away from the workout period as possible to avoid blunting the beneficial metabolic stress from training that triggers muscle growth.[1] Researchers should consider the half-life of ALA and the specific mechanisms being investigated when determining the administration schedule.

Q3: What type of exercise protocol is most effective for inducing muscle damage to study the effects of alpha-lipoic acid?

A3: High-intensity resistance and endurance training are effective for inducing exercise-induced muscle damage (EIMD).[3][6] A common approach involves a combination of strength training sessions and endurance exercise. For example, a protocol could include multiple sets of barbell exercises (e.g., 3 sets of 8-12 repetitions at 70-80% intensity) combined with running sessions (e.g., a 10 km run).[3] Eccentric exercise protocols are also well-known for their ability to induce muscle damage and are a suitable model for these studies.[5][7] The choice of protocol should be tailored to the specific muscle groups and recovery markers being investigated.

Q4: What are the key biomarkers to measure for assessing muscle recovery and the efficacy of alpha-lipoic acid?

A4: A comprehensive panel of biomarkers is recommended to assess muscle recovery. These can be categorized as:

  • Muscle Damage Markers: Creatine (B1669601) kinase (CK) is a primary indicator of muscle damage.[5]

  • Inflammation Markers: Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and C-reactive protein (CRP) are important to measure.[3][8]

  • Oxidative Stress Markers: While some studies have not observed significant anti-oxidative effects of ALA on common markers,[3][9] assessing markers of oxidative stress is still recommended. This can include measuring levels of non-protein thiols, vitamin E, and nitrate/nitrite.[10][11][12]

  • Performance Metrics: Direct measures of muscle function, such as the one-repetition maximum (1RM) in exercises like the back squat, are crucial for assessing functional recovery.[3][4]

Q5: What are the primary signaling pathways modulated by alpha-lipoic acid in the context of muscle recovery?

A5: Alpha-lipoic acid has been shown to influence several key signaling pathways involved in inflammation and muscle metabolism. These include:

  • NF-κB Signaling Pathway: ALA can inhibit the nuclear factor kappa B (NF-κB) pathway, a major regulator of inflammatory responses, by modulating mitogen-activated protein kinase (MAPK) via the inhibitor of kappa B (IκB).[3]

  • PI3K/AKT Signaling Pathway: ALA has been demonstrated to regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for muscle protein synthesis and glucose uptake.[8]

  • TNF-α/JNK Signaling Pathway: ALA may also suppress the Tumor Necrosis Factor-alpha (TNF-α)/c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammatory processes and muscle atrophy.[8]

Troubleshooting Guides

Problem 1: No significant effect of alpha-lipoic acid on muscle recovery is observed.

Possible Cause Troubleshooting Step
Inadequate Dosage Review the literature for effective dosage ranges. Consider a dose-response study to determine the optimal concentration for your experimental model. Dosages in human studies have ranged from 300mg to 1200mg daily.[3][5]
Inappropriate Timing of Administration The timing of ALA supplementation relative to exercise is crucial. Consider that antioxidant supplementation too close to a workout might interfere with the natural adaptive responses to exercise.[1] Experiment with different administration schedules (e.g., further from the exercise bout, or only on non-training days).
Insufficient Exercise-Induced Muscle Damage The exercise protocol may not be intense enough to elicit a measurable level of muscle damage and subsequent recovery response. Increase the intensity, volume, or eccentric component of the exercise.[7]
High Inter-individual Variability Genetic factors and baseline nutritional status can influence the response to ALA. Ensure adequate sample size and consider stratifying participants based on relevant genetic markers or dietary habits.
Insensitive Outcome Measures The chosen biomarkers or performance tests may not be sensitive enough to detect subtle changes. Utilize a broader range of markers, including functional tests, inflammatory cytokines, and markers of oxidative stress.[3][8][10]

Problem 2: High variability in biomarker data.

Possible Cause Troubleshooting Step
Inconsistent Sample Collection and Processing Standardize all procedures for blood collection, processing, and storage. The timing of sample collection relative to the exercise bout and ALA administration is critical.[3][13]
Dietary Confounders Participants' diets can significantly impact inflammatory and oxidative stress markers. Implement a standardized diet for a period before and during the study, or at a minimum, require participants to maintain a consistent diet and record their food intake.
Circadian Rhythm Effects The levels of many biomarkers fluctuate throughout the day. Ensure that all sample collections are performed at the same time of day for all participants and across all time points.
Assay Variability Use validated and reliable assay kits and run samples in duplicate or triplicate to minimize technical variability. Include internal controls and standards in each assay run.

Data Presentation

Table 1: Summary of Human Studies on Alpha-Lipoic Acid and Muscle Recovery

Study Participants Exercise Protocol ALA Dosage Key Findings
Isenmann et al. (2020)[3][14]17 male resistance and endurance-trained athletesSingle training session and a 6-day high-intensity training week (resistance and endurance)150 mg single dose; 300 mg/day for 6 daysReduced muscle damage and inflammation in the chronic supplementation group; maintained back squat performance compared to placebo.[3][14] No significant anti-oxidative effects were observed.[3][14]
Zembron-Lacny et al. (2009)[5]Healthy male subjectsEccentric exercise1200 mg/day for 10 daysLowered creatine kinase activity during recovery compared to placebo.[5]

Table 2: Key Biomarker Changes with Alpha-Lipoic Acid Supplementation

Biomarker Effect of ALA Study Reference
Interleukin-6 (IL-6)↓ (significantly lower increase compared to placebo after chronic training)Isenmann et al. (2020)[3]
Creatine Kinase (CK)↓ (significantly lower peak at 24h post-exercise)Zembron-Lacny et al. (2009)[5]
1RM Back SquatMaintained (no significant decrease, unlike placebo group)Isenmann et al. (2020)[3]
TNF-αKo et al. (2023)[8]

Experimental Protocols

Detailed Methodology: Chronic High-Intensity Training Protocol

This protocol is based on the study by Isenmann et al. (2020).[3]

  • Participants: Resistance and endurance-experienced male athletes.

  • Design: A double-blind, randomized, placebo-controlled crossover trial.

  • Supplementation:

    • ALA Group: 300 mg of alpha-lipoic acid per day, administered in two doses (one before and one after training).[3][4]

    • Placebo Group: Received a matching placebo.

  • Exercise Protocol (6-day training week):

    • Four strength training sessions with two different training plans.

    • Each plan includes five barbell exercises with three sets of 8-12 repetitions at an intensity of 70-80% of 1RM.[3]

    • After every two strength training sessions, a 10 km run is performed with a maximum duration of 60 minutes.[3]

  • Data Collection Time Points:

    • T0: Baseline, before the training week.

    • T1a: 3 hours post the first training session.

    • T1b: 24 hours post the first training session.

    • T2: 7 days after the start of the protocol.[3][13]

  • Measurements:

    • Blood samples for analysis of muscle damage (CK), inflammation (IL-6, TNF-α), and oxidative stress markers.

    • Maximum performance in the back squat (1RM).[3]

Mandatory Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase (6 Days) cluster_data_collection Data Collection Participant_Recruitment Participant Recruitment (Resistance & Endurance Trained) Randomization Randomization Participant_Recruitment->Randomization Baseline_Testing Baseline Testing (T0) - Blood Draw - 1RM Back Squat Randomization->Baseline_Testing Supplementation Daily Supplementation - ALA (300mg/day) - Placebo Baseline_Testing->Supplementation Training High-Intensity Training - 4x Strength Sessions - 2x 10km Runs Supplementation->Training Post_Exercise_1 Post-Exercise Testing 1 (T1a: +3h, T1b: +24h) - Blood Draw Training->Post_Exercise_1 Post_Protocol Post-Protocol Testing (T2) - Blood Draw - 1RM Back Squat Training->Post_Protocol

Caption: Experimental workflow for a chronic ALA supplementation study.

NFkB_Signaling_Pathway ALA Alpha-Lipoic Acid MAPK MAPK ALA->MAPK modulates IkB IκB MAPK->IkB modulates NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation activates

Caption: ALA's modulation of the NF-κB inflammatory pathway.

PI3K_AKT_Signaling_Pathway ALA Alpha-Lipoic Acid PI3K PI3K ALA->PI3K enhances AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates MyoD MyoD AKT->MyoD enhances FOXO3 FOXO3 AKT->FOXO3 inhibits MyHC MyHC mTOR->MyHC activates MyoD->MyHC activates Muscle_Growth Muscle Growth & Protein Synthesis MyHC->Muscle_Growth Murf1 Murf1 FOXO3->Murf1 activates Muscle_Atrophy Muscle Atrophy Murf1->Muscle_Atrophy

Caption: The role of ALA in the PI3K/AKT muscle regulation pathway.

References

Methodological considerations for in vivo studies of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo studies with 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. Given the limited specific data on this molecule, the following information is based on established principles for in vivo studies of phosphonate (B1237965) analogs and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential therapeutic applications of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid that could guide the design of my in vivo studies?

While specific in vivo studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid are not extensively published, its structural components suggest several potential applications that can inform your experimental design. The phosphonate group is known for its affinity for bone tissue, suggesting applications in bone targeting for therapeutic or diagnostic purposes.[1] The guanidino group is structurally similar to creatine (B1669601) and arginine, which are involved in muscle function and energy metabolism.[2] Furthermore, phosphonate analogues have been investigated as N-methyl-D-aspartate (NMDA) antagonists, suggesting potential neurological applications.[3] Other research on phosphonate analogs has explored their utility as anticancer agents.[4]

Q2: What are the key initial steps in designing an in vivo study for a novel phosphonate compound like this?

A logical workflow for initiating in vivo studies with a novel compound is crucial. The process should begin with thorough characterization of the test article and progress through pharmacokinetic and toxicological assessments before moving into efficacy studies.

G cluster_preclinical In Vivo Study Workflow A Compound Characterization (Purity, Solubility, Stability) B Formulation Development A->B C Pilot Pharmacokinetic (PK) Study (Single Dose, Small Animal Model) B->C D Acute Toxicity Study (Dose Range Finding) C->D E Pharmacodynamic (PD) / Efficacy Study (Disease Model) D->E F Definitive PK/PD and Toxicology Studies E->F G cluster_pathways Potential Signaling Pathways A 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid B NMDA Receptor Modulation A->B Neurological Context C Bone Metabolism Regulation A->C Bone Targeting Context D Cell Cycle / Apoptosis A->D Oncology Context E Neuronal Signaling B->E F Osteoclast/Osteoblast Activity C->F G Tumor Cell Proliferation D->G

References

Validation & Comparative

Comparative analysis of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and creatine monohydrate on muscle phosphocreatine levels.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data between creatine (B1669601) monohydrate and 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. While creatine monohydrate is one of the most extensively studied ergogenic aids with a well-documented impact on muscle phosphocreatine (B42189), research on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is scarce, precluding a direct quantitative comparison based on clinical trial data.

This guide will, therefore, provide a detailed overview of the established effects of creatine monohydrate on muscle phosphocreatine levels, supported by extensive research. It will also present the currently available information on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, discuss its theoretical potential based on its chemical structure, and highlight the critical need for future research to substantiate any potential claims.

Creatine Monohydrate: A Proven Enhancer of Muscle Phosphocreatine

Creatine is a naturally occurring compound that plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapidly accessible reserve of high-energy phosphate (B84403) for the regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][3]

Supplementation with creatine monohydrate has been consistently shown to increase intramuscular creatine and phosphocreatine stores.[4][5][6] This enhancement of the phosphocreatine energy system leads to improved performance in short-duration, high-intensity exercises and promotes training adaptations such as increased strength and lean body mass.[5][7]

Quantitative Effects on Muscle Phosphocreatine

Numerous studies have quantified the impact of creatine monohydrate supplementation on muscle phosphocreatine levels. A typical loading phase, involving the ingestion of approximately 20 grams per day for 5-7 days, can maximally saturate muscle creatine stores.[4][6] This is followed by a maintenance phase of 3-5 grams daily to maintain elevated levels.[4][6] While specific percentages vary between individuals and study designs, research has consistently demonstrated a significant increase in muscle phosphocreatine content following supplementation. For instance, a standard loading protocol can increase the phosphocreatine/creatine ratio in skeletal muscle.[5]

ParameterEffect of Creatine Monohydrate Supplementation
Muscle Creatine Content Significant Increase
Muscle Phosphocreatine Stores Significant Increase[4][5]
ATP Resynthesis Capacity Enhanced, particularly during high-intensity exercise[4][5]
Performance in Short-Duration, High-Intensity Exercise Improved[6][7]
Mechanism of Action

The primary mechanism by which creatine monohydrate exerts its effects is through the creatine kinase (CK) reaction. In times of high energy demand, phosphocreatine donates its phosphate group to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP.[1][2] Conversely, during periods of rest, excess ATP is used to re-phosphorylate creatine into phosphocreatine.[2][3] By increasing the intramuscular pool of creatine, supplementation enhances the capacity of this buffering system.

2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid: A Novel Compound with Limited Data

In stark contrast to the wealth of data on creatine monohydrate, there is a significant lack of publicly available scientific literature and clinical trials specifically evaluating the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on muscle phosphocreatine levels in humans.

Structural and Theoretical Considerations

Chemically, 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid shares structural similarities with both creatine and arginine derivatives.[8] The presence of a guanidine (B92328) group, as in creatine, suggests a potential role in energy metabolism.[8] The phosphonic acid group is noted for its stability and bioavailability, which could theoretically enhance the delivery of the active components of the molecule.[8]

Preliminary in vitro studies on related molecules suggest potential benefits in supporting cellular energy metabolism.[8] However, it is crucial to emphasize that these are not direct studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and its effect on muscle phosphocreatine. Without dedicated research, any claims regarding its efficacy remain speculative.

ParameterEffect of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid
Muscle Creatine Content Data not available
Muscle Phosphocreatine Stores Data not available
ATP Resynthesis Capacity Data not available
Performance in Short-Duration, High-Intensity Exercise Data not available

Experimental Protocols

Measurement of Muscle Phosphocreatine

A common and non-invasive method for measuring muscle phosphocreatine levels is Phosphorus magnetic resonance spectroscopy (³¹P-MRS) .

Methodology:

  • Subject Preparation: The subject is positioned within the bore of a magnetic resonance imaging (MRI) scanner. A surface coil is placed over the muscle of interest (e.g., gastrocnemius).

  • Data Acquisition: Localized ³¹P-MRS spectra are acquired at rest to establish baseline levels of phosphocreatine, inorganic phosphate (Pi), and ATP.

  • Exercise Protocol: The subject performs a standardized exercise protocol within the MRI scanner, designed to deplete phosphocreatine stores.

  • Post-Exercise Data Acquisition: Spectra are continuously acquired during the recovery period to measure the rate of phosphocreatine resynthesis.

  • Data Analysis: The relative concentrations of phosphocreatine and other phosphorus-containing metabolites are quantified from the spectra.

Visualizations

Signaling Pathway of Creatine in Muscle Cells```dot

Creatine_Pathway cluster_blood Bloodstream cluster_muscle Muscle Cell Creatine_Blood Creatine Creatine_Transporter Creatine Transporter (SLC6A8) Creatine_Blood->Creatine_Transporter Uptake Creatine_Muscle Intramuscular Creatine Creatine_Transporter->Creatine_Muscle CK Creatine Kinase (CK) Creatine_Muscle->CK PCr Phosphocreatine (PCr) PCr->CK ATP_ADP ATP <-> ADP CK->ATP_ADP Phosphate Transfer

Caption: A typical workflow for a clinical trial assessing muscle phosphocreatine.

Conclusion

The existing body of scientific evidence overwhelmingly supports the efficacy of creatine monohydrate in increasing muscle phosphocreatine levels, which translates to tangible benefits in physical performance. The mechanisms of action and the protocols for its use are well-established and have been validated by decades of research.

Conversely, 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid remains a compound of theoretical interest. While its chemical structure suggests a potential role in cellular energy metabolism, there is a critical absence of experimental data to support any claims of it being a viable alternative or superior to creatine monohydrate for enhancing muscle phosphocreatine. Therefore, for researchers, scientists, and drug development professionals, creatine monohydrate remains the benchmark for interventions targeting the phosphocreatine system. Future well-designed clinical trials are essential to determine the safety, efficacy, and mechanism of action of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid before any definitive comparisons can be made.

References

A comparative study of alpha-lipoic acid versus other antioxidants on exercise-induced oxidative stress.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Strenuous physical exercise, while beneficial for overall health, transiently increases the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This guide provides a comparative analysis of alpha-lipoic acid (ALA) versus other common antioxidants—Vitamin C, Vitamin E, Coenzyme Q10 (CoQ10), and N-acetylcysteine (NAC)—in their ability to counteract exercise-induced oxidative stress. The following sections present quantitative data from key studies, detailed experimental methodologies, and visual representations of relevant biological pathways to offer an objective comparison for research and development applications.

Quantitative Comparison of Antioxidant Effects

The efficacy of alpha-lipoic acid in comparison to other antioxidants on key biomarkers of oxidative stress and muscle damage is summarized below. The data highlights the percentage change or absolute values of markers such as malondialdehyde (MDA), protein carbonyls (PC), and creatine (B1669601) kinase (CK) following antioxidant supplementation in the context of exercise.

AntioxidantStudy PopulationExercise ProtocolDosageDurationOxidative Stress MarkerResultsReference
Alpha-Lipoic Acid Trained MenIsometric/Isokinetic Quadriceps Effort600 mg/day8 daysPlasma TBARS (Lipid Peroxidation)↓ >30% (Resting & Post-exercise) vs. Control[1]
Plasma Protein Carbonyls↓ >30% (Resting & Post-exercise) vs. Control[1]
Erythrocyte GSH (Glutathione)↑ 40% (Post-exercise) vs. Control[1]
Vitamin C Healthy Males30-min run at 75% VO2max1000 mg/day2 weeksPlasma Protein CarbonylsAttenuated exercise-induced increase in a dose-dependent manner[2]
Plasma TBARS (Lipid Peroxidation)No significant effect[2]
Vitamin E Untrained Leisure HorsesAcute Moderate Exercise1.8 IU/kg/day14 daysLipid Peroxidation ProductsReduced concentrations[3]
Vitamin E + ALA RatsIn situ muscle stimulation10,000 IU VE/kg diet + 1.65 g/kg ALA8 weeksContraction-induced Lipid PeroxidationReduced magnitude in tibialis anterior muscle[4]
Coenzyme Q10 Trained AthletesVarious10-600 mg/day1 day - 12 weeksMalondialdehyde (MDA) Significantly[1][3]
Creatine Kinase (CK) Significantly[1]
Lactate (B86563) Dehydrogenase (LDH) Significantly[1]
N-acetylcysteine (NAC) Physically Active MalesNot specified1200 mg/day8 daysPlasma TBARS (Lipid Peroxidation)↓ >30% [5]
Plasma Protein Carbonylation↓ >30% [5]
Plasma Total Antioxidant Status (TAS)↑ 38% [5]
ALA vs. NAC Physically Active MalesNot specified600 mg/day ALA vs. 1200 mg/day NAC8 daysPlasma Total Antioxidant Status (TAS)NAC showed a fourfold higher increase than ALA[5]
Reduced Glutathione (B108866) (GSH)NAC ↑ 33% , ALA showed no change[5]

Experimental Protocols

Detailed methodologies from key comparative studies are provided below to allow for replication and further investigation.

Study 1: Alpha-Lipoic Acid Supplementation in Trained Men
  • Objective: To assess the antioxidant action of alpha-lipoic acid in trained men exposed to muscle-damaging exercise.

  • Participants: Thirteen trained and twenty untrained healthy men.

  • Supplementation Protocol: Trained men were randomly assigned to a control group or an ALA group (600 mg/day for 8 days).

  • Exercise Protocol: Participants performed an isometric/isokinetic effort of the quadriceps muscles.

  • Biochemical Analysis: Blood samples were analyzed for erythrocyte levels of glutathione (GSH), glutathione reductase (GR), glutathione peroxidase (GPx), and plasma levels of thiobarbituric acid reactive substances (TBARS) and protein carbonyls (PC).

  • Reference: [1]

Study 2: Direct Comparison of N-acetylcysteine and α-Lipoic Acid
  • Objective: To compare the antioxidant and hematological properties of NAC and ALA in physically active males.

  • Participants: Twenty-eight healthy trained males.

  • Supplementation Protocol: Participants were randomly assigned to one of four groups: control for NAC, control for ALA, NAC (1200 mg/day), and ALA (600 mg/day) for 8 days.

  • Biochemical Analysis: Blood samples were analyzed for plasma total antioxidant status (TAS), protein carbonylation (PC), lipid peroxidation (TBARS), reduced glutathione (GSH), and hematological parameters.

  • Reference: [5]

Study 3: Coenzyme Q10 Supplementation in Athletes
  • Objective: To conduct a meta-analysis of randomized controlled trials on the effects of CoQ10 supplementation on markers of oxidative stress and muscle damage in athletes.

  • Study Design: A systematic review and meta-analysis of 17 randomized controlled trials.

  • Participants: 440 athletes across the included studies.

  • Supplementation Protocol: Daily doses of CoQ10 ranged from 10 mg to 600 mg, with trial durations from 1 day to 12 weeks.

  • Biochemical Analysis: The primary outcomes measured were malondialdehyde (MDA), total antioxidant capacity (TAC), lactate dehydrogenase (LDH), and creatine kinase (CK).

  • Reference: [1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in exercise-induced oxidative stress and a typical experimental workflow for such a comparative study.

G Exercise Strenuous Exercise ROS ↑ Reactive Oxygen Species (ROS) Exercise->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., SOD, GPx, Catalase) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Enhanced Cellular Protection ↓ Oxidative Stress AntioxidantEnzymes->CellularProtection ALA Alpha-Lipoic Acid ALA->ROS Direct Scavenging ALA->Nrf2 Activation OtherAntioxidants Other Antioxidants (Vit C, Vit E, CoQ10, NAC) OtherAntioxidants->ROS Scavenging

Caption: Nrf2 signaling pathway in response to exercise and antioxidant intervention.

G start Participant Recruitment (Trained/Untrained Individuals) randomization Randomization start->randomization group_ala Group 1: Alpha-Lipoic Acid Supplementation randomization->group_ala group_other Group 2: Other Antioxidant Supplementation (e.g., Vitamin C, E, CoQ10, NAC) randomization->group_other group_placebo Group 3: Placebo randomization->group_placebo exercise_protocol Standardized Exercise Protocol group_ala->exercise_protocol group_other->exercise_protocol group_placebo->exercise_protocol blood_sampling Blood Sampling (Pre- and Post-Exercise) exercise_protocol->blood_sampling biomarker_analysis Biomarker Analysis (MDA, PC, CK, GSH, etc.) blood_sampling->biomarker_analysis data_analysis Statistical Data Analysis and Comparison biomarker_analysis->data_analysis end Conclusion on Comparative Efficacy data_analysis->end

Caption: A typical experimental workflow for a comparative antioxidant study.

Discussion and Conclusion

The compiled data suggests that alpha-lipoic acid is a potent antioxidant capable of significantly reducing markers of both lipid peroxidation and protein oxidation following strenuous exercise.[1] A key advantage of ALA is its ability to act in both aqueous and lipid environments and to regenerate other endogenous antioxidants, including glutathione.[2][6]

In a direct comparison with N-acetylcysteine, while both antioxidants effectively reduced markers of oxidative damage, NAC demonstrated a superior ability to increase plasma total antioxidant status and, notably, to elevate levels of reduced glutathione.[5] This suggests that for applications specifically targeting the replenishment of glutathione stores, NAC may be a more direct agent.

Coenzyme Q10 also shows significant promise in mitigating exercise-induced oxidative stress and muscle damage, with studies indicating notable reductions in MDA, CK, and LDH.[1][3] Vitamin C appears effective in reducing protein oxidation but may not have a significant impact on lipid peroxidation.[2] Vitamin E has been shown to reduce lipid peroxidation products.[3]

The synergistic effects of ALA when combined with other antioxidants, such as Vitamin E, have also been noted, leading to a reduction in contraction-induced lipid peroxidation.[4] This suggests that combination therapies may offer a broader spectrum of protection.

References

Efficacy Comparison of Alpha-Lipoic Acid Isomers on Muscle Glucose Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alpha-lipoic acid (ALA), an essential mitochondrial cofactor, has garnered significant attention for its therapeutic potential, particularly in managing conditions associated with insulin (B600854) resistance.[1][2] ALA exists as two stereoisomers (enantiomers): R-(+)-lipoic acid (R-LA) and S-(-)-lipoic acid (S-LA).[3] While most commercial supplements provide a racemic mixture (50/50 R-LA and S-LA), only R-LA is endogenously synthesized and serves as a cofactor for mitochondrial enzymes.[3] This guide provides an objective comparison of the efficacy of R-LA and S-LA on skeletal muscle glucose uptake, supported by experimental data, detailed protocols, and mechanistic diagrams for an audience of researchers and drug development professionals.

Quantitative Data Comparison

Experimental evidence, primarily from studies on insulin-resistant animal models, demonstrates a clear superiority of the R-isomer in enhancing muscle glucose metabolism. The S-isomer shows minimal to no beneficial effects and, in some instances, may even be counterproductive.[4][5]

A pivotal study by Streeper et al. (1997) in obese Zucker rats, a model for insulin resistance, provides a direct comparison of the chronic effects of R-LA and S-LA.[4] The key findings are summarized below.

Table 1: Chronic Effects of R-LA vs. S-LA on Glucose Metabolism in Insulin-Resistant Skeletal Muscle

ParameterObese Control (Vehicle)Chronic R-(+)-LA TreatmentChronic S-(-)-LA Treatment
Insulin-Stimulated Glucose Transport (2-DG Uptake) Baseline+65% improvement+29% improvement
Insulin-Stimulated Glycogen (B147801) Synthesis Baseline+26% increaseNo significant increase
Insulin-Stimulated Glucose Oxidation Baseline+33% enhancementNo significant increase
Plasma Insulin Levels Baseline-17% reduction+15% increase
Plasma Free Fatty Acid (FFA) Levels Baseline-35% reductionNo significant effect
GLUT-4 Transporter Protein Level BaselineNo significant change-19% reduction

Data sourced from Streeper et al., Am J Physiol, 1997.[4] The study involved chronic (10-day) intraperitoneal administration of the isomers to obese Zucker rats.

Acute Effects: The same study also found that an acute, single dose of R-LA increased insulin-mediated 2-deoxyglucose (2-DG) uptake by 64%, whereas S-LA had no significant immediate effect.[4]

Mechanisms of Action: Signaling Pathways

The differential effects of R-LA and S-LA are rooted in their stereospecific interactions with cellular signaling pathways that regulate glucose transport. R-LA enhances glucose uptake primarily by activating two key pathways: the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway. Both pathways converge on the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, making glucose available for transport into muscle cells.[3][5][6][7]

  • Insulin Signaling Pathway: R-LA has been shown to activate elements of the insulin signaling cascade, including the insulin receptor and phosphatidylinositol 3-kinase (PI3K).[3][5] This PI3K-dependent mechanism is crucial for GLUT4 translocation.[5]

  • AMPK Pathway: ALA is a known activator of AMPK, a critical cellular energy sensor.[6][7][8] Activated AMPK can stimulate GLUT4 translocation independently of the initial steps of the insulin signaling pathway, providing an alternative route to increase glucose uptake.[2][5]

S-LA is significantly less effective at stimulating these pathways, leading to its diminished impact on glucose metabolism.[4][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4_pm GLUT4 Glucose_in Glucose Uptake GLUT4_pm->Glucose_in Facilitates RLA R-Lipoic Acid RLA->PI3K Activates AMPK AMPK RLA->AMPK Activates SLA S-Lipoic Acid SLA->PI3K Weak/No Effect SLA->AMPK Weak/No Effect Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation AMPK->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocates to Plasma Membrane

Caption: Signaling pathways for R-LA-mediated glucose uptake.

Experimental Protocols

The assessment of muscle glucose uptake is a critical procedure in metabolic research. The following is a generalized protocol for the ex vivo 2-deoxyglucose uptake assay in isolated rodent skeletal muscle, based on methodologies described in the literature.[4]

Protocol: Ex Vivo 2-Deoxyglucose (2-DG) Uptake Assay
  • Animal Preparation & Muscle Isolation:

    • Animals (e.g., Wistar or Zucker rats) are treated with the test compounds (R-LA, S-LA, or vehicle) for the specified duration (acute or chronic).

    • Animals are anesthetized, and skeletal muscles suitable for in vitro incubation (e.g., epitrochlearis or soleus) are carefully dissected.

    • Muscles are mounted on clips at their resting length to maintain viability.

  • Pre-incubation:

    • Muscles are pre-incubated for 10-60 minutes in a gassed (95% O₂, 5% CO₂) Krebs-Henseleit buffer (KHB) containing a baseline substrate like pyruvate. This step allows the muscle to equilibrate.

  • Insulin Stimulation:

    • Muscles are transferred to fresh KHB containing the desired concentration of insulin (e.g., 13.3 nM) or no insulin (basal group) for a period of 30-60 minutes.[4] The test isomers (R-LA or S-LA) can also be present in this buffer if their direct acute effects are being studied.

  • Glucose Uptake Measurement:

    • Muscles are moved to a final incubation medium containing KHB, insulin (if required), and a radiolabeled glucose analog, typically [³H]2-deoxyglucose, along with an extracellular space marker like [¹⁴C]mannitol.

    • Incubation proceeds for 10-20 minutes, during which [³H]2-DG is transported into the muscle cells.

  • Termination and Processing:

    • The uptake process is terminated by quickly removing the muscles, blotting them dry, and flash-freezing them in liquid nitrogen.

    • The frozen muscle is weighed and then dissolved (digested) in a strong base (e.g., 1 M NaOH) overnight.

  • Scintillation Counting and Calculation:

    • A portion of the muscle digest is added to a scintillation cocktail.

    • The radioactivity corresponding to ³H and ¹⁴C is measured using a dual-channel liquid scintillation counter.

    • The extracellular space is calculated from the [¹⁴C]mannitol counts and subtracted from the total [³H]2-DG counts to determine the specific intracellular glucose transport rate.

G cluster_workflow Experimental Workflow A 1. Muscle Dissection (e.g., Epitrochlearis) B 2. Pre-incubation (KHB Buffer) A->B C 3. Insulin Stimulation (+/- Isomers) B->C D 4. Glucose Uptake Assay (Add [³H]2-DG & [¹⁴C]Mannitol) C->D E 5. Wash & Freeze (Liquid N₂) D->E F 6. Muscle Digestion (NaOH) E->F G 7. Scintillation Counting (Measure ³H & ¹⁴C) F->G H 8. Calculate Uptake Rate G->H

Caption: Workflow for ex vivo muscle glucose uptake measurement.

Conclusion and Implications

The experimental data unequivocally indicate that R-lipoic acid is the biologically active isomer responsible for the beneficial effects of ALA on muscle glucose metabolism. R-LA significantly enhances insulin-stimulated glucose transport, glycogen synthesis, and glucose oxidation in insulin-resistant skeletal muscle.[4] In contrast, S-lipoic acid is largely ineffective and may even have detrimental effects on GLUT-4 protein levels and plasma insulin.[4]

For researchers and drug development professionals, these findings underscore the importance of stereochemistry in the biological activity of alpha-lipoic acid. The use of pure R-LA, rather than a racemic mixture, is likely to yield more potent and reliable therapeutic effects in the context of improving insulin sensitivity and muscle glucose uptake. Future research and clinical applications should focus on the R-enantiomer to maximize therapeutic benefit.

References

Cross-Validation of In Vitro and In Vivo Findings for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid (Creatinol O-Phosphate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo findings for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, more commonly known as Creatinol O-Phosphate (COP). This synthetic analogue of creatine (B1669601) has been investigated for its cardioprotective and performance-enhancing properties. This document aims to provide an objective analysis of its performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Overview of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid (Creatinol O-Phosphate)

Creatinol O-Phosphate (COP), with the chemical name N-methyl-N-(beta-hydroxyethyl) guanidine (B92328) O-phosphate, was initially developed as a cardioprotective agent for the treatment of arrhythmias and to improve cardiac performance.[1] Unlike creatine, COP is resistant to cyclization, a process that renders creatine inactive.[1] Its proposed mechanisms of action include prolonging anaerobic glycolysis, acting as an intracellular buffer to prevent a drop in pH, and supporting cellular energy metabolism, particularly in muscle tissues.[1][2][3][4]

Comparative Data Presentation

While extensive quantitative data from head-to-head comparative studies are limited in the public domain, the following tables summarize the key findings from in vitro and in vivo studies on Creatinol O-Phosphate.

Table 1: Summary of In Vitro Findings for Creatinol O-Phosphate

Assay/Model Key Findings Putative Mechanism of Action Reference
Isolated Rat Heart (Hypoxia/Ischemia Model)Improved recovery of contractility after reoxygenation.Cardioprotective effect, potentially through action on anaerobic glycolysis.[5]
Aconitine-Induced Arrhythmia in Guinea-Pig AtriaDelayed onset of arrhythmias.Anti-arrhythmic activity.[6]
Isolated Cardiac Tissue ExperimentsPreserved contractile behavior during experimental ischemia.Intracellular buffering and stabilization of cellular membranes.[7]

Table 2: Summary of In Vivo Findings for Creatinol O-Phosphate

Animal Model Key Findings Observed Effects Reference
Chloroform-Induced Ventricular Fibrillation in MiceDemonstrated antagonizing activity against ventricular fibrillation.Anti-arrhythmic and cardioprotective.[6]
Human Clinical Tolerance Study (Intravenous)Well-tolerated at doses up to 3060 mg with no significant side effects on arterial pressure, heart rate, or ECG.Increased blood phosphate (B84403) and urinary excretion of phosphate and creatinine.[8]
Patients with Inadequate Coronary CirculationNo definitive clinical outcomes reported in the available abstract.Investigated for therapeutic potential in cardiac patients.[9]

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature, providing a framework for understanding the methodologies used to evaluate Creatinol O-Phosphate.

In Vitro Isolated Heart Perfusion (Langendorff Setup)

This protocol is a standard method for studying the effects of compounds on the intrinsic mechanical and electrical function of the heart in a controlled ex vivo environment.

  • Animal Preparation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).

  • Data Acquisition: A balloon catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure. Heart rate and coronary flow are also monitored continuously.

  • Experimental Conditions: After a stabilization period, the heart is subjected to a period of hypoxia or ischemia (by stopping the perfusion or reducing oxygen content).

  • Drug Administration: Creatinol O-Phosphate is added to the perfusion buffer at desired concentrations before, during, or after the hypoxic/ischemic period.

  • Endpoint Measurement: The recovery of contractile function (e.g., left ventricular developed pressure, rate of pressure change) upon reoxygenation is measured and compared between treated and untreated hearts.[5]

In Vivo Model of Chemically-Induced Arrhythmias

This protocol is used to assess the anti-arrhythmic potential of a compound in a living organism.

  • Animal Model: Male Swiss albino mice are used for the study.

  • Induction of Arrhythmia: Ventricular fibrillation is induced by the administration of chloroform.

  • Drug Administration: Creatinol O-Phosphate is administered to the test group of animals, typically via intraperitoneal or intravenous injection, prior to the induction of arrhythmia. A control group receives a vehicle.

  • Observation: The incidence and duration of ventricular fibrillation are observed and recorded for both the treated and control groups.

  • Data Analysis: The protective effect of the compound is determined by its ability to prevent or reduce the occurrence of fatal arrhythmias compared to the control group.[6]

Visualization of Pathways and Workflows

Signaling Pathway

cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 Metabolic Shift cluster_2 Creatinol O-Phosphate Intervention cluster_3 Cellular Outcomes Hypoxia Hypoxia Anaerobic_Glycolysis Anaerobic Glycolysis Hypoxia->Anaerobic_Glycolysis induces Lactic_Acid Lactic Acid Accumulation Anaerobic_Glycolysis->Lactic_Acid Improved_Contractility Improved Contractility pH_Drop Intracellular pH Drop Lactic_Acid->pH_Drop ATP_Depletion ATP Depletion pH_Drop->ATP_Depletion COP Creatinol O-Phosphate COP->Anaerobic_Glycolysis prolongs COP->pH_Drop buffers Maintained_Function Maintained Cellular Function COP->Maintained_Function Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Maintained_Function->Improved_Contractility

Caption: Proposed mechanism of Creatinol O-Phosphate in mitigating cellular stress.

Experimental Workflow

Start Start Animal_Prep Animal Preparation (Rat) Start->Animal_Prep Heart_Isolation Heart Isolation Animal_Prep->Heart_Isolation Langendorff_Setup Langendorff Perfusion Setup Heart_Isolation->Langendorff_Setup Stabilization Stabilization Period Langendorff_Setup->Stabilization Baseline_Recording Baseline Data Recording Stabilization->Baseline_Recording Induce_Ischemia Induce Ischemia/Hypoxia Baseline_Recording->Induce_Ischemia Drug_Admin Administer Creatinol O-Phosphate Induce_Ischemia->Drug_Admin Reperfusion Reperfusion/Reoxygenation Drug_Admin->Reperfusion Data_Collection Post-Ischemia Data Collection Reperfusion->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis End End Analysis->End

Caption: Workflow for in vitro isolated heart perfusion experiment.

Logical Relationship

cluster_0 In Vitro Studies cluster_1 In Vivo Validation In_Vitro_Hypothesis Hypothesis Generation: Cardioprotective & Anti-arrhythmic Effects In_Vitro_Data Data: Improved Contractility in Isolated Hearts, Delayed Arrhythmia Onset In_Vitro_Hypothesis->In_Vitro_Data tested by In_Vivo_Testing In Vivo Models: Chemically-Induced Arrhythmias, Clinical Tolerance In_Vitro_Data->In_Vivo_Testing informs In_Vivo_Confirmation Confirmation: Reduced Ventricular Fibrillation, Good Safety Profile In_Vivo_Testing->In_Vivo_Confirmation validates In_Vivo_Confirmation->In_Vitro_Hypothesis supports

Caption: Cross-validation of in vitro and in vivo findings for Creatinol O-Phosphate.

References

Head-to-head comparison of Aplodan with other commercially available muscle-building supplements.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The pursuit of strategies to enhance skeletal muscle mass and strength is a cornerstone of research in sports science, aging, and the management of catabolic disease states. While the discontinued (B1498344) supplement Aplodan once claimed to activate "dormant muscle fibers" through its active ingredients, creatinol-o-phosphate and alpha-lipoic acid, a lack of robust, peer-reviewed clinical data and its withdrawal from the market necessitate a shift in focus to supplements with well-established efficacy and a wealth of scientific literature.[1][2][3][4][5] This guide provides a head-to-head comparison of four widely available and extensively studied muscle-building supplements: Creatine (B1669601) Monohydrate, Whey Protein, Branched-Chain Amino Acids (BCAAs), and β-Hydroxy β-Methylbutyrate (HMB).

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each supplement's mechanism of action, supported by quantitative data from human clinical trials and detailed experimental protocols for key assessments.

Comparative Analysis of Muscle-Building Supplements

The efficacy of a muscle-building supplement is determined by its ability to positively influence the net protein balance, favoring muscle protein synthesis (MPS) over muscle protein breakdown (MPB). The supplements discussed herein achieve this through distinct yet sometimes overlapping mechanisms.

Creatine Monohydrate is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis. By increasing intramuscular phosphocreatine (B42189) stores, it enhances the capacity for rapid ATP regeneration during high-intensity exercise, allowing for greater training volume and intensity, which are potent stimuli for muscle hypertrophy.[6][7] Furthermore, creatine supplementation has been shown to directly influence anabolic signaling pathways, including the Akt/mTOR pathway.[7][8][9][10]

Whey Protein is a high-quality, rapidly digestible protein source derived from milk. It provides a rich source of essential amino acids (EAAs), particularly leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of muscle protein synthesis.[11][12][13] Ingestion of whey protein following resistance exercise provides the necessary building blocks for muscle repair and growth.

Branched-Chain Amino Acids (BCAAs) , comprising leucine, isoleucine, and valine, are essential amino acids that are key components of muscle protein. Leucine, in particular, acts as a signaling molecule to stimulate the mTOR pathway.[14][15][16][17] However, the efficacy of BCAA supplementation in isolation is a subject of debate, as the availability of all essential amino acids is necessary for sustained muscle protein synthesis.[[“]][19][20][21]

β-Hydroxy β-Methylbutyrate (HMB) is a metabolite of the amino acid leucine. Its primary proposed mechanisms of action are the inhibition of muscle protein breakdown by down-regulating the ubiquitin-proteasome pathway and the stimulation of muscle protein synthesis through the mTOR pathway.[[“]][23][24][25][26]

Quantitative Data Comparison

The following tables summarize the quantitative effects of each supplement on key muscle-building outcomes from human clinical trials.

Table 1: Effects on Lean Body Mass and Muscle Thickness

SupplementStudy PopulationDurationDosageChange in Lean Body Mass (LBM)Change in Muscle ThicknessCitation(s)
Creatine Monohydrate Older Adults (≥50 years)7-52 weeks3-5 g/day (some with loading phase)+1.37 kg (mean difference vs. placebo)Not consistently reported[6]
Healthy Adults (<50 years)4-11 weeks5-7 g/day (with loading phase)+1.14 kg (mean difference vs. placebo)Not specified[27]
Whey Protein Young Healthy Adults12 weeks25 g/day Significant increase vs. baseline (no significant difference vs. placebo)Significant increase in Vastus Intermedius at 50% length[11]
Healthy Men (20s-30s)4 weeks20 g/day Significant increase vs. placeboNot specified[12]
BCAAs Young, resistance-trained malesPost-exercise5.6 gNot reported for LBMNot reported[21]
HMB Untrained individuals12 weeks3 g/day (HMB-FA)Significant increase vs. placeboSignificant increase in quadriceps thicknessNot specified

Table 2: Effects on Muscular Strength

SupplementStudy PopulationDurationDosageChange in Upper Body Strength (e.g., Chest Press)Change in Lower Body Strength (e.g., Leg Press)Citation(s)
Creatine Monohydrate Older Adults (≥50 years)7-52 weeks3-5 g/day (some with loading phase)Standardized Mean Difference (SMD) = 0.35 vs. placeboSMD = 0.24 vs. placebo[6]
Whey Protein Young Healthy Adults12 weeks25 g/day No significant effect vs. placeboNo significant effect vs. placebo[11]
BCAAs Not typically associated with direct strength gains in isolation----
HMB Resistance-trained individuals12 weeks3 g/day (HMB-FA)Significant increase vs. placeboSignificant increase vs. placeboNot specified

Experimental Protocols

Measurement of Muscle Protein Synthesis (MPS) using Stable Isotope Tracers

The direct incorporation of a labeled amino acid into muscle protein is the gold standard for measuring MPS.[28]

Methodology:

  • Tracer Infusion: A primed constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously.[29][30][31][32]

  • Muscle Biopsies: Muscle tissue samples are obtained from the vastus lateralis muscle at baseline and at several time points post-infusion and/or after an intervention (e.g., supplement ingestion, exercise).

  • Sample Processing: The muscle tissue is processed to separate intracellular free amino acids and muscle proteins.

  • Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid is measured in the intracellular free amino acid pool (precursor enrichment) and in the muscle protein using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the rate of MPS, is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_ic * t) * 100, where E_p2 and E_p1 are the protein-bound tracer enrichments at two time points, E_ic is the mean intracellular precursor enrichment, and t is the time between biopsies.

Assessment of Muscular Strength: One-Repetition Maximum (1-RM) Testing

The 1-RM test is the gold standard for assessing maximal dynamic strength.[33][34][35][36][37]

Methodology:

  • Warm-up: The participant performs a general warm-up followed by a specific warm-up for the exercise being tested (e.g., bench press, squat) with a light load for 5-10 repetitions.

  • Progressive Loading: After a rest period, the load is progressively increased, and the participant performs a single repetition. Rest periods of 3-5 minutes are provided between attempts.

  • Determining the 1-RM: The load is increased until the participant can no longer complete a single repetition with proper form. The last successfully lifted weight is recorded as the 1-RM. The 1-RM should ideally be reached within 3-5 attempts to minimize fatigue.

  • Safety: A trained spotter should be present for all 1-RM attempts.

Body Composition Assessment: Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a widely used and reliable method for measuring body composition, including lean body mass, fat mass, and bone mineral density.

Methodology:

  • Participant Preparation: The participant lies supine on the DEXA scanner bed in a standardized position. All metallic objects are removed.

  • Scanning: The scanner arm passes over the participant's body, emitting low-dose X-rays at two different energy levels.

  • Data Analysis: The differential attenuation of the X-rays by different tissues allows for the quantification of bone mineral, fat, and lean soft tissue. Specialized software is used to analyze the scan and provide detailed body composition data.

Signaling Pathways and Mechanisms of Action

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[38][39][40][41][42] In skeletal muscle, the mTORC1 complex integrates signals from growth factors (e.g., insulin, IGF-1) and amino acids to control muscle protein synthesis.

mTOR_Pathway

  • Whey Protein and BCAAs: Provide leucine, which directly activates mTORC1.[14][15]

  • HMB: Stimulates mTORC1, although the exact mechanism may differ from that of leucine.[[“]][23][25][43]

  • Creatine: May enhance Akt/mTOR signaling, potentially through increased IGF-1 expression.[8][9]

Experimental Workflow for a Muscle Supplementation Study

Experimental_Workflow

Conclusion

While the allure of "dormant muscle fiber activation" as claimed by the discontinued supplement this compound remains scientifically unsubstantiated, a robust body of evidence supports the efficacy of other commercially available supplements in promoting muscle growth and strength. Creatine Monohydrate and Whey Protein stand out as the most consistently effective supplements, with their mechanisms of action and performance benefits well-documented in the scientific literature. HMB also shows promise, particularly in untrained individuals and specific clinical populations, while the benefits of BCAA supplementation in isolation appear to be less pronounced compared to the consumption of a complete protein source. For researchers and drug development professionals, a thorough understanding of the distinct mechanisms, quantitative effects, and appropriate experimental methodologies is crucial for advancing the science of muscle hypertrophy and developing novel therapeutic strategies.

References

A Comparative Analysis of Alpha-Lipoic Acid and Metformin on AMPK Activation in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of alpha-lipoic acid (ALA) and metformin (B114582) reveals distinct yet convergent pathways in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis in skeletal muscle. Both compounds are lauded for their therapeutic potential in metabolic diseases, largely attributed to their ability to stimulate AMPK. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to AMPK in Skeletal Muscle Metabolism

AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways. In skeletal muscle, AMPK activation enhances glucose uptake and fatty acid oxidation, processes vital for maintaining metabolic health. The activation of AMPK is a key therapeutic target for conditions such as type 2 diabetes and insulin (B600854) resistance.

Mechanisms of Action: A Head-to-Head Comparison

While both ALA and metformin culminate in AMPK activation, their upstream mechanisms differ significantly.

Metformin , a biguanide (B1667054) drug, primarily acts by inhibiting Complex I of the mitochondrial respiratory chain.[1][2] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This elevated ratio allosterically activates AMPK.[3]

Alpha-lipoic acid , a naturally occurring antioxidant, is understood to activate AMPK through a mechanism involving an increase in intracellular calcium levels, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK.[4] Some studies also suggest that ALA's antioxidant properties may play a role in its metabolic effects.[5]

Comparative Effects on AMPK Activation and Downstream Signaling

Experimental evidence from various studies highlights the nuanced differences in the efficacy and downstream consequences of AMPK activation by ALA and metformin.

Quantitative Comparison of AMPK Activation
CompoundModel SystemConcentrationDurationFold Increase in p-AMPK/AMPKReference
Alpha-Lipoic Acid C2C12 myotubes200 µM6 hoursDose-dependent increase[6]
C2C12 cells1000 µM2 hoursSignificant increase[5]
Skeletal muscle of aged mice0.75% in drinking water1 monthSignificant increase[5]
Metformin Isolated rat epitrochlearis musclesNot specifiedNot specifiedSignificant increase[7]
Skeletal muscle of type 2 diabeticsTherapeutic doses10 weeksSignificant increase in AMPK α2 activity[8]
Mouse soleus muscle150 mg/kg (oral gavage)2-10 hoursSignificant increase[2]

Note: A direct quantitative comparison is challenging due to variations in experimental models, concentrations, and treatment durations across studies.

Impact on Downstream Targets

The activation of AMPK by both ALA and metformin triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to increased fatty acid oxidation. Both compounds have been shown to increase ACC phosphorylation.[6][8]

Furthermore, AMPK activation by both agents promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into skeletal muscle cells.[5][9] Studies have shown that ALA can increase glucose uptake in skeletal muscle of obese-diabetic mice by approximately 300%.[10][11] Metformin also significantly increases glucose uptake in isolated skeletal muscles.[7]

A study on a diabetic rat model suggested that the hypoglycemic activity of a high dose of alpha-lipoic acid (600mg) is almost comparable to that of metformin.[12]

Experimental Protocols

In Vitro AMPK Activation Assay in C2C12 Myotubes
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Differentiated myotubes are treated with varying concentrations of alpha-lipoic acid (e.g., 0-1000 µM) or metformin (e.g., 0-2 mM) for specified durations (e.g., 30 minutes to 24 hours).

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK, followed by secondary antibodies. Protein bands are visualized using chemiluminescence and quantified by densitometry.

In Vivo Glucose Uptake in Rodent Skeletal Muscle
  • Animal Model: Male Wistar rats or C57BL/6 mice are used. For diabetic models, type 2 diabetes can be induced by a high-fat diet and a low dose of streptozotocin.

  • Treatment: Animals are administered alpha-lipoic acid (e.g., 100 mg/kg) or metformin (e.g., 150 mg/kg) via oral gavage or intraperitoneal injection.

  • Muscle Isolation and Incubation: After a specified time, skeletal muscles (e.g., soleus, extensor digitorum longus) are isolated.

  • Glucose Uptake Assay: Muscles are incubated in Krebs-Henseleit buffer containing 2-deoxy-[3H]glucose and [14C]mannitol. After incubation, muscles are washed, dissolved, and radioactivity is measured by liquid scintillation counting to determine glucose uptake.

Signaling Pathways and Experimental Workflow

cluster_Metformin Metformin Pathway cluster_ALA Alpha-Lipoic Acid Pathway Met Metformin Mito Mitochondrial Complex I Inhibition Met->Mito ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK ALA Alpha-Lipoic Acid Ca Increased Intracellular Ca2+ ALA->Ca CaMKK CaMKK Activation Ca->CaMKK CaMKK->AMPK Downstream Downstream Effects: - Increased Glucose Uptake - Increased Fatty Acid Oxidation - Decreased Protein Synthesis AMPK->Downstream

Caption: Comparative signaling pathways of Metformin and Alpha-Lipoic Acid leading to AMPK activation.

start Start: Cell Culture (C2C12) or Animal Model treatment Treatment: - Alpha-Lipoic Acid - Metformin - Control start->treatment incubation Incubation/ Treatment Period treatment->incubation tissue_lysis Tissue/Cell Lysis and Protein Quantification incubation->tissue_lysis glucose_uptake Glucose Uptake Assay (e.g., 2-deoxyglucose) incubation->glucose_uptake western Western Blot for p-AMPK and Total AMPK tissue_lysis->western analysis Data Analysis: - Densitometry - Scintillation Counting western->analysis glucose_uptake->analysis end Conclusion: Comparative Efficacy analysis->end

Caption: General experimental workflow for comparing ALA and Metformin effects on AMPK.

Conclusion

Both alpha-lipoic acid and metformin are effective activators of AMPK in skeletal muscle, albeit through different primary mechanisms. Metformin's action is intrinsically linked to cellular energy stress via mitochondrial inhibition, while alpha-lipoic acid appears to operate through a calcium-mediated pathway. The available data suggests that both compounds can significantly enhance glucose uptake and fatty acid oxidation, key outcomes of AMPK activation.

For drug development professionals, the choice between targeting the metformin or ALA pathway for novel AMPK activators may depend on the desired specificity and the targeted cellular context. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the quantitative differences in their potency and to explore potential synergistic effects of combination therapies.[13][14]

References

Replicating the findings of the University of Milan study on Aplodan's key ingredients.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key ingredients formerly found in the dietary supplement Aplodan—Creatinol-O-Phosphate and Alpha-Lipoic Acid—with other well-researched alternatives for enhancing muscle performance. The information presented is based on available scientific literature and is intended to provide an objective overview for research and development purposes. While marketing materials for this compound frequently referenced a clinical study from the University of Milan, specific details of this study, including its publication, remain largely unsubstantiated in publicly accessible scientific databases. Therefore, this guide focuses on the broader scientific understanding of its core components and their alternatives.

Section 1: Comparative Analysis of Key Ingredients

The primary active ingredients in this compound were Creatinol-O-Phosphate (COP) and Alpha-Lipoic Acid (ALA). This section compares their purported effects with established ergogenic aids: Creatine (B1669601) Monohydrate, Beta-Alanine (B559535), and other relevant antioxidants.

Performance Enhancement: A Quantitative Comparison

The following table summarizes the quantitative data from various studies on the effects of these compounds on muscle performance. It is important to note that direct comparative studies between all these compounds are limited, and results can vary based on study design, dosage, and participant characteristics.

CompoundPrimary OutcomeStudy PopulationDosageKey Findings
Creatinol-O-Phosphate (COP) Muscular PerformanceLimited human studiesNot well-established in sports nutrition literaturePre-clinical studies suggest a role in improving contractility under hypoxic conditions; claims of prolonging anaerobic glycolysis lack robust human trial data.[1]
Alpha-Lipoic Acid (ALA) Muscle Recovery & Oxidative StressTrained Men600 mg/day for 8 daysSignificantly reduced markers of oxidative damage (TBARS and protein carbonylation) post-exercise.[2][3] In another study with healthy well-trained individuals, ALA supplementation during intensive training resulted in a reduction of muscle damage and inflammation, and an increase in recovery.[4][5][6]
Creatine Monohydrate Lean Body Mass & StrengthOlder Adults (Resistance Trained)3-5 g/day (some studies with loading phase)Meta-analysis showed a greater increase in lean tissue mass (1.37 kg) and significant improvements in chest press and leg press strength compared to placebo.[7]
Beta-Alanine High-Intensity Exercise PerformancePhysically Active Adults5 g/day for 23 daysImproved 10-km running time trial performance.[8]
Creatine + Beta-Alanine Strength & Body CompositionCollegiate Football PlayersCreatine (10.5 g/day ) + Beta-Alanine (3.2 g/day ) for 10 weeksCombination group showed greater improvements in lean body mass and body fat percentage compared to creatine alone or placebo.[9]
Branched-Chain Amino Acids (BCAAs) Muscle Soreness & DamageResistance-Trained Individuals0.087 g/kg body massReduced muscle soreness and markers of muscle damage (creatine kinase) at 24 and 48 hours post-exercise compared to placebo.[10][11]
Mechanisms of Action: A Comparative Overview

The following table outlines the proposed mechanisms of action for each compound, providing insight into their physiological roles in muscle performance and recovery.

CompoundProposed Mechanism of Action
Creatinol-O-Phosphate (COP) Acts as an intracellular buffer, potentially prolonging anaerobic glycolysis by resisting the drop in pH that contributes to muscle fatigue. It is structurally related to creatine but is not a direct precursor to phosphocreatine.[12]
Alpha-Lipoic Acid (ALA) A potent antioxidant that can scavenge free radicals and regenerate other antioxidants like glutathione (B108866) and vitamins C and E. It may also enhance glucose uptake in muscle cells and modulate inflammatory pathways.[13] Some research suggests ALA can induce muscle protein synthesis through the PI3K/Akt signaling pathway via TLR2.[14][15]
Creatine Monohydrate Increases intramuscular stores of phosphocreatine, which serves as a rapid energy reserve to regenerate ATP during high-intensity, short-duration exercise. This leads to improved strength, power, and muscle mass.[16]
Beta-Alanine Serves as a precursor to carnosine synthesis in skeletal muscle. Carnosine acts as an intracellular buffer, helping to neutralize the hydrogen ions that accumulate during high-intensity exercise, thereby delaying the onset of muscle fatigue.[17]
Branched-Chain Amino Acids (BCAAs) Leucine, isoleucine, and valine are essential amino acids that can be metabolized directly in the muscle for energy. They are also believed to stimulate muscle protein synthesis and reduce exercise-induced muscle damage and soreness.[10]

Section 2: Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of Alpha-Lipoic Acid in Muscle Cells

ALASignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALA Alpha-Lipoic Acid TLR2 TLR2 ALA->TLR2 MyD88 MyD88 TLR2->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 ProteinSynthesis Muscle Protein Synthesis S6K1->ProteinSynthesis

Caption: Proposed signaling pathway of Alpha-Lipoic Acid promoting muscle protein synthesis.

Experimental Workflow for a Randomized Controlled Trial on Ergogenic Aids

ExperimentalWorkflow cluster_recruitment Participant Recruitment cluster_baseline Baseline Testing cluster_intervention Intervention Phase cluster_post Post-Intervention Testing cluster_analysis Data Analysis Screening Screening for Eligibility Criteria InformedConsent Informed Consent Screening->InformedConsent BaselineMeasurements Baseline Performance & Physiological Measures InformedConsent->BaselineMeasurements Randomization Randomization BaselineMeasurements->Randomization GroupA Group A (Experimental Compound) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB GroupC Group C (Alternative Compound) Randomization->GroupC Supplementation Supplementation Period (e.g., 8 weeks) GroupA->Supplementation GroupB->Supplementation GroupC->Supplementation PostMeasurements Post-Intervention Performance & Physiological Measures Supplementation->PostMeasurements StatisticalAnalysis Statistical Analysis PostMeasurements->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion

Caption: A generalized experimental workflow for a clinical trial comparing ergogenic aids.

Section 3: Detailed Experimental Protocols

Replicating scientific findings requires meticulous attention to experimental design. Below are summaries of typical protocols used in studies evaluating the efficacy of the discussed compounds.

Protocol for Assessing Muscle Performance and Damage
  • Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is typically employed.[4][6][10]

  • Participants: Healthy, resistance-trained individuals are often recruited to ensure that the effects of the supplement are not confounded by initial training adaptations.[4][10][11]

  • Supplementation Protocol:

    • Creatine Monohydrate: A common protocol involves a "loading" phase of 20g/day for 5-7 days, followed by a "maintenance" phase of 3-5g/day.[7]

    • Beta-Alanine: Daily doses typically range from 3.2 to 6.4g, often divided into smaller doses to mitigate the side effect of paresthesia.[18][19]

    • Alpha-Lipoic Acid: Dosages in studies on muscle damage and recovery often range from 600-1000mg per day.[2][3]

    • BCAAs: Dosages can vary, with some studies using around 0.087 g/kg of body mass.[11]

  • Exercise Protocol: To induce muscle damage and assess performance, a standardized resistance exercise protocol is used. This often involves multiple sets of exercises like squats or leg presses, performed to momentary muscular failure.

  • Outcome Measures:

    • Performance: Assessed through measures like one-repetition maximum (1RM) strength, total work performed, and time to exhaustion.

    • Muscle Damage: Indirect markers such as creatine kinase (CK) and myoglobin (B1173299) in the blood are measured at baseline and at various time points post-exercise (e.g., 24, 48, 72 hours).[4][10]

    • Muscle Soreness: Perceived muscle soreness is often quantified using a visual analog scale (VAS).[10]

    • Inflammatory Markers: Blood samples can be analyzed for inflammatory cytokines like IL-6 and TNF-α.[4]

  • Statistical Analysis: Data are typically analyzed using repeated-measures ANOVA to assess the interaction between treatment and time.

Protocol for Investigating Cellular Signaling Pathways
  • Model System: In vitro studies often utilize cultured muscle cells (e.g., C2C12 myotubes) to investigate molecular mechanisms.[14][15] In vivo studies may involve muscle biopsies from human participants or animal models.

  • Treatment: Cells or subjects are treated with the compound of interest at various concentrations or dosages and for different durations.

  • Protein Analysis:

    • Western Blotting: This technique is used to quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, mTOR, S6K1) to determine the activation of specific pathways.[14]

  • Gene Expression Analysis:

    • Quantitative PCR (qPCR): Used to measure the mRNA levels of target genes to understand how the compound affects gene transcription.

  • Statistical Analysis: Statistical significance of changes in protein phosphorylation or gene expression is typically determined using t-tests or ANOVA.

Conclusion

While the marketing for this compound highlighted a connection to research from the University of Milan, the available scientific literature does not provide a clear, replicable study to validate these claims directly. However, an analysis of its core ingredients, Creatinol-O-Phosphate and Alpha-Lipoic Acid, reveals distinct mechanisms of action. COP is proposed to function as an intracellular buffer, while ALA is a potent antioxidant with potential roles in muscle recovery and protein synthesis.

In comparison, alternatives like Creatine Monohydrate and Beta-Alanine have a more extensive body of research supporting their efficacy in improving high-intensity exercise performance, strength, and muscle mass. Other antioxidants, such as BCAAs, have shown promise in mitigating exercise-induced muscle damage and soreness. For researchers and professionals in drug development, a thorough evaluation of the existing, peer-reviewed literature on these individual compounds is crucial for informing future research and product formulation. The provided experimental protocols offer a foundational framework for designing rigorous studies to further elucidate the effects of these and novel compounds on muscle physiology and performance.

References

A Critical Review of Aplodan's Scientific Claims and a Comparison with Validated Alternatives for Muscle Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical scientific evaluation of the claims made by the discontinued (B1498344) bodybuilding supplement, Aplodan. Marketed as a "dormant muscle fiber hyperactivator," this compound's scientific backing is scrutinized against the robust evidence supporting established ergogenic aids. This comparison aims to offer an objective, data-driven perspective for researchers and professionals in the field of muscle physiology and pharmacology.

Executive Summary

This compound, a product formerly marketed by Muscletech, was purported to enhance muscle growth by activating previously dormant muscle fibers. Its primary ingredients were identified as Creatinol-O-Phosphate (COP) and Alpha-Lipoic Acid (ALA). A thorough review of the scientific literature reveals a significant disconnect between the marketing claims and peer-reviewed evidence. The clinical study from the University of Milan, often cited in promotional materials, is not readily found in searchable academic databases, raising concerns about its validity and peer-review status.

In contrast, alternatives such as Creatine (B1669601) Monohydrate, Whey Protein, Beta-Hydroxy-Beta-Methylbutyrate (HMB), and Beta-Alanine (B559535) are supported by a substantial body of scientific literature, including numerous randomized controlled trials. These compounds have well-defined mechanisms of action that are understood to contribute to muscle hypertrophy and improved athletic performance. This guide will delve into the specifics of the available data, or lack thereof, for this compound's components and compare them directly with these scientifically validated alternatives.

Deconstructing this compound's Claims: An Evidence-Based Analysis

This compound's central claim revolved around the concept of "dormant muscle fiber activation." While the physiological basis for such a phenomenon outside of neuromuscular disease or injury is not well-established in healthy, trained individuals, the product's efficacy would theoretically rest on the pharmacological actions of its ingredients.

Creatinol-O-Phosphate (COP): Marketed as a key driver of this compound's effects, COP is a synthetic analog of creatine.[1][2] Historically, it was studied for its potential cardioprotective effects, particularly in the context of ischemia, where it was suggested to support anaerobic glycolysis.[3][4] However, robust, peer-reviewed clinical trials demonstrating its efficacy for muscle hypertrophy or performance enhancement in healthy, resistance-trained individuals are conspicuously absent from the modern scientific literature. While some sources suggest it may help buffer lactic acid and delay fatigue, these claims are not substantiated by a strong evidence base comparable to that of other ergogenic aids.[5]

Alpha-Lipoic Acid (ALA): ALA is a well-known antioxidant that has been studied for its role in improving insulin (B600854) sensitivity and glucose uptake in skeletal muscle.[6][7] Research suggests that ALA may aid in recovery and reduce markers of muscle damage and inflammation following intense exercise.[8][9][10][11] While these effects could indirectly support training adaptations, there is limited direct evidence to suggest that ALA supplementation on its own is a potent driver of muscle hypertrophy. Some studies in animal models of insulin resistance have shown that ALA may help preserve muscle mass, but this is distinct from promoting significant muscle growth in healthy, exercising individuals.[12] One study did find that combining ALA with creatine and sucrose (B13894) enhanced muscle creatine uptake more than creatine and sucrose or creatine alone.[7][13]

Scientifically Validated Alternatives for Muscle Hypertrophy

In stark contrast to the paucity of data for this compound's ingredients, several other supplements are supported by extensive scientific research.

Creatine Monohydrate: Arguably the most well-researched ergogenic aid, creatine monohydrate has been consistently shown to increase muscle mass, strength, and exercise performance.[14][15][16][17][18][19][20][21][22] Its primary mechanism of action is to increase intramuscular phosphocreatine (B42189) stores, which facilitates the rapid regeneration of ATP during high-intensity exercise.[23] This allows for greater training volume and intensity, which are key stimuli for muscle growth. Creatine has also been shown to influence satellite cell activity and various signaling pathways involved in muscle protein synthesis.[23][24]

Whey Protein: As a high-quality, rapidly digestible source of essential amino acids, particularly leucine, whey protein is a cornerstone of nutritional strategies for muscle hypertrophy.[14][18][19][20][25] Ingestion of whey protein, especially post-exercise, stimulates muscle protein synthesis (MPS) by activating the mTOR signaling pathway.[26][27] Numerous clinical trials have demonstrated that whey protein supplementation, in conjunction with resistance training, leads to significant gains in lean body mass.[25][26][28]

Beta-Hydroxy-Beta-Methylbutyrate (HMB): A metabolite of the amino acid leucine, HMB is thought to possess both anabolic and anti-catabolic properties.[29][30][31][32] It is believed to stimulate muscle protein synthesis through the mTOR pathway and reduce muscle protein breakdown.[29][30] While the evidence is somewhat mixed, some studies suggest that HMB supplementation can enhance muscle mass and strength, particularly in untrained individuals and older adults.[31][32]

Beta-Alanine: This non-essential amino acid is a precursor to carnosine, an intracellular buffer that helps to mitigate the drop in pH during high-intensity exercise.[33][34][35][36][37] By increasing muscle carnosine concentrations, beta-alanine supplementation can delay the onset of fatigue, allowing for a greater training stimulus.[36][37] This can indirectly contribute to long-term gains in muscle mass and performance.

Quantitative Data Comparison

The following tables summarize key quantitative data from representative studies on the primary ingredients of this compound and the scientifically validated alternatives.

Table 1: Creatinol-O-Phosphate (COP) & Alpha-Lipoic Acid (ALA) - Limited Evidence for Muscle Hypertrophy

CompoundStudy PopulationDosageDurationKey FindingsCitation
Creatinol-O-PhosphateN/AN/AN/ANo peer-reviewed clinical trials found for muscle hypertrophy in healthy, trained individuals.N/A
Alpha-Lipoic AcidWell-trained males150 mg/day (acute) & 300 mg/day (chronic)6 daysMaintained strength during intensive training compared to placebo; no significant effect on markers of muscle damage or inflammation.[10]
Alpha-Lipoic Acid with Creatine & SucroseHealthy males1000 mg/day ALA + 20g/day Creatine + 100g/day Sucrose5 daysSignificantly greater increase in phosphocreatine and total creatine concentration compared to creatine alone or with sucrose.[7][13]

Table 2: Scientifically Validated Alternatives - Evidence for Muscle Hypertrophy

CompoundStudy PopulationDosageDurationKey Findings on Lean Body Mass/Muscle SizeCitation
Creatine MonohydrateResistance-trained males20g/day (loading), 5g/day (maintenance)12 weeksSignificant increase in lean body mass compared to placebo.[14]
Whey Protein IsolateResistance-trained individuals25g/day12 weeksSignificant increase in muscle thickness compared to placebo.[25]
HMBUntrained males3g/day7 weeksSignificant increase in lean body mass compared to placebo.[32]
Beta-AlanineTeam-sport athletes4.8g/day8 weeksNo direct measure of hypertrophy, but improved repeated sprint ability, which can contribute to greater training stimulus.[35]

Experimental Protocols

General Protocol for a Randomized Controlled Trial on a Muscle-Building Supplement:

A typical experimental design to validate the claims of a supplement like this compound would involve a double-blind, placebo-controlled trial.

  • Participant Recruitment: A cohort of healthy, resistance-trained individuals within a specific age range would be recruited. Baseline characteristics, including body composition, strength, and dietary intake, would be recorded.

  • Randomization: Participants would be randomly assigned to either the supplement group (receiving this compound) or a placebo group (receiving a substance identical in appearance and taste but without the active ingredients).

  • Supplementation Protocol: Both groups would follow a prescribed supplementation regimen for a set duration (e.g., 8-12 weeks).

  • Resistance Training Program: All participants would engage in a supervised, periodized resistance training program targeting major muscle groups.

  • Outcome Measures: Pre- and post-intervention measurements would be taken. Primary outcomes would include changes in lean body mass (measured by DEXA or hydrostatic weighing) and muscle strength (e.g., 1-repetition max on key lifts). Secondary outcomes could include muscle fiber cross-sectional area (from muscle biopsies), markers of muscle damage, and hormonal profiles.

  • Statistical Analysis: Appropriate statistical tests would be used to compare the changes between the supplement and placebo groups.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the mechanisms discussed, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_creatine Creatine's Influence on Muscle Growth Creatine Creatine Supplementation PCr Increased Intramuscular Phosphocreatine Creatine->PCr ATP Enhanced ATP Regeneration PCr->ATP Training_Volume Increased Training Volume & Intensity ATP->Training_Volume Hypertrophy Muscle Hypertrophy Training_Volume->Hypertrophy

Caption: Simplified pathway of creatine's role in enhancing training capacity, leading to muscle hypertrophy.

G cluster_hmb HMB's Dual Action on Muscle Protein Turnover HMB HMB Supplementation mTOR mTOR Pathway Activation HMB->mTOR Proteolysis Decreased Muscle Protein Breakdown HMB->Proteolysis MPS Increased Muscle Protein Synthesis mTOR->MPS Net_Protein_Balance Positive Net Protein Balance MPS->Net_Protein_Balance Proteolysis->Net_Protein_Balance

Caption: HMB's proposed mechanisms of action: stimulating protein synthesis and inhibiting protein breakdown.

G cluster_workflow Experimental Workflow for a Supplement Trial Recruitment Participant Recruitment & Screening Baseline Baseline Testing (Body Comp, Strength) Recruitment->Baseline Randomization Randomization (Supplement vs. Placebo) Baseline->Randomization Intervention Intervention Period (Training + Supplementation) Randomization->Intervention Post_Testing Post-Intervention Testing Intervention->Post_Testing Analysis Data Analysis & Interpretation Post_Testing->Analysis

Caption: A generalized workflow for a clinical trial investigating the efficacy of a muscle-building supplement.

Conclusion

The claims made for this compound regarding the activation of dormant muscle fibers are not supported by credible, publicly available scientific evidence. The limited research on its individual ingredients, Creatinol-O-Phosphate and Alpha-Lipoic Acid, does not provide a strong rationale for its purported effects on muscle hypertrophy in healthy, trained individuals. In contrast, supplements such as creatine monohydrate, whey protein, HMB, and beta-alanine have well-documented mechanisms of action and a substantial body of clinical evidence supporting their efficacy in promoting muscle growth and enhancing athletic performance. For researchers and professionals in drug development, the case of this compound serves as a reminder of the critical importance of rigorous, peer-reviewed scientific validation for any compound claimed to have physiological effects. Future research in the field should continue to focus on well-controlled clinical trials to elucidate the efficacy and safety of new and existing ergogenic aids.

References

Safety Operating Guide

Proper Disposal of Aplodan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of dietary supplements like Aplodan is crucial for maintaining a safe and compliant laboratory environment. While not a regulated laboratory chemical, this compound's components, creatinol-o-phosphate and alpha-lipoic acid, necessitate careful handling and disposal to prevent potential environmental contamination and accidental exposure.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with care. The active ingredients can cause irritation upon contact.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves and safety glasses.

  • Avoid Inhalation: Handle in a well-ventilated area to avoid inhaling any dust from the capsules.

  • Skin and Eye Contact: In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[1][2]

Quantitative Data on this compound Components

The following table summarizes the key chemical information for the active ingredients in this compound.

Chemical NameAlternate NamesMolecular FormulaKey Hazards
2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acidCreatinol-o-phosphate, COPC4H10N3O5PMay cause skin, eye, and respiratory irritation.[1][2]
1,2-dithiolane-3-pentanoic acidAlpha-lipoic acid, ALAC8H14O2S2Harmful if swallowed, causes skin and eye irritation, toxic to aquatic life with long-lasting effects.[3][4][5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound follows the general guidelines for unused or expired dietary supplements and non-hazardous pharmaceuticals, with additional precautions due to the nature of its ingredients.

1. Deactivation and Neutralization:

  • For small quantities (e.g., a few remaining capsules), empty the contents of the capsules into a sealable plastic bag or container.

  • Mix the powder with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[6][7][8][9] This makes the mixture less appealing to wildlife or individuals who might come into contact with the waste and helps to absorb any active compounds.

2. Secure Containment:

  • Seal the bag or container securely to prevent leakage.[6][7]

  • If the original container is empty, scratch out or remove all personal and product information from the label to protect privacy and prevent misuse.[9]

3. Final Disposal:

  • Dispose of the sealed container in the regular municipal solid waste (trash).[9]

  • Do not flush this compound down the toilet or drain. The active ingredient, alpha-lipoic acid, is toxic to aquatic life, and this disposal method can lead to water contamination.[7][8]

4. Alternative Disposal Options:

  • Drug Take-Back Programs: The most environmentally responsible disposal method is to utilize a local drug take-back program.[6][8][10][11] These programs are often available at pharmacies, hospitals, or law enforcement agencies and ensure the substances are disposed of properly.

  • Mail-Back Programs: Some pharmacies and organizations offer prepaid mail-back envelopes for the safe disposal of unwanted medicines and supplements.[6][10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AplodanDisposalWorkflow start Start: Unused this compound check_take_back Is a drug take-back program available? start->check_take_back take_back Utilize Take-Back Program check_take_back->take_back Yes prepare_for_trash Prepare for Household Trash Disposal check_take_back->prepare_for_trash No end End: Proper Disposal take_back->end mix_with_inert Empty capsules and mix with undesirable substance (e.g., coffee grounds, cat litter) prepare_for_trash->mix_with_inert seal_container Place mixture in a sealed container mix_with_inert->seal_container dispose_in_trash Dispose of sealed container in municipal solid waste seal_container->dispose_in_trash dispose_in_trash->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Safety Precautions and Handling Procedures for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for safety data and handling procedures for a substance specifically named "Aplodan" did not yield any results. In the absence of specific data, researchers, scientists, and drug development professionals should treat any unknown or novel compound with the utmost caution. The following guidelines provide a general framework for handling such substances, drawing upon standard laboratory safety protocols.

When specific safety information is unavailable, a conservative approach must be taken, assuming the substance is hazardous. A thorough risk assessment is the first and most critical step before any handling of the material.

Risk Assessment and Planning

Before working with a novel compound, a detailed risk assessment should be conducted. This involves:

  • Hazard Identification: Assume the substance is toxic, flammable, and reactive. Consider all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.

  • Exposure Control: Determine the quantity of the substance to be used and the duration of the handling procedures. Plan all operations to minimize the generation of dust or aerosols.

  • Environmental Impact: Evaluate the potential for environmental contamination and plan for appropriate waste disposal.

Personal Protective Equipment (PPE)

A standard ensemble of personal protective equipment is essential when handling unknown substances. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. The specific glove material should be chosen based on the solvent or medium in which the compound is handled.
Eyes Safety goggles or a face shieldTo protect against splashes, dust, and vapors.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Fume hood or other ventilated enclosureTo prevent inhalation of dust, aerosols, or vapors. In some cases, a respirator may be necessary.

Always consult with your institution's environmental health and safety (EHS) department for specific PPE recommendations.

Operational Plan for Handling

A clear, step-by-step operational plan is crucial to ensure safety.

  • Preparation:

    • Designate a specific, well-ventilated area for handling the compound, preferably within a fume hood.

    • Ensure all necessary equipment, including PPE, is readily available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) and emergency equipment (e.g., fire extinguisher, safety shower, eye wash station) accessible.

  • Handling:

    • Wear the appropriate PPE at all times.

    • Handle the substance in the smallest quantities necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

    • Keep containers with the substance closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of novel compounds and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with the novel compound, including disposable PPE, weighing papers, and cleaning materials, should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Waste Disposal: The waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. Do not dispose of the substance down the drain or in the regular trash.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain and clean up the spill using appropriate absorbent materials and PPE. For larger spills, evacuate the area and contact your institution's EHS department or emergency response team.

Workflow for Handling Novel Chemical Compounds

The following diagram illustrates the logical workflow for safely handling a novel or uncharacterized chemical compound in a research setting.

Workflow for Handling Novel Chemical Compounds cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment Conduct Thorough Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection setup_workspace Set Up Designated Workspace ppe_selection->setup_workspace emergency_prep Prepare Emergency and Spill Kits setup_workspace->emergency_prep don_ppe Don PPE emergency_prep->don_ppe handle_compound Handle Compound in Ventilated Enclosure don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate emergency_procedures Follow Emergency Procedures handle_compound->emergency_procedures Spill or Exposure doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose of Waste via EHS Procedures segregate_waste->dispose_waste

Caption: A flowchart outlining the key steps for the safe handling of novel chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aplodan
Reactant of Route 2
Aplodan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.